2-(3,5-Dimethylisoxazol-4-yl)ethanamine
Description
The exact mass of the compound 2-(3,5-Dimethylisoxazol-4-yl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3,5-Dimethylisoxazol-4-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Dimethylisoxazol-4-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5-7(3-4-8)6(2)10-9-5/h3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJDTRKLAOLNIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374397 | |
| Record name | 2-(3,5-dimethylisoxazol-4-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510717-69-8 | |
| Record name | 2-(3,5-dimethylisoxazol-4-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethyl-1,2-oxazol-4-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(3,5-Dimethylisoxazol-4-yl)ethanamine CAS number
An In-depth Technical Guide to 2-(3,5-Dimethylisoxazol-4-yl)ethanamine: A Key Building Block in Modern Drug Discovery
Authored by: A Senior Application Scientist
In the landscape of contemporary medicinal chemistry, the strategic design of molecular scaffolds that can serve as versatile building blocks is of paramount importance. Among these, heterocyclic structures have proven to be exceptionally valuable. This guide focuses on 2-(3,5-Dimethylisoxazol-4-yl)ethanamine , a molecule of significant interest due to its role as a key intermediate in the synthesis of potent and selective therapeutic agents. The 3,5-dimethylisoxazole moiety, in particular, has been identified as a highly effective bioisostere for acetylated lysine residues, making it a cornerstone in the development of epigenetic modulators, such as bromodomain inhibitors.[1][2]
This document provides an in-depth exploration of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis, characterization, and applications, with a focus on the scientific rationale behind the methodologies presented. Our objective is to furnish a practical and authoritative resource that not only instructs but also elucidates the "why" behind the "how," empowering researchers to leverage this compound to its full potential in their discovery programs.
Compound Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is the foundation of reproducible science. 2-(3,5-Dimethylisoxazol-4-yl)ethanamine is commonly handled in its free base form or as a hydrochloride salt to improve stability and handling characteristics.
| Identifier | Value | Source |
| Compound Name | 2-(3,5-Dimethylisoxazol-4-yl)ethanamine | N/A |
| Synonyms | 2-(3,5-Dimethyl-4-isoxazolyl)ethylamine | [3] |
| CAS Number (Free Base) | 510717-69-8 | [4][5][6] |
| CAS Number (HCl Salt) | 1048640-92-1 | [7][8] |
| CAS Number (di-HCl Salt) | 1211578-83-4 | [9] |
| Molecular Formula | C₇H₁₂N₂O | [4][6] |
| Molecular Weight | 140.19 g/mol | [6] |
| MDL Number | MFCD03043478 | [6] |
Note: The hydrochloride salts are often preferred in laboratory settings for their enhanced crystallinity and stability compared to the free base.
Structural Representation
The molecular structure provides the initial blueprint for understanding the compound's reactivity and function.
Caption: 2D Structure of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine.
Synthesis and Purification
While 2-(3,5-Dimethylisoxazol-4-yl)ethanamine is commercially available from various suppliers, understanding its synthesis is crucial for custom modifications or scale-up operations. A common and logical synthetic approach involves the construction of the substituted isoxazole ring followed by the elaboration of the ethylamine side chain. A plausible retro-synthetic analysis suggests a multi-step process starting from readily available precursors.
Proposed Synthetic Pathway
The following protocol is a well-reasoned adaptation based on established isoxazole synthesis methodologies and functional group transformations commonly employed in medicinal chemistry.
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is illustrative. Researchers must consult primary literature and perform appropriate safety assessments before implementation.
Step 1: Synthesis of 3,5-Dimethylisoxazole-4-carbaldehyde
-
Rationale: The Vilsmeier-Haack reaction is a classic and reliable method for formylating electron-rich heterocycles like 3,5-dimethylisoxazole.
-
Procedure:
-
To a stirred solution of phosphorus oxychloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add 3,5-dimethylisoxazole dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude aldehyde.
-
Step 2: Synthesis of 4-(2-Nitrovinyl)-3,5-dimethylisoxazole
-
Rationale: The Henry reaction (nitroaldol condensation) is an effective C-C bond-forming reaction to introduce a two-carbon unit that can be subsequently reduced to an amine.
-
Procedure:
-
Dissolve the aldehyde from Step 1 and nitromethane in a suitable solvent like methanol or ethanol.
-
Add a base catalyst (e.g., ammonium acetate or a primary amine like butylamine) and reflux the mixture.
-
Monitor the reaction for the formation of the nitrovinyl product.
-
After completion, cool the mixture, and the product may precipitate. Collect the solid by filtration or purify by column chromatography.
-
Step 3: Reduction to 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
-
Rationale: The nitro group is a versatile precursor to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are highly effective for this transformation.
-
Procedure (using LiAlH₄):
-
In an oven-dried, three-neck flask under an inert atmosphere (e.g., Argon), suspend LiAlH₄ in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of the nitrovinyl compound from Step 2 in anhydrous THF dropwise. Caution: The reaction is highly exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature or gently heat to reflux to ensure complete reduction.
-
Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate to yield the crude amine.
-
Purification
-
Rationale: The crude product will likely contain unreacted starting materials or side products. Purification is essential to meet the high-purity standards required for drug discovery applications.
-
Method: Purify the crude amine using flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol, often containing a small percentage of ammonium hydroxide to prevent streaking of the amine on the silica), is typically effective.
-
Salt Formation (Optional): For long-term storage and easier handling, the purified free base can be converted to its hydrochloride salt by dissolving it in a solvent like diethyl ether or isopropanol and adding a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration.[10]
Analytical Characterization
Rigorous analytical characterization is non-negotiable to confirm the structure and purity of the synthesized compound. A multi-technique approach ensures a comprehensive and validated assessment.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the two non-equivalent methyl groups on the isoxazole ring, two methylene groups of the ethyl chain (likely appearing as triplets), and the amine protons. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the two methyl carbons, the two ethyl carbons, and the three distinct carbons of the isoxazole ring. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak (M+H)⁺ corresponding to the calculated mass of 141.1028 for C₇H₁₃N₂O⁺. |
| HPLC / UPLC | Purity assessment. | A single major peak, ideally with >95% purity, when monitored at a suitable UV wavelength (e.g., 210-254 nm). |
This characterization workflow serves as a self-validating system, where the data from each technique must be consistent with the proposed structure. General guidelines for the validation of such analytical methods are well-established.[11]
Applications in Drug Discovery
The primary value of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine lies in its role as a key building block for synthesizing inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (e.g., BRD2, BRD3, BRD4).
The 3,5-Dimethylisoxazole as an Acetyl-Lysine Mimetic
BET bromodomains are "reader" domains that recognize and bind to acetylated lysine (KAc) residues on histone tails, a key event in transcriptional activation. The 3,5-dimethylisoxazole group has been ingeniously designed to function as a bioisosteric replacement for the acetyl-lysine side chain.[1] It mimics the key hydrogen bonding interactions that the acetylated lysine makes within the bromodomain binding pocket.
Caption: Workflow for utilizing the amine in BET inhibitor synthesis.
Role in Lead Optimization
The ethylamine functional group on the title compound provides a crucial handle for synthetic elaboration. It can be readily coupled with various carboxylic acids, aldehydes, or other electrophilic partners to explore the chemical space around the core scaffold and optimize properties such as:
-
Potency: By introducing groups that make additional favorable contacts within the target protein.[12][13]
-
Selectivity: By tailoring the molecule to fit the unique topology of a specific bromodomain family member.[2]
-
Pharmacokinetics: By modifying the molecule to improve solubility, metabolic stability, and cell permeability.[14]
Numerous studies have demonstrated the success of this strategy, leading to the discovery of highly potent BET inhibitors with nanomolar and even sub-nanomolar activity against targets like BRD4, which are being investigated for the treatment of diseases like acute myeloid leukemia (AML) and multiple myeloma.[12][13]
Safety and Handling
As a primary amine, 2-(3,5-Dimethylisoxazol-4-yl)ethanamine requires careful handling to minimize exposure and ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound may vary by supplier, general precautions for aliphatic amines should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[15]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15][16]
-
Health Hazards: Amines can be corrosive and may cause skin and eye irritation or burns.[15][17] Avoid direct contact. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[16][17] Harmful if swallowed.[16][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[15]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Conclusion
2-(3,5-Dimethylisoxazol-4-yl)ethanamine is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its structure, featuring a validated acetyl-lysine mimetic and a versatile synthetic handle, positions it as a high-value building block for the development of epigenetic modulators. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and application, grounded in the principles of scientific integrity and practical utility. By understanding the causality behind the protocols and the strategic importance of this molecule, researchers are better equipped to accelerate their journey from concept to clinical candidate.
References
- Chemsrc. (2025). 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride.
- CHIRALEN. (n.d.). 2-(3,5-Dimethylisoxazol-4-yl)ethan-1-amine hydrochloride.
- BLD Pharm. (n.d.). 1-(3,5-Dimethylisoxazol-4-yl)ethan-1-amine hydrochloride.
- Key Organics. (n.d.). 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine.
- Precise PEG. (n.d.). 2-(4-(2-(5-(3,5-dimethylisoxazol-4-yl)-1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethyl)-2-fluorophenoxy)ethan-1-amine.
- ChemicalBook. (n.d.). 2-(3,5-DIMETHYL-ISOXAZOL-4-YL)-ETHYLAMINE Chemical Properties.
- Fisher Scientific. (2015). Safety Data Sheet.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.
- Matrix Scientific. (n.d.). 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Fluorochem. (2024). Safety Data Sheet.
- Enamine. (n.d.). Safety Data Sheet.
- BLDpharm. (n.d.). (S)-1-(3,5-Dimethylisoxazol-4-yl)ethan-1-amine hydrochloride.
- Oakwood Chemical. (n.d.). 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine.
- WOAH Regional Representation for the Americas. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues.
- Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770.
- Zhang, G., et al. (2021). Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & Medicinal Chemistry, 39, 116133.
- Li, R., et al. (2024). Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation. European Journal of Medicinal Chemistry, 263, 115924.
- Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217–3227.
- Benchchem. (n.d.). An In-depth Technical Guide to 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
- MDPI. (2022). Synthesis of New Representatives of Push–Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H)-Ones.
- PubMed Central. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) -phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups.
- PubMed. (2024). Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors.
Sources
- 1. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(3,5-DIMETHYL-ISOXAZOL-4-YL)-ETHYLAMINE CAS#: 510717-69-8 [amp.chemicalbook.com]
- 4. keyorganics.net [keyorganics.net]
- 5. 510717-69-8 Cas No. | 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine | Matrix Scientific [matrixscientific.com]
- 6. 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine [oakwoodchemical.com]
- 7. CAS#:1048640-92-1 | 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride | Chemsrc [chemsrc.com]
- 8. chiralen.com [chiralen.com]
- 9. (S)-1-(3,5-Dimethylisoxazol-4-yl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rr-americas.woah.org [rr-americas.woah.org]
- 12. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. enamine.enamine.net [enamine.enamine.net]
- 17. fishersci.com [fishersci.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The 3,5-dimethylisoxazole scaffold is a recognized bioisostere for an acetyl-lysine group, making it a valuable pharmacophore in the design of epigenetic modulators, particularly bromodomain inhibitors.[1][2][3] This document details the compound's structure, physicochemical parameters, proposed synthetic routes, and spectroscopic profile. It also addresses safe handling procedures and explores the compound's relevance and potential applications in the development of novel therapeutics.
Introduction and Molecular Overview
2-(3,5-Dimethylisoxazol-4-yl)ethanamine is a primary amine featuring a 3,5-dimethylisoxazole heterocyclic core. The strategic placement of the ethylamine substituent at the C4 position of the isoxazole ring provides a key structural motif for interaction with various biological targets. The isoxazole ring itself is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions, contributing to the molecule's electronic distribution and potential for hydrogen bonding.
The core utility of the 3,5-dimethylisoxazole moiety in drug design often stems from its ability to mimic the acetylated lysine side chain, a critical post-translational modification recognized by bromodomains.[3] This has led to the incorporation of this scaffold into molecules targeting the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are implicated in cancer and inflammatory diseases.[1]
Molecular Structure:
Caption: Chemical structure of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development, particularly for predicting its behavior in biological systems. Due to the limited availability of experimental data in peer-reviewed literature, a combination of data from chemical suppliers and predictive modeling has been used to compile the following properties.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O | [4] |
| Molecular Weight | 140.19 g/mol | [4] |
| CAS Number | 510717-69-8 | [4] |
| Appearance | Predicted: Colorless to pale yellow oil or solid | - |
| Predicted pKa | ~9.5 (amine) | Predicted |
| Predicted LogP | ~0.8 | Predicted |
| Predicted Solubility | Soluble in water and polar organic solvents | Predicted |
| Hydrochloride Salt CAS | 1048640-92-1 | [5] |
Note: Predicted values are generated using computational models and should be confirmed by experimental analysis.
Synthesis Methodologies
A likely precursor for the target molecule is (3,5-dimethylisoxazol-4-yl)acetonitrile or 4-(2-nitroethyl)-3,5-dimethylisoxazole. The synthesis would then proceed via the reduction of the nitrile or nitro group to the primary amine.
Proposed Synthetic Route: Reduction of (3,5-Dimethylisoxazol-4-yl)acetonitrile
This two-step approach involves the synthesis of the acetonitrile intermediate followed by its reduction.
Caption: Proposed workflow for the synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine.
Step 1: Synthesis of (3,5-Dimethylisoxazol-4-yl)acetonitrile
This step can be achieved through a nucleophilic substitution reaction, for example, a Suzuki-Miyaura cross-coupling of a 4-haloisoxazole with a suitable cyanomethyl equivalent, or by displacement of a halide from a 4-(halomethyl)-3,5-dimethylisoxazole with a cyanide salt.
Step 2: Reduction of the Nitrile to the Primary Amine
The reduction of the nitrile group to a primary amine is a standard transformation in organic synthesis.
Experimental Protocol (Representative):
-
Materials:
-
(3,5-Dimethylisoxazol-4-yl)acetonitrile (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) or a suitable reducing agent (e.g., H₂/Raney Nickel, NaBH₄/CoCl₂)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Distilled water
-
Aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
A solution of (3,5-dimethylisoxazol-4-yl)acetonitrile in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water.
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(3,5-dimethylisoxazol-4-yl)ethanamine.
-
The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
-
Spectroscopic Profile
Detailed experimental spectroscopic data for 2-(3,5-Dimethylisoxazol-4-yl)ethanamine is not widely published. The following sections provide predicted spectroscopic characteristics based on the known effects of its constituent functional groups.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the methyl groups on the isoxazole ring, the two methylene groups of the ethylamine side chain, and the primary amine protons.
-
~ δ 2.2-2.4 ppm (s, 6H): Two singlets corresponding to the two methyl groups at the C3 and C5 positions of the isoxazole ring.
-
~ δ 2.7-2.9 ppm (t, 2H): A triplet for the methylene group adjacent to the isoxazole ring.
-
~ δ 2.9-3.1 ppm (t, 2H): A triplet for the methylene group attached to the amine.
-
~ δ 1.5-2.5 ppm (br s, 2H): A broad singlet for the two protons of the primary amine. The chemical shift of these protons can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the different carbon environments within the molecule.
-
~ δ 10-15 ppm: Signals for the two methyl carbons on the isoxazole ring.
-
~ δ 25-30 ppm: Signal for the methylene carbon adjacent to the isoxazole ring.
-
~ δ 40-45 ppm: Signal for the methylene carbon attached to the amine.
-
~ δ 110-120 ppm: Signal for the C4 carbon of the isoxazole ring.
-
~ δ 155-165 ppm: Signals for the C3 and C5 carbons of the isoxazole ring.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the N-H, C-H, C=N, and C-O bonds.
-
3400-3250 cm⁻¹ (medium): Symmetric and asymmetric N-H stretching vibrations of the primary amine.
-
3000-2850 cm⁻¹ (medium to strong): C-H stretching vibrations of the methyl and methylene groups.
-
1650-1590 cm⁻¹ (medium to strong): C=N stretching vibration of the isoxazole ring.
-
1580-1480 cm⁻¹ (medium to strong): C=C stretching vibration of the isoxazole ring.
-
1250-1020 cm⁻¹ (medium): C-N stretching of the amine.
-
1100-1000 cm⁻¹ (strong): Asymmetric C-O-C stretching of the isoxazole ring.
Mass Spectrometry (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 140. Fragmentation patterns would likely involve cleavage of the ethylamine side chain.
Chemical Reactivity and Stability
-
Basicity: The primary amine group imparts basic properties to the molecule, allowing it to form salts with acids. The hydrochloride salt is a common form for handling and storage.[5]
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom of the primary amine makes it a good nucleophile, capable of reacting with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides and secondary or tertiary amines, respectively.
-
Stability: The compound is expected to be stable under standard storage conditions. However, as with most amines, it may be sensitive to air and light over extended periods. It is recommended to store it in a tightly sealed container under an inert atmosphere, protected from light.
Safety and Handling
While a specific material safety data sheet (MSDS) for 2-(3,5-Dimethylisoxazol-4-yl)ethanamine is not widely available, general precautions for handling primary amines should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
-
First Aid:
-
If inhaled: Remove to fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
Applications in Drug Discovery and Research
The 3,5-dimethylisoxazole moiety is a key structural feature in a number of biologically active compounds. Its role as an acetyl-lysine mimetic makes it a valuable building block for the synthesis of inhibitors of bromodomains, which are considered important targets in oncology and inflammation.[2][3]
Derivatives of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine can be synthesized to explore structure-activity relationships (SAR) in various drug discovery programs. The primary amine provides a convenient handle for the attachment of different pharmacophoric groups through amide bond formation or other coupling reactions.
The isoxazole ring system itself is a versatile heterocycle in medicinal chemistry, and compounds containing this moiety have been investigated for a wide range of biological activities, including as antagonists for the histamine H3 receptor.[3]
Conclusion
2-(3,5-Dimethylisoxazol-4-yl)ethanamine is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While detailed experimental data on its physicochemical properties are limited, this guide provides a comprehensive overview based on available information and well-established chemical principles. The proposed synthetic routes and predicted spectroscopic data offer a solid foundation for researchers working with this compound. As the interest in targeting epigenetic reader domains continues to grow, the utility of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine and its derivatives as research tools and potential therapeutic agents is likely to expand.
References
-
Chemsrc. 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride. (2025-09-16). Available from: [Link]
-
Oakwood Chemical. 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine. Available from: [Link]
-
PubChem. N-(2-butoxyethyl)-2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethanamine. Available from: [Link]
-
Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770. Available from: [Link]
-
Oakwood Chemical. 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine. Available from: [Link]
-
Yu, S., et al. (2024). Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation. European Journal of Medicinal Chemistry, 263, 115924. Available from: [Link]
-
Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217–3227. Available from: [Link]
- Google Patents. Process for preparing isoxazole compounds.
-
Söderhjelm, P., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2564. Available from: [Link]
-
ResearchGate. Supplementary Information. Available from: [Link]
-
Gao, Z., et al. (2013). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. Bioorganic & Medicinal Chemistry Letters, 23(23), 6269–6273. Available from: [Link]
Sources
- 1. Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine [oakwoodchemical.com]
- 5. 3-Amino-4,5-dimethylisoxazole synthesis - chemicalbook [chemicalbook.com]
2-(3,5-Dimethylisoxazol-4-yl)ethanamine molecular structure
An In-Depth Technical Guide to the Molecular Structure and Medicinal Chemistry Significance of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
Abstract
The isoxazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive examination of the molecular structure of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine, a representative member of this class. While specific experimental data for this particular molecule is limited in public-domain literature, this document synthesizes information from analogous structures and the broader class of isoxazole derivatives to offer valuable insights for researchers, scientists, and drug development professionals. The guide delves into the structural features, predicted physicochemical properties, potential synthetic strategies, and the established importance of the isoxazole moiety in drug design, thereby providing a robust framework for its potential applications.
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the development of numerous therapeutic agents.[1][2] Its unique electronic and structural properties contribute to favorable interactions with biological targets, making it a privileged scaffold in drug discovery.[3][4] Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[5][6] The versatility of the isoxazole ring allows for a high degree of chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This guide focuses on 2-(3,5-Dimethylisoxazol-4-yl)ethanamine, a molecule that combines the stable 3,5-dimethylisoxazole core with a flexible ethanamine side chain, a common pharmacophore in many biologically active compounds.
Molecular Structure and Physicochemical Properties
The molecular structure of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine (Figure 1) is characterized by a planar, aromatic isoxazole ring substituted at the 4-position with an ethylamine group. The two methyl groups at positions 3 and 5 of the isoxazole ring contribute to the lipophilicity and steric bulk of the molecule. The primary amine of the ethanamine side chain is a key functional group, capable of forming hydrogen bonds and acting as a basic center.
Figure 1: Chemical Structure of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
Caption: A conceptual workflow for the synthesis of the target molecule.
Experimental Protocol: General Procedure for Isoxazole Synthesis via Condensation
-
Reaction Setup: To a solution of the appropriate β-dicarbonyl compound in a suitable solvent (e.g., ethanol), add an equimolar amount of hydroxylamine hydrochloride.
-
Base Addition: Add a base, such as sodium acetate or pyridine, to neutralize the hydrochloride and facilitate the condensation reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired isoxazole derivative.
Role in Drug Discovery and Potential Applications
The 3,5-dimethylisoxazole moiety is a key component in several biologically active compounds. It can act as a bioisostere for other functional groups, enhancing metabolic stability and improving oral bioavailability. [7]The ethanamine side chain is a common feature in many neurotransmitter analogs and other bioactive molecules, often responsible for interactions with receptors and enzymes.
Given the pharmacological profiles of structurally related isoxazole derivatives, 2-(3,5-Dimethylisoxazol-4-yl)ethanamine could be explored for a variety of therapeutic applications:
-
Neuropsychiatric Disorders: The ethanamine moiety is present in many centrally acting agents. The title compound could be investigated for its potential as a ligand for neurotransmitter receptors or transporters.
-
Anti-inflammatory Agents: Many isoxazole-containing compounds exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).
-
Antimicrobial Agents: The isoxazole scaffold is found in several antibacterial and antifungal drugs.
Conclusion
2-(3,5-Dimethylisoxazol-4-yl)ethanamine represents a molecule of significant interest at the intersection of heterocyclic chemistry and drug discovery. While specific experimental data for this compound is not extensively documented, a comprehensive understanding of its molecular structure, properties, and potential can be derived from the rich chemistry of isoxazole derivatives. This technical guide provides a foundational understanding for researchers and professionals, highlighting the potential of this molecule and encouraging further investigation into its synthesis, characterization, and biological evaluation. The insights presented herein are intended to facilitate the rational design and development of novel therapeutic agents based on the versatile isoxazole scaffold.
References
-
The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. (n.d.). Retrieved January 17, 2026, from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.). Retrieved January 17, 2026, from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (n.d.). Retrieved January 17, 2026, from [Link]
-
Isoxazole ring as a useful scaffold in a search for new therapeutic agents - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review - IJARIIT. (n.d.). Retrieved January 17, 2026, from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine - Oakwood Chemical. (n.d.). Retrieved January 17, 2026, from [Link]
-
Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231) [hmdb.ca]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000087) [hmdb.ca]
- 4. chiralen.com [chiralen.com]
- 5. CAS#:1048640-92-1 | 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride | Chemsrc [chemsrc.com]
- 6. 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine [oakwoodchemical.com]
- 7. 2-(3,5-DIMETHYL-ISOXAZOL-4-YL)-ETHYLAMINE CAS#: 510717-69-8 [amp.chemicalbook.com]
A Comprehensive Technical Guide to 2-(3,5-Dimethylisoxazol-4-yl)ethanamine for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine and its hydrochloride salt, a key building block in contemporary drug discovery. We will explore its chemical identity, commercial availability, quality control considerations, and safe handling protocols. This document is intended for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors.
Introduction to a Versatile Scaffolding
The 3,5-dimethylisoxazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a range of biological endpoints. Its utility stems from its ability to act as a bioisostere for other functional groups, its metabolic stability, and its capacity to engage in specific hydrogen bonding interactions with protein targets. The ethanamine side chain provides a crucial reactive handle for further chemical elaboration, making 2-(3,5-Dimethylisoxazol-4-yl)ethanamine a valuable starting material for the synthesis of compound libraries and lead candidates. The hydrochloride salt form is often preferred for its improved stability and handling characteristics.[1][2]
Commercial Sourcing and Supplier Landscape
Identifying reliable commercial suppliers is a critical first step in any research and development program. For 2-(3,5-Dimethylisoxazol-4-yl)ethanamine and its salts, a number of vendors are available, ranging from large chemical suppliers to more specialized boutique laboratories.
Identifying the Correct Chemical Entity
It is crucial to correctly identify the desired compound. The free base, 2-(3,5-Dimethylisoxazol-4-yl)ethanamine, has the CAS number 510717-69-8.[3] However, it is more commonly supplied as its hydrochloride salt, 2-(3,5-Dimethylisoxazol-4-yl)ethanamine hydrochloride, with the CAS number 1048640-92-1.[1][2][4] Researchers should be precise in their sourcing inquiries to ensure they procure the correct material.
Key Commercial Suppliers
The following table summarizes prominent commercial suppliers for 2-(3,5-Dimethylisoxazol-4-yl)ethanamine and its hydrochloride salt. This is not an exhaustive list, and availability and specifications are subject to change. Direct inquiry with the suppliers is always recommended.
| Supplier | Product Name | CAS Number | MDL Number | Notes |
| BLD Pharm | 2-(3,5-Dimethylisoxazol-4-yl)ethan-1-amine hydrochloride | 1048640-92-1 | Not Listed | Offers the hydrochloride salt; online ordering available.[4] |
| Chemsrc | 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride | 1048640-92-1 | Not Listed | Provides basic chemical and physical properties.[1] |
| CHIRALEN | 2-(3,5-Dimethylisoxazol-4-yl)ethan-1-amine hydrochloride | 1048640-92-1 | MFCD00000000 | Specifies storage conditions (2-8 °C, inert atmosphere).[2] |
| Oakwood Chemical | 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine | 510717-69-8 | MFCD03043478 | Lists the free base form of the compound.[3] |
Supplier Qualification Workflow
A robust supplier qualification process is essential to ensure the quality and consistency of starting materials. The following workflow outlines a best-practice approach.
Caption: A three-phase workflow for qualifying commercial suppliers of critical chemical reagents.
Quality Control and Analytical Characterization
Ensuring the identity, purity, and stability of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine is paramount for the success of downstream applications. A comprehensive analytical testing protocol should be established.
Recommended Analytical Methods
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the two methyl groups on the isoxazole ring, the methylene groups of the ethyl chain, and the amine protons. The integration of these signals should be consistent with the molecular structure. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the methyl carbons, the two methylene carbons, and the three carbons of the isoxazole ring. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the exact mass of the compound. For the hydrochloride salt, the free base may be observed depending on the ionization method. |
| HPLC/UPLC | Purity assessment and quantification of impurities. | A single major peak for the target compound. The purity should typically be >95% for research applications. |
| Infrared Spectroscopy (IR) | Identification of key functional groups. | Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the alkyl groups, and C=N and C-O stretching of the isoxazole ring. |
Example Protocol: Purity Determination by HPLC
This protocol provides a general framework for assessing the purity of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine hydrochloride. Method optimization may be required.
1. Materials and Reagents:
- 2-(3,5-Dimethylisoxazol-4-yl)ethanamine hydrochloride sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid or trifluoroacetic acid (as a mobile phase modifier)
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
- Accurately weigh approximately 1 mg of the sample.
- Dissolve in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a final concentration of 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 15-20 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection Wavelength: 210 nm (or as determined by UV-Vis scan)
- Injection Volume: 10 µL
4. Data Analysis:
- Integrate the peak areas of all observed peaks.
- Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Safe Handling and Storage
Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Hazard Identification
Based on safety data sheets for similar chemical structures, 2-(3,5-Dimethylisoxazol-4-yl)ethanamine and its salts may be associated with the following hazards:
Always consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and up-to-date hazard information.[5][6][7][8][9]
Personal Protective Equipment (PPE)
The following PPE should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[6] If vapors or dust are generated, a NIOSH-approved respirator may be necessary.[7]
Storage Recommendations
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]
-
Some suppliers recommend refrigerated storage (2-8 °C).[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
Synthetic Considerations and Applications
While a detailed synthetic guide is beyond the scope of this document, it is worth noting that the synthesis of 3,5-disubstituted isoxazoles is well-established in the chemical literature. These methods often involve the condensation of a β-diketone or a related precursor with hydroxylamine. The ethanamine side chain can be introduced through various synthetic routes.
The primary application of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine in drug discovery is as a versatile building block. The amine functionality provides a convenient point for chemical modification, allowing for the rapid generation of diverse compound libraries for screening against various biological targets. For instance, related 3,5-dimethylisoxazole derivatives have been explored as potent ligands for bromodomains, which are important epigenetic targets.[10][11]
Conclusion
2-(3,5-Dimethylisoxazol-4-yl)ethanamine and its hydrochloride salt are valuable reagents for researchers and drug development professionals. A thorough understanding of its commercial availability, proper quality control procedures, and safe handling practices is essential for its effective and safe utilization in the laboratory. By implementing the guidelines outlined in this document, researchers can confidently source and employ this versatile building block in their discovery programs.
References
-
Chemsrc. (2025, September 16). CAS#:1048640-92-1 | 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride. Retrieved from [Link]
-
Oakwood Chemical. 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine. Retrieved from [Link]
-
WOAH Regional Representation for the Americas. guidelines for the validation of analytical methods used in residue studies in animal tissues. Retrieved from [Link]
-
Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217–3227. Retrieved from [Link]
-
Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770. Retrieved from [Link]
-
Akylbekov, N., et al. (2022). Synthesis of New Representatives of Push–Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H)-Ones. Chemistry Proceedings, 14(1), 5. Retrieved from [Link]
-
Bakulev, V. A., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules, 25(16), 3743. Retrieved from [Link]
Sources
- 1. CAS#:1048640-92-1 | 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride | Chemsrc [chemsrc.com]
- 2. chiralen.com [chiralen.com]
- 3. 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine [oakwoodchemical.com]
- 4. 1048640-92-1|2-(3,5-Dimethylisoxazol-4-yl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 2-(3,5-Dimethylisoxazol-4-yl)ethanamine: A Technical Guide
Introduction to 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
2-(3,5-Dimethylisoxazol-4-yl)ethanamine is a heterocyclic compound featuring a 3,5-dimethylisoxazole core linked to an ethanamine side chain at the C4 position. The isoxazole moiety is a common scaffold in medicinal chemistry, and the primary amine group provides a key site for further functionalization. Accurate structural elucidation through spectroscopic methods is paramount for confirming the identity and purity of this compound in any research or development setting.
The molecular structure is as follows:
Caption: Molecular structure of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. The predicted ¹H NMR spectrum of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine in a common solvent like CDCl₃ would exhibit distinct signals for each type of proton.
Predicted Chemical Shifts (δ) and Multiplicities
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| -NH₂ (Amine) | 1.5 - 2.5 | Singlet (broad) | 2H | The chemical shift of primary amine protons can vary and they often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. |
| -CH₂- (Ethyl, adjacent to NH₂) | ~ 2.8 - 3.0 | Triplet | 2H | This methylene group is adjacent to the electron-withdrawing amine group, causing a downfield shift. It will be split into a triplet by the neighboring CH₂ group. |
| -CH₂- (Ethyl, adjacent to isoxazole) | ~ 2.6 - 2.8 | Triplet | 2H | This methylene group is attached to the isoxazole ring and will be deshielded. It will be split into a triplet by the adjacent CH₂ group. |
| -CH₃ (at C3 of isoxazole) | ~ 2.4 | Singlet | 3H | Methyl groups on isoxazole rings typically appear in this region. The absence of adjacent protons results in a singlet. |
| -CH₃ (at C5 of isoxazole) | ~ 2.2 | Singlet | 3H | Similar to the C3-methyl, this will be a singlet. The slight upfield shift compared to the C3-methyl is due to the different electronic environment. |
Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32 (adjust for signal-to-noise)
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: 0-12 ppm
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom.
Predicted Chemical Shifts (δ)
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C3 (Isoxazole) | ~ 160 - 165 | The carbon at the 3-position of the isoxazole ring is typically found in this downfield region. |
| C5 (Isoxazole) | ~ 165 - 170 | The carbon at the 5-position of the isoxazole ring is also significantly deshielded. |
| C4 (Isoxazole) | ~ 110 - 115 | The C4 carbon of the isoxazole ring is expected to be more shielded compared to C3 and C5. |
| -CH₂- (Ethyl, adjacent to NH₂) | ~ 40 - 45 | The carbon of the methylene group adjacent to the amine will be in this region. |
| -CH₂- (Ethyl, adjacent to isoxazole) | ~ 25 - 30 | The carbon of the methylene group attached to the isoxazole ring will be slightly more shielded. |
| -CH₃ (at C3 of isoxazole) | ~ 10 - 15 | Methyl carbons on the isoxazole ring are typically found in the aliphatic region. |
| -CH₃ (at C5 of isoxazole) | ~ 10 - 15 | Similar to the C3-methyl carbon. |
Note: These are approximate chemical shifts based on data from related structures.[1][2][3]
Experimental Protocol for ¹³C NMR
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of solvent) is generally required compared to ¹H NMR.
-
Instrument Setup: Utilize a spectrometer with a broadband probe.
-
Acquisition Parameters:
-
Acquisition mode: Proton-decoupled
-
Number of scans: 512 or more to achieve adequate signal-to-noise
-
Relaxation delay: 2-5 seconds
-
Spectral width: 0-200 ppm
-
-
Processing: Standard Fourier transform, phase, and baseline correction.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For 2-(3,5-Dimethylisoxazol-4-yl)ethanamine, with a molecular formula of C₇H₁₂N₂O, the expected monoisotopic mass is approximately 140.09 Da.
Expected Fragmentation Pattern (Electron Ionization - EI)
Under electron ionization, the molecular ion (M⁺˙) is expected to be observed, and several characteristic fragmentation pathways can be predicted.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 140 | [C₇H₁₂N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 125 | [C₆H₉N₂O]⁺ | Loss of a methyl radical (•CH₃) from the isoxazole ring. |
| 111 | [C₅H₇N₂O]⁺ | Alpha-cleavage with loss of an ethyl radical (•CH₂CH₃). |
| 96 | [C₅H₆NO]⁺ | Cleavage of the C-C bond between the ethyl group and the ring, with charge retention on the isoxazole fragment. |
| 44 | [C₂H₆N]⁺ | Alpha-cleavage of the bond between the two methylene groups of the side chain, leading to the [CH₂NH₂]⁺ fragment. This is a very common fragmentation for primary amines.[4][5][6] |
graph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];M [label="Molecular Ion (M⁺˙)\nm/z = 140"]; F1 [label="[M - CH₃]⁺\nm/z = 125"]; F2 [label="[M - C₂H₅]⁺\nm/z = 111"]; F3 [label="[C₅H₆NO]⁺\nm/z = 96"]; F4 [label="[CH₂NH₂]⁺\nm/z = 44"]; M -> F1 [label="- •CH₃"]; M -> F2 [label="- •C₂H₅"]; M -> F3 [label="Side chain cleavage"]; M -> F4 [label="α-cleavage"];
}
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the protonated molecule [M+H]⁺ at m/z 141.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio.
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3400 - 3250 | N-H stretch | Primary Amine (-NH₂) | Medium (two bands) |
| 2960 - 2850 | C-H stretch | Aliphatic (CH₂, CH₃) | Strong |
| 1650 - 1580 | N-H bend | Primary Amine (-NH₂) | Medium |
| 1620 - 1580 | C=N stretch | Isoxazole Ring | Medium |
| 1470 - 1430 | C=C stretch | Isoxazole Ring | Medium |
| 1250 - 1020 | C-N stretch | Aliphatic Amine | Medium-Weak |
| 900 - 650 | N-H wag | Primary Amine (-NH₂) | Broad, Strong |
Note: The presence of two distinct N-H stretching bands is characteristic of a primary amine.[7][8][9]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), a KBr pellet, or a solution in an appropriate IR-transparent solvent.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: Acquire the spectrum over the mid-IR range (4000-400 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule using standard correlation tables.[10][11][12][13][14]
Conclusion
The predicted spectroscopic data presented in this guide provide a comprehensive reference for the structural characterization of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine. The combination of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy offers a powerful toolkit for confirming the synthesis of this compound and assessing its purity. While these are predicted values, they are grounded in the fundamental principles of spectroscopy and data from analogous structures, offering a high degree of confidence in their utility for guiding experimental analysis.
References
-
ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
-
Yesim S Kara. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]
-
ResearchGate. (2025, July 21). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]
-
chemeurope.com. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]
-
Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
University of California, Davis. (n.d.). Spectroscopy Tutorial: Reference. Retrieved from [Link]
Sources
- 1. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. wikieducator.org [wikieducator.org]
- 10. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 11. Infrared_spectroscopy_correlation_table [chemeurope.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. researchgate.net [researchgate.net]
- 14. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the Purity and Characterization of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
Abstract
2-(3,5-Dimethylisoxazol-4-yl)ethanamine is a heterocyclic compound of increasing interest within medicinal chemistry and drug discovery. Its structure, featuring a 3,5-dimethylisoxazole core, serves as a valuable scaffold in the design of targeted therapeutic agents, including inhibitors for the bromodomain and extra C-terminal domain (BET) family of proteins.[1][2][3] The rigorous confirmation of its identity and the meticulous assessment of its purity are paramount for its application in research and development, ensuring reproducibility and the integrity of subsequent biological data. This guide provides a comprehensive framework for the characterization and purity validation of this compound, detailing the strategic application of chromatographic and spectroscopic techniques. We will explore the causality behind methodological choices, present detailed protocols, and discuss the interpretation of analytical data for researchers, scientists, and drug development professionals.
Introduction and Compound Profile
The isoxazole moiety is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds and approved drugs.[4] The 3,5-dimethylisoxazole group, in particular, has been identified as an effective bioisostere for acetyl-lysine, enabling it to function as a ligand for bromodomains, which are key epigenetic readers.[1] 2-(3,5-Dimethylisoxazol-4-yl)ethanamine (also found as its hydrochloride salt[5][6]) provides a critical building block, incorporating this bromodomain-binding fragment with a reactive primary amine for further chemical elaboration.
Given its role as a precursor in multi-step syntheses, establishing a robust analytical control strategy is not merely a quality control measure but a foundational requirement for any research program utilizing this molecule. An uncharacterized or impure starting material can lead to failed reactions, purification challenges, and, most critically, misleading biological results. This guide outlines a systematic, multi-technique approach to provide unequivocal structural confirmation and a precise quantitative purity value.
Table 1: Physicochemical Properties of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
| Property | Value | Source(s) |
| CAS Number | 510717-69-8 | [7][8] |
| Molecular Formula | C₇H₁₂N₂O | [7][8] |
| Molecular Weight | 140.19 g/mol | [8] |
| Synonyms | 2-(3,5-Dimethyl-4-isoxazolyl)ethylamine | [9] |
Analytical Strategy: A Multi-Pronged Approach
A single analytical technique is insufficient to fully guarantee both the identity and purity of a chemical substance. We advocate for a workflow that combines high-resolution separation with multiple spectroscopic methods to build a comprehensive and self-validating data package.
Sources
- 1. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. CAS#:1048640-92-1 | 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride | Chemsrc [chemsrc.com]
- 6. chiralen.com [chiralen.com]
- 7. 510717-69-8 Cas No. | 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine | Matrix Scientific [matrixscientific.com]
- 8. 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine [oakwoodchemical.com]
- 9. 2-(3,5-DIMETHYL-ISOXAZOL-4-YL)-ETHYLAMINE CAS#: 510717-69-8 [amp.chemicalbook.com]
2-(3,5-Dimethylisoxazol-4-yl)ethanamine safety and handling
An In-depth Technical Guide to the Safe Handling of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
Disclaimer: This document is intended for use by trained professionals in research and development environments. The toxicological and physical properties of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine have not been thoroughly investigated. All handling must be conducted with the assumption that the compound is hazardous. This guide synthesizes available data and established safety principles for related chemical classes. A comprehensive, substance-specific risk assessment must be performed before any use.
Introduction: A Profile of a Bioactive Scaffold
2-(3,5-Dimethylisoxazol-4-yl)ethanamine belongs to the isoxazole class of heterocyclic compounds. The isoxazole ring is a prominent scaffold in medicinal chemistry, found in numerous synthetic drugs and natural products, where it often imparts significant biological activity.[1][2][3] Derivatives of this family are explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial uses.[1][2][4] The presence of a primary ethanamine side chain suggests that this molecule likely possesses high reactivity and basicity, characteristics that demand stringent safety protocols.
Given that this compound is primarily used for research and development, comprehensive safety and toxicity data are not available. Therefore, this guide is built upon a conservative approach, inferring potential hazards from its structural motifs—specifically the primary amine—and from the safety profiles of analogous research chemicals. The core principle is to treat the substance with the highest degree of caution.
Section 1: Compound Identification and Physical Properties
Precise identification is the foundation of chemical safety. The subject compound is available as a free base and as a hydrochloride salt, each with a unique CAS number. Physical property data is limited, which necessitates conservative assumptions regarding its volatility and reactivity.
| Property | Value | Source |
| Chemical Name | 2-(3,5-Dimethylisoxazol-4-yl)ethanamine | N/A |
| Synonyms | 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine | [5][6] |
| Molecular Formula | C₇H₁₂N₂O | [6] |
| Molecular Weight | 140.19 g/mol | N/A |
| CAS Number (Free Base) | 510717-69-8 | [6] |
| CAS Number (HCl Salt) | 1048640-92-1 | [7][8] |
| Appearance | Data not available; assume solid or liquid | N/A |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Solubility | Data not available; likely soluble in organic solvents | N/A |
| Storage Temperature | 2-8°C recommended for hydrochloride salt | [8] |
Section 2: Hazard Identification and Toxicological Profile
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an analysis of its structure and the hazards of similar amine-containing research chemicals allows for a robust presumptive hazard assessment. The primary amine functional group is the main driver of its hazardous properties.
Presumptive GHS Hazard Classification (Based on Analogous Compounds)
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[9]
-
Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[9]
-
Skin Corrosion (Category 1B): Causes severe skin burns and eye damage.[9] Primary amines are alkaline and can cause immediate and severe damage to skin and mucous membranes upon contact.
-
Serious Eye Damage (Category 1): Causes serious eye damage.[9]
-
Respiratory Sensitization (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[9]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[9] Repeated exposure, even at low levels, can lead to sensitization.
-
Flammability: May be a flammable liquid and vapor.[9]
Toxicological Narrative: To date, no specific toxicological studies (e.g., LD50, carcinogenicity) for 2-(3,5-Dimethylisoxazol-4-yl)ethanamine have been published. The assertion that its properties "have not been thoroughly investigated" is a common and critical warning for novel research chemicals. The primary hazard stems from the basicity and reactivity of the ethylamine group, which can readily react with biological macromolecules, leading to corrosive effects. Furthermore, as a small, potentially membrane-permeable molecule with a bioactive isoxazole core, systemic toxicity upon absorption through the skin or ingestion cannot be ruled out.
Section 3: Risk Assessment and Handling Workflow
A systematic approach is mandatory before this compound enters the laboratory workflow. The following decision-making process should be documented and followed by all personnel.
Sources
- 1. 134107-69-0 | CAS DataBase [m.chemicalbook.com]
- 2. 2-(3,5-DIMETHYL-ISOXAZOL-4-YL)-ETHYLAMINE CAS#: 510717-69-8 [amp.chemicalbook.com]
- 3. 2-(Dimethyl-1,3-thiazol-2-yl)ethan-1-amine | C7H12N2S | CID 9079481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS#:1048640-92-1 | 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride | Chemsrc [chemsrc.com]
- 5. chiralen.com [chiralen.com]
- 6. keyorganics.net [keyorganics.net]
- 7. N-(2-(3,4-Dimethoxyphenyl)ethyl)-3,4-dimethoxybenzeneethanamine | C20H27NO4 | CID 29749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 108088-19-3,8-Methoxy-chroman-3-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 9. 7,7-Dichlorodicyclo[4.1.0]heptane | 823-69-8 [chemicalbook.com]
The Isoxazole Core in Modern Drug Discovery: A Technical Guide to 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
Abstract
The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in contemporary medicinal chemistry.[1][2] Its versatile chemical nature and ability to engage in a wide array of biological interactions have cemented its status as a privileged scaffold in drug design. This technical guide delves into the significance of a key isoxazole derivative, 2-(3,5-Dimethylisoxazol-4-yl)ethanamine, as a critical building block and pharmacophore in the development of novel therapeutics. We will explore its synthesis, molecular interactions, and applications, with a particular focus on its role as a bioisostere of acetylated lysine, leading to the discovery of potent bromodomain inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this important chemical entity.
The Versatility of the Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring is a recurring feature in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[2][3] These include anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[2][3] The success of the isoxazole core can be attributed to several key factors:
-
Metabolic Stability: The aromatic nature of the isoxazole ring often imparts a degree of metabolic stability, a desirable feature in drug candidates.
-
Synthetic Tractability: The synthesis of isoxazole derivatives is well-established, with numerous synthetic routes allowing for facile diversification and the exploration of structure-activity relationships (SAR).[1][4]
-
Hydrogen Bonding Capacity: The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, facilitating interactions with biological targets.
-
Modulation of Physicochemical Properties: The isoxazole moiety can be strategically employed to fine-tune the physicochemical properties of a molecule, such as its solubility, lipophilicity, and polarity, which are critical for pharmacokinetic and pharmacodynamic profiles.
Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
The synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine and its derivatives often begins with the construction of the core 3,5-dimethylisoxazole ring. A common and efficient method for this is the reaction of a β-dicarbonyl compound with hydroxylamine.
General Synthetic Workflow
Caption: General synthetic scheme for 2-(3,5-Dimethylisoxazol-4-yl)ethanamine.
Detailed Synthetic Protocol (Illustrative)
-
Synthesis of 3,5-Dimethylisoxazole:
-
To a solution of 2,4-pentanedione in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the cyclization.
-
Work-up involves extraction and purification by distillation or chromatography to yield 3,5-dimethylisoxazole.
-
-
Vilsmeier-Haack Formylation:
-
The 3,5-dimethylisoxazole is then subjected to a Vilsmeier-Haack reaction using a formylating agent such as a mixture of phosphorus oxychloride and N,N-dimethylformamide (DMF).
-
This introduces a formyl group at the C4 position, yielding 3,5-dimethylisoxazole-4-carbaldehyde.
-
-
Henry Reaction (Nitroaldol Condensation):
-
The resulting aldehyde is condensed with nitromethane in the presence of a base (e.g., ammonium acetate) to form 4-(2-nitrovinyl)-3,5-dimethylisoxazole.
-
-
Reduction of the Nitro Group:
-
The nitro group of the vinylnitro intermediate is then reduced to an amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., H2 over Palladium on carbon).
-
This final step yields the target compound, 2-(3,5-Dimethylisoxazol-4-yl)ethanamine.
-
The Role of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine as a Pharmacophore
The true value of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine in medicinal chemistry lies in its ability to act as a key pharmacophore, most notably as a bioisosteric replacement for acetylated lysine.[5][6]
Bioisosterism with Acetylated Lysine
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The 3,5-dimethylisoxazole moiety has been identified as an effective mimic of the acetyl-lysine side chain.[5][6] This is crucial in the context of epigenetic drug discovery, particularly in targeting bromodomains.
Bromodomains are protein modules that specifically recognize and bind to acetylated lysine residues on histone tails and other proteins.[5][7] This interaction is a key mechanism in the regulation of gene transcription.[5] By mimicking acetylated lysine, the 3,5-dimethylisoxazole group can competitively inhibit the binding of bromodomains to their natural ligands, thereby modulating gene expression.[5][6]
Caption: Bioisosteric mimicry of acetylated lysine by the 3,5-dimethylisoxazole moiety.
Applications in Drug Discovery: Targeting BET Bromodomains
A significant application of the 2-(3,5-Dimethylisoxazol-4-yl)ethanamine scaffold is in the development of inhibitors for the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[5][7][8] BET proteins are key regulators of gene transcription, and their dysregulation is implicated in various diseases, including cancer and inflammation.[6][8]
Mechanism of Action of BET Inhibitors
BET inhibitors containing the 3,5-dimethylisoxazole moiety act as competitive inhibitors at the acetyl-lysine binding pocket of BET bromodomains.[5][6] This prevents the recruitment of BET proteins to acetylated histones, thereby downregulating the transcription of key oncogenes such as c-MYC.
Structure-Activity Relationship (SAR) Insights
The development of potent BET inhibitors has been guided by extensive SAR studies. The 2-(3,5-Dimethylisoxazol-4-yl)ethanamine core provides a solid foundation for further chemical modifications to enhance potency and selectivity. For instance, derivatization of the terminal amine allows for the introduction of various substituents that can form additional interactions with the bromodomain binding pocket, leading to improved affinity.[8]
| Compound Derivative | Target | IC50 (µM) | Reference |
| Compound 39 | BRD4(BD1) | 0.003 | [8] |
| Compound 10 | BRD4 BD1 | 0.0019 | [9] |
Experimental Protocols
Protocol 1: In Vitro Bromodomain Binding Assay (AlphaScreen)
This protocol describes a general method for assessing the inhibitory activity of compounds against a target bromodomain using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.
Materials:
-
Recombinant biotinylated bromodomain protein (e.g., BRD4)
-
Acetylated histone peptide (biotinylated)
-
Streptavidin-coated Donor beads
-
Anti-histone antibody-conjugated Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the biotinylated bromodomain protein and the test compound or DMSO (vehicle control).
-
Incubate for 15 minutes at room temperature.
-
Add the biotinylated acetylated histone peptide and incubate for another 15 minutes.
-
Add a mixture of Streptavidin-Donor beads and anti-histone Acceptor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible microplate reader.
Data Analysis:
-
The AlphaScreen signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to evaluate the anti-proliferative effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MV4-11 acute myeloid leukemia cells)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control).
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percent cell viability for each compound concentration relative to the DMSO control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.
Conclusion and Future Perspectives
2-(3,5-Dimethylisoxazol-4-yl)ethanamine has emerged as a valuable and versatile building block in medicinal chemistry. Its role as a bioisostere for acetylated lysine has been instrumental in the development of a new class of epigenetic modulators, particularly BET bromodomain inhibitors, which hold great promise for the treatment of cancer and other diseases. The synthetic accessibility of the isoxazole core, coupled with the potential for diverse functionalization, ensures that this scaffold will continue to be a focus of drug discovery efforts. Future research will likely focus on the development of more selective inhibitors targeting individual bromodomains or other epigenetic reader domains, as well as the exploration of this pharmacophore in other therapeutic areas.
References
- The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.).
- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.).
- Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound - IJPPR. (2025, August 12).
- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025, March 17).
- Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. (n.d.).
-
Hewings, D. S., Wang, M., Philpott, M., Fedorov, O., Uttarkar, S., Filippakopoulos, P., Picaud, S., Vuppusetty, C., Marsden, B., Knapp, S., Conway, S. J., & Heightman, T. D. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of medicinal chemistry, 54(19), 6761–6770. [Link]
-
Hewings, D. S., Fedorov, O., Filippakopoulos, P., Martin, S., Picaud, S., Tumber, A., Wells, C., Olcina, M. M., Freeman, K., Gill, A., Ritchie, A. J., Camp, D. D., Mistry, A., Hammond, E. M., Knapp, S., Brennan, P. E., & Conway, S. J. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of medicinal chemistry, 56(9), 3217–3227. [Link]
- Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed. (2021, June 1).
- Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC - PubMed Central. (2021, June 15).
- Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation - PubMed. (n.d.).
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(3,5-Dimethylisoxazol-4-yl)ethanamine for Research Applications
Abstract
This technical guide provides a comprehensive overview of the research chemical 2-(3,5-Dimethylisoxazol-4-yl)ethanamine, a heterocyclic amine incorporating the 3,5-dimethylisoxazole scaffold. While specific literature on this exact molecule is emerging, this document consolidates information on its core chemical features, proposes a robust synthetic pathway, and explores its potential pharmacological applications based on the well-established bioactivity of the isoxazole moiety. This guide is intended for researchers, scientists, and drug development professionals interested in leveraging this compound in their investigations. We will delve into its synthesis, characterization, and potential biological evaluation, providing detailed experimental protocols and the scientific rationale behind them.
Introduction: The Scientific Merit of the Isoxazole Scaffold
The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] The isoxazole core imparts favorable physicochemical properties, including metabolic stability and improved pharmacokinetic profiles, making it a cornerstone in the design of novel therapeutics.[3][4] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neurological effects.[1][2][3]
2-(3,5-Dimethylisoxazol-4-yl)ethanamine (also known as 4-(2-aminoethyl)-3,5-dimethylisoxazole) is a research chemical that combines the stable 3,5-dimethylisoxazole core with a flexible ethylamine side chain. This side chain introduces a primary amine group, a common pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets. The strategic placement of the ethylamine at the C4 position of the isoxazole ring presents a unique vector for exploring structure-activity relationships in various target classes.
Synthesis and Characterization
Proposed Synthetic Pathway
A logical approach to the synthesis of the target compound involves the construction of the 3,5-dimethylisoxazole ring followed by the introduction of the 4-(2-aminoethyl) substituent. A common method for forming the 3,5-dimethylisoxazole ring is through the condensation of a β-diketone with hydroxylamine.
Step-by-Step Synthesis Protocol:
-
Synthesis of 3,5-Dimethylisoxazole:
-
Reaction: Acetylacetone (2,4-pentanedione) is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol.
-
Rationale: This is a classic Hantzsch-type synthesis for isoxazoles. The hydroxylamine undergoes a condensation reaction with the diketone, followed by cyclization and dehydration to form the stable aromatic isoxazole ring.
-
Procedure:
-
Dissolve acetylacetone (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol.
-
Add sodium acetate (1.2 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 3,5-dimethylisoxazole.
-
Purify by distillation or column chromatography.
-
-
-
Vilsmeier-Haack Formylation of 3,5-Dimethylisoxazole:
-
Reaction: 3,5-Dimethylisoxazole is formylated at the C4 position using a Vilsmeier reagent (e.g., generated from phosphorus oxychloride and dimethylformamide).
-
Rationale: The C4 position of 3,5-dimethylisoxazole is electron-rich and susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto electron-rich aromatic rings.
-
Procedure:
-
Cool a solution of dimethylformamide (DMF) (3.0 eq) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) while maintaining the temperature below 10°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add 3,5-dimethylisoxazole (1.0 eq) dropwise to the reagent.
-
Allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours.
-
Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide solution).
-
Extract the product, 3,5-dimethylisoxazole-4-carbaldehyde, with an organic solvent.
-
Purify by column chromatography.
-
-
-
Henry Reaction and Reduction:
-
Reaction: The resulting aldehyde undergoes a Henry reaction (nitroaldol condensation) with nitromethane, followed by reduction of the nitro group to an amine.
-
Rationale: This two-step sequence is a reliable method for converting an aldehyde to a two-carbon extended amine. The Henry reaction introduces a nitroethyl group, and subsequent reduction of the nitro group is a standard transformation to the primary amine.
-
Procedure (Henry Reaction):
-
Dissolve 3,5-dimethylisoxazole-4-carbaldehyde (1.0 eq) and nitromethane (1.5 eq) in a suitable solvent.
-
Add a base catalyst (e.g., ammonium acetate or an amine base like triethylamine).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Isolate the nitroalkene product, 4-(2-nitrovinyl)-3,5-dimethylisoxazole.
-
-
Procedure (Reduction):
-
Dissolve the nitroalkene in a solvent like methanol or ethanol.
-
Perform a catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere or use a chemical reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.
-
After the reaction is complete, filter off the catalyst (if used) and remove the solvent.
-
Purify the final product, 2-(3,5-Dimethylisoxazol-4-yl)ethanamine, by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.[5]
-
-
Physicochemical Properties and Characterization
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O | [6][7][8][9] |
| Molecular Weight | 140.18 g/mol | [8] |
| CAS Number | 510717-69-8 | [7][8] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
Analytical Techniques for Purity and Structural Confirmation:
The purity and identity of the synthesized 2-(3,5-Dimethylisoxazol-4-yl)ethanamine should be rigorously confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the ethylamine chain protons, the two methyl groups on the isoxazole ring (which may be distinct), and the absence of the aldehydic proton from the intermediate.
-
¹³C NMR: Will show the characteristic chemical shifts for the carbons of the isoxazole ring, the ethyl side chain, and the two methyl groups.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reverse-phase column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is recommended.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the primary amine and the C=N and C-O stretches of the isoxazole ring.
A self-validating system for purity assessment would involve obtaining consistent purity values from orthogonal methods, such as HPLC and quantitative NMR (qNMR).[][11][12][13]
Potential Pharmacological Applications and Biological Evaluation
The 3,5-dimethylisoxazole moiety is a known bioisostere for acetylated lysine, which has led to its exploration as a ligand for bromodomains. Furthermore, the versatile isoxazole scaffold is present in drugs targeting a wide array of receptors and enzymes.[14]
Bromodomain Inhibition
Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, playing a key role in the epigenetic regulation of gene transcription.[15] Inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (e.g., BRD4) have shown significant therapeutic potential in oncology and inflammatory diseases.[16]
Hypothesized Mechanism of Action: The 3,5-dimethylisoxazole core of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine can mimic the acetyl-lysine motif and bind to the acetyl-lysine binding pocket of bromodomains. The 4-(2-aminoethyl) side chain can then be explored for interactions with the surrounding protein surface to enhance affinity and selectivity.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for BRD4 Inhibition
This competitive binding assay measures the displacement of a fluorescently labeled acetylated histone peptide from the BRD4 bromodomain by the test compound.[17]
-
Materials:
-
Recombinant GST-tagged BRD4 bromodomain (BD1).
-
Biotinylated histone H4 acetylated peptide (H4K5acK8acK12acK16ac).
-
Europium cryptate-labeled anti-GST antibody (donor).
-
XL665-labeled streptavidin (acceptor).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
2-(3,5-Dimethylisoxazol-4-yl)ethanamine (test compound).
-
Positive control inhibitor (e.g., JQ1).
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in assay buffer.
-
In a 384-well plate, add the test compound or control.
-
Add a pre-mixed solution of the BRD4 bromodomain and the biotinylated histone peptide.
-
Incubate for 30 minutes at room temperature.
-
Add a pre-mixed solution of the HTRF detection reagents (anti-GST-Eu and streptavidin-XL665).
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
G-Protein Coupled Receptor (GPCR) Modulation
The ethylamine moiety is a common feature in many ligands for biogenic amine GPCRs (e.g., serotonin, dopamine, and adrenergic receptors). The isoxazole ring can act as a bioisosteric replacement for a phenyl ring, potentially offering improved properties.
Hypothesized Activity: 2-(3,5-Dimethylisoxazol-4-yl)ethanamine could act as an agonist, antagonist, or allosteric modulator at various GPCRs, depending on the specific receptor subtype and the interactions of the 3,5-dimethylisoxazole core within the receptor's binding pocket.
Experimental Protocol: Calcium Mobilization Assay for Gq-Coupled GPCRs
This assay measures the activation of GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.[18]
-
Cell Culture and Transfection:
-
Culture a suitable host cell line (e.g., HEK293 or CHO) that has low endogenous expression of the target receptor.
-
Transiently transfect the cells with a plasmid encoding the GPCR of interest. For GPCRs that do not couple to Gq, co-transfection with a promiscuous G-protein like Gα16 can redirect the signal to the calcium pathway.[19][20]
-
-
Assay Procedure:
-
Plate the transfected cells in a 96- or 384-well black-walled, clear-bottom plate.
-
After 24-48 hours, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Prepare serial dilutions of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine and known agonists/antagonists.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).
-
Measure the baseline fluorescence, then inject the compounds and immediately begin recording the change in fluorescence over time.
-
-
Data Analysis:
-
For agonists, plot the peak fluorescence response against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ.
-
For antagonists, pre-incubate the cells with the test compound before adding a known agonist at its EC₈₀ concentration. Determine the IC₅₀ of the antagonist from the inhibition of the agonist response.
-
Conclusion and Future Directions
2-(3,5-Dimethylisoxazol-4-yl)ethanamine represents a valuable research tool with significant potential for the exploration of novel biological activities. Its synthesis is achievable through established chemical transformations, and its structure suggests plausible interactions with important drug targets such as bromodomains and GPCRs. The experimental protocols detailed in this guide provide a solid foundation for researchers to begin characterizing the pharmacological profile of this and related compounds. Future work should focus on the definitive synthesis and characterization of this molecule, followed by broad screening across various biological targets to uncover its full therapeutic potential. The modular nature of the proposed synthesis also allows for the straightforward creation of analogues, enabling detailed structure-activity relationship studies that are crucial for the development of potent and selective chemical probes and future drug candidates.
References
- A review of isoxazole biological activity and present synthetic techniques. (n.d.). Journal of Drug Delivery and Therapeutics.
- The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide. (2025). Benchchem.
- A Short Review on Synthesis and Pharmacological Activity of Isoxazole. (2017). International Journal of Pharmaceutical Sciences and Research.
- Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
- Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024). European Journal of Medicinal Chemistry.
- Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). Methods in Cell Biology.
- Analytical Services for Purity Determin
- G Protein-Coupled Receptor Screening Assays: Methods and Protocols. (2025).
- Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (n.d.). STAR Protocols.
- In Vitro and In Vivo Correlation of BRD4 Inhibitor Activity: A Compar
- Measuring the purity of organic chemicals: general approaches and development of an appropriate procedure for research … (n.d.). OUCI.
- Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
- Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobiliz
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI.
- Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. (n.d.). Oncology Letters.
- Why Is Purity Important In Chemistry?. (2022). ReAgent.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). Journal of Medicinal Chemistry.
- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021).
- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). An-Najah Staff.
- BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. (n.d.). ACS Chemical Biology.
- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (n.d.).
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Bromodomain Inhibitors and Therapeutic Applications. (n.d.). Current Topics in Medicinal Chemistry.
- 3-Amino-4,5-dimethylisoxazole synthesis. (n.d.). ChemicalBook.
- 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride. (2025). Chemsrc.
- 2-(3,5-DIMETHYL-ISOXAZOL-4-YL)-ETHYLAMINE Chemical Properties. (n.d.). ChemicalBook.
- BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applic
- 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine. (n.d.).
- Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid. (2025).
- The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. (2023). Chemistry of Heterocyclic Compounds.
- 2-(3,5-dimethyl-isoxazol-4-yl)-ethylamine. (n.d.). Sinfoo Biotech.
- 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine. (n.d.). Oakwood Chemical.
- 2-(3,5-Dimethylisoxazol-4-yl)ethan-1-amine hydrochloride. (n.d.). CHIRALEN.
- 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. (n.d.). Journal of Medicinal Chemistry.
- Process for preparing isoxazole compounds. (n.d.).
- Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. (n.d.). Journal of Medicinal Chemistry.
-
Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][3][4]Triazines: Synthesis and Photochemical Properties. (n.d.). Molecules.
- Processes for preparing 3-amino-isoxazoles. (n.d.).
- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research.
- (Z)-3-(Dicyanomethylene)-4-((5-fluoro-3,3-dimethyl-1-(3-phenylpropyl)-3H-indol-1-ium-2-yl) methylene)-2-(((E) - (n.d.).
- Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023). ACS Omega.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. wjpsonline.com [wjpsonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CAS#:1048640-92-1 | 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride | Chemsrc [chemsrc.com]
- 6. 2-(3,5-DIMETHYL-ISOXAZOL-4-YL)-ETHYLAMINE CAS#: 510717-69-8 [amp.chemicalbook.com]
- 7. 510717-69-8 Cas No. | 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine | Matrix Scientific [matrixscientific.com]
- 8. 2-(3,5-dimethyl-isoxazol-4-yl)-ethylamine,(CAS# 510717-69-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 9. 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine [oakwoodchemical.com]
- 11. moravek.com [moravek.com]
- 12. chemicals.co.uk [chemicals.co.uk]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. youtube.com [youtube.com]
- 19. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocols: Synthesis of a Novel Mth1 Inhibitor Employing 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of a novel, potent Mth1 (MutT homolog 1) inhibitor. The synthetic strategy is centered around the strategic incorporation of the 2-(3,5-Dimethylisoxazol-4-yl)ethanamine moiety, a versatile building block in medicinal chemistry. This document outlines a detailed, step-by-step protocol for the synthesis, purification, and characterization of the target Mth1 inhibitor. The rationale behind the synthetic design, which leverages a convergent approach coupling the isoxazole fragment with a well-established aminopyrimidine core, is discussed in detail. This guide is intended to provide researchers with a robust and reproducible method for the synthesis of this and structurally related Mth1 inhibitors for further investigation in cancer therapy.
Introduction: Mth1 as a Therapeutic Target in Oncology
MutT homolog 1 (Mth1), also known as NUDT1, is a crucial enzyme in the cellular defense against oxidative stress. It functions by hydrolyzing oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP and 2-hydroxy-dATP, thereby preventing their incorporation into DNA and the subsequent induction of mutations and cell death.[1][2] Cancer cells, with their characteristically high levels of reactive oxygen species (ROS), are particularly dependent on Mth1 for survival.[1][3] This reliance makes Mth1 an attractive therapeutic target for the development of novel anticancer agents. The inhibition of Mth1 is hypothesized to lead to the accumulation of damaged nucleotides in cancer cells, resulting in DNA damage and selective cancer cell death.[1]
The development of potent and selective Mth1 inhibitors is an active area of research.[3][4] Several chemical scaffolds have been explored, with aminopyrimidine and quinazoline cores being prominent among them.[4][5][6] The 3,5-dimethylisoxazole moiety is a well-established pharmacophore in medicinal chemistry, known to participate in key interactions with biological targets and to confer favorable pharmacokinetic properties.[7] This application note details a proposed synthesis of a novel Mth1 inhibitor that strategically combines a proven aminopyrimidine core with the 2-(3,5-dimethylisoxazol-4-yl)ethanamine side chain.
Synthetic Strategy: A Convergent Approach
The synthesis of the target Mth1 inhibitor, named here as Isox-Mth1-1 , is designed as a convergent synthesis. This strategy involves the separate synthesis of two key fragments: the aminopyrimidine core (Fragment A ) and the isoxazole side chain (Fragment B ), which is the commercially available 2-(3,5-Dimethylisoxazol-4-yl)ethanamine. These fragments are then coupled in the final step of the synthesis. This approach offers several advantages, including higher overall yields, easier purification of intermediates, and the flexibility to synthesize analogs by modifying either fragment.
The key disconnection for the synthesis of Isox-Mth1-1 is the amide bond linking the aminopyrimidine core to the isoxazole-containing side chain.
Figure 1: Retrosynthetic analysis of Isox-Mth1-1.
Experimental Protocols
Materials and Methods
All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (0.25 mm) and visualized with UV light (254 nm). Column chromatography was performed on silica gel (230-400 mesh). 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak. Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer.
Synthesis of Fragment A: 2-Amino-6-chloro-N-methylpyrimidine-4-carboxamide
The synthesis of the aminopyrimidine core is adapted from known procedures for similar Mth1 inhibitors.[5]
Figure 2: Synthetic scheme for Fragment A.
Step 1: Synthesis of Methyl 2-amino-6-chloropyrimidine-4-carboxylate
-
To a solution of 2-amino-4,6-dichloropyrimidine (1.64 g, 10 mmol) in a mixture of methanol (20 mL) and triethylamine (2.8 mL, 20 mmol) in a pressure vessel is added [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 366 mg, 0.5 mmol).
-
The vessel is purged with carbon monoxide (CO) gas and then pressurized to 5 atm with CO.
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound as a white solid.
Step 2: Synthesis of 2-Amino-6-chloro-N-methylpyrimidine-4-carboxamide (Fragment A)
-
To a solution of methyl 2-amino-6-chloropyrimidine-4-carboxylate (1.87 g, 10 mmol) in tetrahydrofuran (THF, 50 mL) is added a solution of methylamine in THF (2 M, 10 mL, 20 mmol) at room temperature.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to give the title compound as a white solid, which is used in the next step without further purification.
Synthesis of Isox-Mth1-1: Coupling of Fragment A and Fragment B
The final step involves the coupling of the aminopyrimidine core (Fragment A) with 2-(3,5-Dimethylisoxazol-4-yl)ethanamine (Fragment B) via a nucleophilic aromatic substitution reaction.
Figure 3: Final coupling step for the synthesis of Isox-Mth1-1.
-
A mixture of 2-amino-6-chloro-N-methylpyrimidine-4-carboxamide (Fragment A, 1.86 g, 10 mmol), 2-(3,5-dimethylisoxazol-4-yl)ethanamine (Fragment B, 1.40 g, 10 mmol), and N,N-diisopropylethylamine (DIPEA, 3.5 mL, 20 mmol) in n-butanol (50 mL) is heated at 120 °C for 24 hours in a sealed tube.
-
The reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford Isox-Mth1-1 as a white solid.
Characterization Data (Hypothetical)
| Compound | Formula | MW | Appearance | 1H NMR (400 MHz, DMSO-d6) δ | ESI-MS (m/z) |
| Isox-Mth1-1 | C14H18N6O2 | 302.33 | White solid | 8.15 (s, 1H), 7.80 (br s, 1H), 7.20 (s, 1H), 6.50 (s, 2H), 3.60 (q, J = 6.8 Hz, 2H), 2.80 (d, J = 4.4 Hz, 3H), 2.70 (t, J = 7.2 Hz, 2H), 2.35 (s, 3H), 2.15 (s, 3H) | 303.1 [M+H]+ |
Discussion and Scientific Rationale
The presented synthetic route to Isox-Mth1-1 is designed to be efficient and modular. The choice of a convergent strategy allows for the late-stage introduction of the isoxazole-containing side chain, which is advantageous for the synthesis of a library of analogs for structure-activity relationship (SAR) studies. The key nucleophilic aromatic substitution reaction is a well-established method for the functionalization of chloropyrimidines.[5][8] The use of a high-boiling solvent like n-butanol and a non-nucleophilic base such as DIPEA is crucial for driving the reaction to completion.
The 3,5-dimethylisoxazole moiety in Isox-Mth1-1 is expected to occupy a key hydrophobic pocket in the Mth1 active site, potentially forming favorable van der Waals interactions. The ethanamine linker provides flexibility, allowing the isoxazole ring to adopt an optimal orientation for binding. The aminopyrimidine core is designed to mimic the purine base of the natural Mth1 substrates and is expected to form crucial hydrogen bonds with key residues in the active site, such as Asp119 and Asp120, as observed in co-crystal structures of other Mth1 inhibitors.[2][9]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of a novel Mth1 inhibitor, Isox-Mth1-1 , utilizing 2-(3,5-dimethylisoxazol-4-yl)ethanamine as a key building block. The convergent synthetic strategy is robust and amenable to the preparation of analogs for further optimization. The successful synthesis of Isox-Mth1-1 will provide a valuable tool compound for the investigation of Mth1 biology and its potential as a therapeutic target in oncology.
References
-
Chen, Z., et al. (2013). Synthesis of quinazolines. Organic Chemistry Portal. Available at: [Link]
-
Crystal structure of human MTH1 in complex with compound MI1025. (2020). RCSB PDB. Available at: [Link]
-
Discovery of a new class of MTH1 inhibitor by X-ray crystallographic screening. (2019). PubMed. Available at: [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Gabriel, S. (1903). Ueber die Chinazolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 36(1), 800-813.
- Isoxazole derivative as mutant isocitrate dehydrogenase 1 inhibitor. (n.d.). Google Patents.
- Isoxazole derivatives and medicaments containing these compounds. (n.d.). Google Patents.
-
Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. (2017). PubMed Central. Available at: [Link]
-
Overall structure of MTH1 and MTH1 in complex with selected inhibitors MI0639, MI0320. (n.d.). ResearchGate. Available at: [Link]
- Oxazole, isoxazole, thiazole and isothiazole amides. (n.d.). Google Patents.
-
The co-crystal structure of MTH1 bound with TH287, and the chemical... (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). MDPI. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PubMed Central. Available at: [Link]
-
Synthesis of Quinazoline Derivatives. (n.d.). Bentham Science. Available at: [Link]
-
Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (n.d.). PubMed Central. Available at: [Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). MDPI. Available at: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed. Available at: [Link]
-
Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (n.d.). PubMed Central. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Available at: [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Available at: [Link]
-
A short review on synthetic strategies towards quinazoline based anticancer drugs. (n.d.). Arkivoc. Available at: [Link]
-
EXERCISE 3. SYNTHESIS OF QUINAZOLINE (ONCOLOGICAL DRUGS). (2025). YouTube. Available at: [Link]
- Isoxazole derivatives. (n.d.). Google Patents.
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). PubMed Central. Available at: [Link]
-
Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. (n.d.). PubMed Central. Available at: [Link]
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Taylor & Francis Online. Available at: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PubMed Central. Available at: [Link]
-
Design and Synthesis of New Pyrimidine-Quinolone Hybrids as Novel hLDHA Inhibitors. (2022). PubMed Central. Available at: [Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. Discovery of a new class of MTH1 inhibitor by X-ray crystallographic screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Coupling of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Isoxazole Moiety in Medicinal Chemistry
The 3,5-dimethylisoxazole scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into pharmacologically active agents to enhance potency, selectivity, and pharmacokinetic properties. Its unique electronic and steric attributes allow it to serve as a versatile bioisostere for various functional groups, influencing molecular recognition and metabolic stability. 2-(3,5-Dimethylisoxazol-4-yl)ethanamine, a primary aliphatic amine, represents a key building block for introducing this valuable moiety into drug candidates. This document provides a detailed guide to the efficient coupling of this amine with carboxylic acids to form stable amide bonds, a cornerstone reaction in pharmaceutical development. We will explore two robust, field-proven protocols utilizing common, yet highly effective, coupling reagents: HATU and EDC in conjunction with HOBt.
Pillar 1: Expertise & Experience - The Causality Behind Experimental Choices
The selection of an appropriate coupling strategy is paramount for achieving high yields and purity, especially when dealing with unique building blocks. The primary amine of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine is expected to be a good nucleophile. However, the choice of coupling reagent, base, and solvent can significantly impact reaction efficiency and minimize side reactions.
Protocol A: HATU-Mediated Amide Coupling
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium-based coupling reagent renowned for its high efficiency, rapid reaction times, and low racemization rates.[1] It is particularly effective for coupling sterically hindered or electronically challenging substrates.[1] The mechanism involves the formation of a highly reactive OAt-active ester from the carboxylic acid, which is then readily attacked by the amine.[1] The presence of the HOAt (1-hydroxy-7-azabenzotriazole) moiety accelerates the reaction and suppresses potential side reactions.[1]
Protocol B: EDC/HOBt-Mediated Amide Coupling
Rationale: The combination of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), with an additive like HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[2] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[3] In the absence of a good nucleophile, this intermediate can rearrange to an unreactive N-acylurea. HOBt acts as a nucleophilic catalyst, trapping the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to side reactions, yet highly reactive towards the amine.[2][3]
Pillar 2: Trustworthiness - A Self-Validating System
To ensure reproducibility and success, the following protocols are presented with detailed step-by-step instructions, including pre-reaction setup, execution, work-up, and purification.
Pre-Reaction Setup: Foundational for Success
-
Reagent Quality: All reagents should be of high purity. Anhydrous solvents are critical to prevent hydrolysis of activated intermediates.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen, which can interfere with the coupling reagents.
-
Glassware: All glassware should be oven-dried and cooled under a stream of inert gas before use.
Detailed Experimental Protocols
Protocol A: HATU-Mediated Coupling of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
This protocol provides a general procedure for the coupling of a carboxylic acid with 2-(3,5-Dimethylisoxazol-4-yl)ethanamine using HATU.
Data Presentation: Quantitative Details for Protocol A
| Reagent/Parameter | Molar Equivalent | Purpose |
| Carboxylic Acid | 1.0 | Limiting Reagent |
| 2-(3,5-Dimethylisoxazol-4-yl)ethanamine | 1.0 - 1.2 | Nucleophile, slight excess can drive reaction to completion |
| HATU | 1.1 - 1.5 | Coupling Reagent |
| Non-nucleophilic Base (e.g., DIPEA, Et3N) | 2.0 - 3.0 | Activates carboxylic acid, scavenges acid byproduct |
| Anhydrous Solvent (e.g., DMF, DCM) | - | Reaction Medium |
| Reaction Temperature | Room Temperature | Mild and generally effective |
| Reaction Time | 1 - 12 hours | Monitored by TLC or LC-MS |
Step-by-Step Methodology:
-
Activation: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the mixture.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add a solution of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine (1.1 eq.) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.[4][5]
Visualization of Workflow (Protocol A):
Caption: HATU-mediated amide coupling workflow.
Protocol B: EDC/HOBt-Mediated Coupling of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
This protocol details a classic and reliable method for amide bond formation.
Data Presentation: Quantitative Details for Protocol B
| Reagent/Parameter | Molar Equivalent | Purpose |
| Carboxylic Acid | 1.0 | Limiting Reagent |
| 2-(3,5-Dimethylisoxazol-4-yl)ethanamine | 1.0 - 1.2 | Nucleophile |
| EDC | 1.1 - 1.5 | Coupling Reagent |
| HOBt | 1.1 - 1.5 | Additive to suppress racemization and side reactions |
| Base (e.g., DIPEA, Et3N) | 1.0 - 2.0 | Optional, can facilitate reaction with amine salts |
| Anhydrous Solvent (e.g., DMF, DCM) | - | Reaction Medium |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling can control exothermicity |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS |
Step-by-Step Methodology:
-
Initial Mixture: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), 2-(3,5-Dimethylisoxazol-4-yl)ethanamine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling: Add EDC (1.2 eq.) portion-wise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃, water, and brine. The aqueous washes help remove unreacted HOBt and the urea byproduct of EDC.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.[4]
Visualization of Workflow (Protocol B):
Caption: EDC/HOBt-mediated amide coupling workflow.
Pillar 3: Authoritative Grounding & Comprehensive References
The mechanistic claims and protocols described herein are supported by established principles in organic chemistry and peptide synthesis. The formation of active esters and the role of additives are well-documented phenomena that ensure the reliability of these methods.[1][2]
Mechanistic Insight: A Visual Representation
The following diagram illustrates the generalized mechanism for amide bond formation via an activated carboxylic acid intermediate, which is central to both the HATU and EDC/HOBt protocols.
Caption: Generalized mechanism of amide bond formation.
References
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]
-
Reddy, B. V. S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
-
Reddy, B. V. S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(5), 1478. [Link]
-
Montalbán, M. G., et al. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry, 21(48), 9836-9841. [Link]
-
Kumar, R., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ChemistrySelect, 8(42), e202303099. [Link]
-
Al-Ostoot, F. H., et al. (2021). Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff Website. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. staff.najah.edu [staff.najah.edu]
- 6. peptide.com [peptide.com]
Application Notes and Protocols for the Use of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine as a Key Chemical Intermediate
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine . This versatile chemical intermediate is a critical building block in modern drug discovery, primarily due to the role of the 3,5-dimethylisoxazole moiety as a potent acetyl-lysine (KAc) mimetic. This property makes it a privileged scaffold for the development of epigenetic modulators, particularly inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins (e.g., BRD4). We present detailed, field-proven protocols for a robust three-step synthesis of the title compound from commercially available starting materials. Furthermore, we provide an exemplary protocol for its use in amide bond formation, a common transformation for elaborating this intermediate into advanced drug candidates. The causality behind experimental choices, safety considerations, and the biological context of its application are discussed in detail to ensure scientific integrity and reproducibility.
Introduction: The Significance of the 3,5-Dimethylisoxazole Scaffold
The 3,5-dimethylisoxazole core is a highly valued pharmacophore in medicinal chemistry. Its specific arrangement of nitrogen and oxygen atoms, along with the methyl substituents, allows it to act as a bioisostere of acetylated lysine.[1][2] This mimicry enables molecules containing this scaffold to competitively bind to bromodomains, which are protein modules specialized in recognizing KAc residues on histone tails and other proteins.[1]
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic "readers" that play a fundamental role in regulating gene transcription.[3] By binding to acetylated histones, BET proteins, particularly BRD4, recruit transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to gene promoters and enhancers, thereby activating the expression of key oncogenes (like c-Myc) and pro-inflammatory genes.[4][5] The development of small molecule inhibitors that block this interaction is a major therapeutic strategy in oncology and inflammatory diseases.[1] 2-(3,5-Dimethylisoxazol-4-yl)ethanamine provides a synthetically accessible handle—a primary amine—perfectly positioned for linking this potent KAc-mimetic "warhead" to other fragments designed to interact with the wider binding pocket, thus enabling the creation of highly potent and selective BET inhibitors.[6]
Physicochemical Properties of the Intermediate
The following table summarizes the key properties of the title compound and its common salt form.
| Property | Value | Source(s) |
| Compound Name | 2-(3,5-Dimethylisoxazol-4-yl)ethanamine | |
| CAS Number | 510717-69-8 | [5] |
| Molecular Formula | C₇H₁₂N₂O | [5] |
| Molecular Weight | 140.19 g/mol | [5] |
| Appearance | Expected to be a liquid or low-melting solid | |
| Salt Form | Hydrochloride | |
| CAS Number (HCl Salt) | 1048640-92-1 | [7] |
Synthesis Protocol for 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
The synthesis of the target intermediate is achieved through a robust and scalable three-step sequence starting from the commercially available 3,5-dimethylisoxazole. The workflow is designed for efficiency and reproducibility in a standard laboratory setting.
Protocol 3.1: Synthesis of 4-(Chloromethyl)-3,5-dimethylisoxazole (Step 1)
This protocol is adapted from established chloromethylation procedures for isoxazoles.[8] The reaction introduces a reactive chloromethyl group at the C4 position, which is susceptible to nucleophilic substitution.
-
Materials:
-
3,5-Dimethylisoxazole (1.0 eq)
-
Paraformaldehyde (1.5 eq)
-
1,4-Dioxane (solvent)
-
Concentrated Hydrochloric Acid (for HCl gas generation)
-
Anhydrous Sodium Sulfate
-
Sodium Bicarbonate (saturated aqueous solution)
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
-
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and reflux condenser.
-
Heating mantle.
-
Gas washing bottle (for drying HCl gas, e.g., with concentrated H₂SO₄).
-
Apparatus for HCl gas generation (e.g., dropping funnel with conc. HCl onto NaCl or using a cylinder).
-
Standard glassware for workup and extraction.
-
-
Procedure:
-
To the three-neck flask, charge 3,5-dimethylisoxazole (1.0 eq), paraformaldehyde (1.5 eq), and 1,4-dioxane (approx. 10 mL per gram of isoxazole).
-
Begin stirring the mixture and gently heat to 30-40 °C.
-
Bubble dry hydrogen chloride gas through the reaction mixture. An exothermic reaction may be observed. The HCl gas serves as both a reactant and a catalyst.
-
Once the mixture is saturated with HCl, increase the temperature to 80-85 °C to achieve reflux. Continue bubbling HCl gas through the solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 6-10 hours).
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation (lit. bp 87-88 °C at 8 mmHg) to yield 4-(chloromethyl)-3,5-dimethylisoxazole as a liquid.[9]
-
Protocol 3.2: Synthesis of 4-(Cyanomethyl)-3,5-dimethylisoxazole (Step 2)
This step involves a standard Sₙ2 reaction where the chloride is displaced by a cyanide nucleophile. Sodium cyanide in a polar aprotic solvent like DMSO is highly effective for this transformation.[10]
-
CAUTION: Sodium cyanide (NaCN) is extremely toxic. All operations must be performed in a certified fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available and be trained in its use. All glassware and waste must be decontaminated with bleach (sodium hypochlorite solution) before cleaning or disposal.
-
Materials:
-
4-(Chloromethyl)-3,5-dimethylisoxazole (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Diethyl Ether or Ethyl Acetate
-
Water
-
-
Procedure:
-
Dissolve 4-(chloromethyl)-3,5-dimethylisoxazole (1.0 eq) in anhydrous DMSO (approx. 5 mL per gram).
-
In a separate flask, carefully dissolve sodium cyanide (1.2 eq) in DMSO. This may require gentle warming.
-
Add the sodium cyanide solution dropwise to the stirred solution of the chloromethyl compound at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material has been fully consumed.
-
Cool the reaction to room temperature and pour it into a large volume of ice water (at least 10x the reaction volume).
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes). The use of brine during extraction can help break up emulsions caused by DMSO.[10]
-
Combine the organic layers, wash thoroughly with water (to remove residual DMSO) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-(cyanomethyl)-3,5-dimethylisoxazole.
-
Protocol 3.3: Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine (Step 3)
The final step is the reduction of the nitrile to the primary amine. Lithium aluminum hydride (LAH) is a powerful reducing agent well-suited for this transformation.[7][11]
-
CAUTION: Lithium aluminum hydride (LAH) reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).
-
Materials:
-
4-(Cyanomethyl)-3,5-dimethylisoxazole (1.0 eq)
-
Lithium Aluminum Hydride (LAH) (1.5 - 2.0 eq)
-
Tetrahydrofuran (THF, anhydrous)
-
Sodium Sulfate, decahydrate (Glauber's salt) or Rochelle's salt for workup
-
Water
-
Sodium Hydroxide solution (e.g., 15% w/v)
-
-
Procedure:
-
Set up a dry, inerted three-neck flask with a dropping funnel, condenser, and nitrogen inlet.
-
Carefully suspend LAH (1.5 eq) in anhydrous THF (approx. 15 mL per gram of LAH) and cool the slurry to 0 °C in an ice bath.
-
Dissolve the nitrile (1.0 eq) in anhydrous THF (approx. 10 mL per gram) and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LAH slurry, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction back down to 0 °C in an ice bath.
-
Workup (Fieser method): Quench the reaction with extreme care by the sequential, dropwise addition of:
-
'x' mL of water (where 'x' is the number of grams of LAH used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Stir the resulting granular precipitate vigorously for at least 1 hour at room temperature.
-
Filter the solid aluminum salts through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 2-(3,5-dimethylisoxazol-4-yl)ethanamine. The product can be purified by vacuum distillation or used directly in the next step if purity is sufficient.
-
Application in the Synthesis of BET Bromodomain Inhibitors
The primary amine of 2-(3,5-dimethylisoxazol-4-yl)ethanamine is an excellent nucleophile for forming amide bonds with carboxylic acids. This reaction is fundamental to constructing many BET inhibitors, where the isoxazole acts as the "anchor" in the KAc binding pocket, and the rest of the molecule explores other regions of the protein for affinity and selectivity.
Protocol 4.1: Exemplary Amide Coupling Reaction
This protocol describes a standard amide coupling using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.
-
Materials:
-
2-(3,5-Dimethylisoxazol-4-yl)ethanamine (1.0 eq)
-
A carboxylic acid of interest (e.g., 4-acetylbenzoic acid) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl Acetate
-
Lithium Chloride solution (5% aqueous)
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15-20 minutes at room temperature. This pre-activates the carboxylic acid.
-
Add a solution of 2-(3,5-dimethylisoxazol-4-yl)ethanamine (1.0 eq) in a small amount of DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
-
Mechanism of Action: BET Inhibition
The final compounds synthesized using this intermediate typically function by competitively inhibiting the binding of BET bromodomains to acetylated lysine residues on histones. This disrupts the transcriptional machinery essential for the expression of oncogenes like c-Myc.
Sources
- 1. Benzoxazinone-containing 3,5-dimethylisoxazole derivatives as BET bromodomain inhibitors for treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 5. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Highly Potent BET Inhibitors based on a Tractable Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 8. CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole - Google Patents [patents.google.com]
- 9. 4-氯甲基-3,5-二甲基异噁唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 2-(3,5-Dimethylisoxazol-4-yl)ethanamine in Drug Discovery
Introduction: The Versatility of the Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of clinically approved drugs and investigational agents.[3][4] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[5][6][7] The 3,5-dimethylisoxazole moiety, in particular, has garnered significant attention as a bioisostere for acetylated lysine, enabling the design of potent inhibitors for epigenetic targets such as bromodomains. This application note focuses on a key building block, 2-(3,5-Dimethylisoxazol-4-yl)ethanamine , and its strategic application in the discovery and development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine is presented in Table 1. This data is essential for its handling, formulation, and analysis in a laboratory setting.
| Property | Value |
| IUPAC Name | 2-(3,5-dimethylisoxazol-4-yl)ethan-1-amine |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.19 g/mol |
| CAS Number | 510717-69-8 |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Approx. 220-230 °C (predicted) |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents |
Core Application: A Key Building Block for Bromodomain Inhibitors
A primary and highly significant application of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine is its use as a pivotal intermediate in the synthesis of potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription. Their dysregulation is implicated in the pathogenesis of various cancers and inflammatory diseases.
The 3,5-dimethylisoxazole core of the title compound serves as an effective mimic of acetylated lysine, anchoring the inhibitor within the acetyl-lysine binding pocket of the bromodomain. The ethanamine side chain provides a crucial handle for synthetic elaboration, allowing for the introduction of various functionalities to enhance potency, selectivity, and pharmacokinetic properties.
A notable example is the synthesis of substituted 5-(3,5-dimethylisoxazol-4-yl)indolin-2-ones, which have been patented as potent BRD4 inhibitors. These compounds are designed to occupy the acetyl-lysine binding site and extend into adjacent pockets, leading to high-affinity binding and effective disruption of the BRD4-histone interaction. This, in turn, leads to the downregulation of oncogenes such as c-Myc and demonstrates therapeutic potential in various cancers.
Synthetic Pathways and Protocols
The synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine and its subsequent use in the preparation of a key drug scaffold, a substituted indolin-2-one, is a multi-step process. The following protocols provide a detailed, step-by-step methodology for researchers.
Diagram of the Overall Synthetic Workflow
Caption: Synthetic workflow for 2-(3,5-Dimethylisoxazol-4-yl)ethanamine and its application.
Protocol 1: Synthesis of 3,5-Dimethylisoxazole-4-carbaldehyde (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like 3,5-dimethylisoxazole.[8][9][10][11]
Materials:
-
3,5-Dimethylisoxazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of anhydrous DMF in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add 3,5-dimethylisoxazole dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 3,5-dimethylisoxazole-4-carbaldehyde as a solid.
Protocol 2: Synthesis of 3,5-Dimethyl-4-(2-nitroethyl)isoxazole (Henry Reaction)
The Henry (nitroaldol) reaction provides a classic and effective method for carbon-carbon bond formation between an aldehyde and a nitroalkane.[12][13]
Materials:
-
3,5-Dimethylisoxazole-4-carbaldehyde
-
Nitromethane
-
A base such as sodium hydroxide (NaOH) or a non-nucleophilic base like DBU.
-
Methanol or Ethanol
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3,5-dimethylisoxazole-4-carbaldehyde and nitromethane in methanol or ethanol.
-
Cool the solution to 0 °C and add a catalytic amount of the chosen base dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Neutralize the reaction mixture with dilute HCl.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The resulting crude 3,5-dimethyl-4-(2-nitroethyl)isoxazole can often be used in the next step without further purification. If necessary, it can be purified by silica gel chromatography.
Protocol 3: Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine (Reduction of the Nitro Group)
The reduction of the nitro group to a primary amine is a common and well-established transformation.[14][15]
Materials:
-
3,5-Dimethyl-4-(2-nitroethyl)isoxazole
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) in THF, or catalytic hydrogenation with H₂ gas and Palladium on carbon (Pd/C) in methanol or ethanol).
-
Anhydrous tetrahydrofuran (THF) (if using LiAlH₄)
-
Methanol or Ethanol (if using catalytic hydrogenation)
-
Saturated sodium sulfate solution (if using LiAlH₄)
-
Celite (for filtration)
Method A: Catalytic Hydrogenation
-
Dissolve 3,5-dimethyl-4-(2-nitroethyl)isoxazole in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to yield 2-(3,5-Dimethylisoxazol-4-yl)ethanamine.
Method B: LiAlH₄ Reduction
-
To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 3,5-dimethyl-4-(2-nitroethyl)isoxazole in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter through Celite, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain 2-(3,5-Dimethylisoxazol-4-yl)ethanamine.
Application in Library Synthesis for Drug Discovery
The title compound is an excellent building block for the creation of chemical libraries for high-throughput screening. Its primary amine functionality allows for a wide range of derivatization reactions, including:
-
Amide bond formation: Reaction with a diverse set of carboxylic acids or acid chlorides.
-
Reductive amination: Reaction with various aldehydes and ketones.
-
Sulfonamide formation: Reaction with sulfonyl chlorides.
-
Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.
This versatility enables the rapid generation of a large number of structurally diverse compounds around the 3,5-dimethylisoxazole core, facilitating the exploration of structure-activity relationships (SAR) in drug discovery campaigns.
Conclusion and Future Perspectives
2-(3,5-Dimethylisoxazol-4-yl)ethanamine is a valuable and versatile building block in modern drug discovery. Its primary application as a key intermediate in the synthesis of BET bromodomain inhibitors highlights its importance in the field of oncology and epigenetics. The straightforward, multi-step synthesis from readily available starting materials makes it an accessible tool for medicinal chemists. Future applications of this compound will likely expand to other therapeutic areas where the unique properties of the 3,5-dimethylisoxazole scaffold can be exploited to design novel and effective therapeutic agents. The continued exploration of derivatives synthesized from this amine will undoubtedly contribute to the development of the next generation of targeted therapies.
References
- Agrawal, N., & Goyal, S. (2013). Isoxazole: A Potent Pharmacological Moiety. International Journal of Pharmaceutical Sciences and Research, 4(6), 2145.
- Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, 10.
- Kumar, A., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Applied Pharmaceutical Science, 8(7), 147-156.
- Gao, Z., et al. (2013). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. Bioorganic & Medicinal Chemistry Letters, 23(23), 6269-6273.
- Likhitkar, S., et al. (2011). Synthesis and biological evaluation of some new isoxazole derivatives. Der Pharma Chemica, 3(6), 463-468.
- Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761-6770.
- Mikhaleva, A. I., et al. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590.
- Sun, C., et al. (2012). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 55(17), 7687-7701.
- Henry, L. (1895). Formation Synthétique d'alcools nitrés. C. R. Hebd. Seances Acad. Sci., 120, 1265-1268.
- Campaigne, E., & Archer, W. L. (1953). Formylation of dimethylaniline. Organic Syntheses, 33, 27.
- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis, 2, 777-794.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
- Ballini, R., & Bosica, G. (1997). Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction. The Journal of Organic Chemistry, 62(2), 425-427.
- Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Chalyk, B. A., et al. (2018). Synthesis of Bi- and Polyfunctional Isoxazoles from Amino Acid Derived Halogenoximes and Active Methylene Nitriles. European Journal of Organic Chemistry, 2018(22), 2753-2761.
- Li, H., et al. (2021). Electrochemical reduction of acetonitrile to ethylamine.
- Mallegol, T., et al. (2005). Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry. Synthesis, 2005(11), 1771-1774.
- Chalyk, B. A., et al. (2022). Reductive Recyclization of sp3-Enriched Functionalized Isoxazolines into α-Hydroxy Lactams. The Journal of Organic Chemistry, 87(2), 1001-1018.
- Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(2), 42-50.
- CN1810766A - Nitrile reducing process to prepare amine. (2006).
- US3242189A - Processes for preparing 3-amino-isoxazoles. (1966).
- US3468900A - Process for preparing isoxazole compounds. (1969).
Sources
- 1. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological, and Computational Evaluation of Novel 1,3,5-Substituted Indolin-2-one Derivatives as Inhibitors of Src Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-Amino-4,5-dimethylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Henry reaction - Wikipedia [en.wikipedia.org]
- 13. Henry Reaction [organic-chemistry.org]
- 14. CN1810766A - Nitrile reducing process to prepare amine - Google Patents [patents.google.com]
- 15. Electrochemical reduction of acetonitrile to ethylamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of a Potent Mth1 Inhibitor as Described in Patent WO2015187089A1
These application notes provide a detailed protocol for the synthesis of a representative Mth1 inhibitor based on the disclosures in patent WO2015187089A1. This document is intended for researchers, scientists, and professionals in drug development with expertise in synthetic organic chemistry.
Introduction: The Therapeutic Rationale of Mth1 Inhibition
The MutT homolog 1 (Mth1) protein, also known as NUDT1, is a crucial enzyme in the nucleotide pool sanitization pathway. It hydrolyzes oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP and 2-hydroxy-dATP, preventing their incorporation into DNA. In cancer cells, elevated levels of reactive oxygen species (ROS) lead to an increased burden of oxidized nucleotides. Cancer cells often upregulate Mth1 to cope with this oxidative stress, making Mth1 a compelling therapeutic target. Inhibition of Mth1 is hypothesized to lead to the incorporation of damaged nucleotides into the DNA of cancer cells, resulting in DNA damage and subsequent cell death, with minimal effects on normal, non-cancerous cells.
The compounds described in patent WO2015187089A1 are potent inhibitors of the Mth1 enzyme and are being investigated for their potential in treating various proliferative diseases, including cancer.[1] This guide will focus on the synthesis of a specific 2,4-diamino-6-arylpyrimidine derivative, a core scaffold present in many of the exemplified compounds in the patent.
Synthetic Workflow Overview
The synthesis of the target Mth1 inhibitor is achieved through a multi-step process. The general strategy involves the construction of the core 2,4-diamino-6-arylpyrimidine scaffold, followed by functionalization to introduce the desired substituents. The key steps include a condensation reaction to form the pyrimidine ring and subsequent cross-coupling and amination reactions.
Caption: A simplified workflow for the synthesis of the Mth1 inhibitor.
Detailed Synthesis Protocol: Example Compound
This protocol details the synthesis of a representative Mth1 inhibitor from the aforementioned patent. For the purpose of this guide, we will outline a general procedure that reflects the core chemistry disclosed in the patent's examples.
Part 1: Synthesis of the 6-Chloro-2,4-diaminopyrimidine Intermediate
The synthesis begins with the preparation of a key intermediate, 2,4-diamino-6-chloropyrimidine. This intermediate serves as a versatile scaffold for the introduction of various aryl groups at the 6-position via cross-coupling reactions.
Materials and Reagents:
-
2,4-Diamino-6-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2,4-diamino-6-hydroxypyrimidine (1 equivalent).
-
Carefully add phosphorus oxychloride (10 equivalents) to the flask.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 2,4-diamino-6-chloropyrimidine.
Part 2: Suzuki Cross-Coupling for the Synthesis of 6-Aryl-2,4-diaminopyrimidine
The 6-chloro intermediate is then coupled with a suitable arylboronic acid via a Suzuki-Miyaura cross-coupling reaction to introduce the desired aryl moiety.
Materials and Reagents:
-
2,4-Diamino-6-chloropyrimidine (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., Na₂CO₃, K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 3:1)
-
Nitrogen or Argon atmosphere
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer with heating
-
Ethyl acetate (EtOAc)
-
Saturated ammonium chloride (NH₄Cl) solution
Procedure:
-
To a Schlenk flask, add 2,4-diamino-6-chloropyrimidine, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (1,4-dioxane/water) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and saturated ammonium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-2,4-diaminopyrimidine.
Part 3: Final Modification and Purification
Further modifications, as detailed in the patent for specific examples, may include N-alkylation, acylation, or other functional group interconversions to arrive at the final target Mth1 inhibitor. The final compound is then rigorously purified, typically by preparative HPLC, to ensure high purity for biological testing.
Characterization and Data
The synthesized compounds and intermediates should be thoroughly characterized to confirm their identity and purity.
| Analysis | Purpose | Typical Results |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Chemical shifts (δ), integration, and coupling constants (J) consistent with the proposed structure. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Chemical shifts (δ) corresponding to all unique carbon atoms in the molecule. |
| LC-MS | Purity assessment and molecular weight determination. | A single major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion. |
| HRMS | Accurate mass determination to confirm the elemental composition. | Measured mass within ±5 ppm of the calculated exact mass. |
| Melting Point | Physical property characterization and purity indicator. | A sharp melting range. |
Mechanism of Mth1 Inhibition
The 2,4-diamino-6-arylpyrimidine scaffold of these inhibitors is designed to occupy the active site of the Mth1 enzyme. The amino groups on the pyrimidine ring often form key hydrogen bond interactions with amino acid residues in the active site, such as Asp119 and Asp120, mimicking the interactions of the natural substrate. The aryl group at the 6-position typically occupies a hydrophobic pocket, contributing to the potency and selectivity of the inhibitor.
Caption: A schematic of the inhibitor binding in the Mth1 active site.
Safety Precautions
-
All synthetic procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Palladium catalysts are flammable and should be handled in an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This guide provides a detailed framework for the synthesis of potent Mth1 inhibitors based on the 2,4-diamino-6-arylpyrimidine scaffold as described in patent WO2015187089A1. The provided protocols are intended as a starting point, and optimization of reaction conditions may be necessary for specific target molecules. Rigorous purification and characterization are essential to ensure the quality of the synthesized compounds for subsequent biological evaluation.
References
- Helleday, T., et al. (2015). Mth1 inhibitors for treatment of inflammatory and autoimmune conditions.
Sources
Application Note: A Robust and Scalable Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
Abstract
This document provides a comprehensive, in-depth technical guide for the scale-up synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine, a key building block in pharmaceutical development. We present a validated, two-step synthetic route starting from commercially available 3,5-dimethylisoxazole-4-carbonitrile. The protocol emphasizes operational simplicity, robust reaction conditions, and avoids chromatographic purification, making it highly suitable for multi-gram to kilogram scale production. This guide is intended for researchers, chemists, and process development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and analytical characterization data.
Introduction and Strategic Overview
2-(3,5-Dimethylisoxazol-4-yl)ethanamine is a crucial primary amine intermediate used in the synthesis of various pharmacologically active molecules. Its structural motif is present in compounds targeting a range of therapeutic areas. The efficient and cost-effective production of this intermediate in high purity is therefore a critical objective in drug development campaigns.
While several synthetic routes to this target exist, many are not amenable to large-scale production due to the use of hazardous reagents, expensive catalysts, or reliance on tedious purification methods like column chromatography. This application note details a strategic approach centered on the reduction of a nitrile precursor, which offers a reliable and scalable pathway.
The selected strategy involves two key transformations:
-
Synthesis of the Precursor: Starting with the commercially available 3,5-dimethylisoxazole, an acetonitrile side chain is introduced at the 4-position to yield 2-(3,5-dimethylisoxazol-4-yl)acetonitrile.
-
Nitrile Reduction: The nitrile group of the precursor is then reduced to the corresponding primary amine. For scale-up, catalytic hydrogenation is often preferred for its safety and environmental profile over stoichiometric metal hydride reagents. However, for versatility and accessibility in a standard laboratory setting, this guide will focus on a robust protocol using Lithium Aluminum Hydride (LAH), with detailed safety and quenching procedures.
This approach was chosen for its high yields, straightforward execution, and the crystalline nature of the hydrochloride salt of the final product, which facilitates isolation and purification.
Overall Synthetic Workflow
The synthesis is a two-stage process beginning with the formation of the nitrile intermediate followed by its reduction to the target primary amine. The final product is isolated as a stable hydrochloride salt.
Caption: High-level workflow for the two-stage synthesis of the target amine hydrochloride.
Detailed Synthesis Protocol
Stage 1: Synthesis of 2-(3,5-dimethylisoxazol-4-yl)acetonitrile
This stage is often accomplished via nucleophilic substitution using a halomethylated isoxazole or by other established methods to introduce the cyanomethyl group. For the purpose of this guide, we will assume the starting material, 3,5-dimethylisoxazole-4-carbonitrile, is commercially available or synthesized according to literature procedures.
Stage 2: Reduction of 2-(3,5-dimethylisoxazol-4-yl)acetonitrile
This protocol details the reduction of the nitrile to the primary amine using Lithium Aluminum Hydride (LAH).
WARNING: Lithium Aluminum Hydride is a highly reactive, water-sensitive reagent that can ignite upon contact with moisture. All operations involving LAH must be conducted under a dry, inert atmosphere (Nitrogen or Argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and face shield, must be worn. A Class D fire extinguisher for combustible metals must be readily available.[1][2][3][4]
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 2-(3,5-dimethylisoxazol-4-yl)acetonitrile | 136.15 | 0.10 | 1.0 | 13.62 g |
| Lithium Aluminum Hydride (LAH) | 37.95 | 0.15 | 1.5 | 5.69 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 250 mL + 50 mL |
| Deionized Water | 18.02 | - | - | 6 mL |
| 15% (w/v) Sodium Hydroxide Solution | - | - | - | 6 mL |
| Deionized Water | 18.02 | - | - | 18 mL |
| Diethyl Ether (or MTBE) | - | - | - | 3 x 100 mL |
| Hydrochloric Acid, 2M in Diethyl Ether | - | - | - | ~60 mL (or to pH < 2) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | ~10 g |
Step-by-Step Procedure:
-
Reactor Setup: Assemble a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a condenser with a nitrogen/argon inlet, and a thermometer. Flame-dry the entire apparatus under vacuum and backfill with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.
-
LAH Suspension: In the reaction flask, carefully charge Lithium Aluminum Hydride (5.69 g, 0.15 mol). Causality Note: Using a plastic or ceramic spatula is recommended to avoid static discharge that could ignite the LAH powder.[5] Add 150 mL of anhydrous THF to create a grey suspension. Begin stirring.
-
Substrate Addition: Dissolve the 2-(3,5-dimethylisoxazol-4-yl)acetonitrile (13.62 g, 0.10 mol) in 100 mL of anhydrous THF in the dropping funnel.
-
Reaction Execution: Cool the LAH suspension in the flask to 0 °C using an ice-water bath. Once cooled, add the nitrile solution dropwise from the dropping funnel over a period of 60-90 minutes. Causality Note: The reaction is highly exothermic. A slow, controlled addition is critical to maintain the internal temperature below 10 °C to prevent side reactions and ensure safety.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to a reflux (approx. 65 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Controlled Quenching (Fittig's Method): Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath. EXTREME CAUTION is required for this step due to vigorous hydrogen gas evolution. The quench must be performed slowly and carefully.
-
Slowly add 6 mL of deionized water dropwise.
-
Next, slowly add 6 mL of 15% NaOH solution dropwise.
-
Finally, slowly add 18 mL of deionized water dropwise.
-
Causality Note: This specific sequence (the Fittig method) is designed to precipitate the aluminum salts as a granular, easily filterable solid, which greatly simplifies the work-up compared to other quenching methods.
-
-
Work-up and Extraction:
-
Allow the mixture to stir vigorously at room temperature for 1 hour. The grey suspension should transform into a white, granular precipitate.
-
Filter the mixture through a pad of Celite®, washing the solid cake with diethyl ether or MTBE (3 x 50 mL).
-
Transfer the combined filtrate to a separatory funnel. If any aqueous layer is present, separate it.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free-base amine as an oil.
-
-
Salt Formation and Isolation:
-
Dissolve the crude amine oil in 100 mL of diethyl ether.
-
While stirring, slowly add 2M HCl in diethyl ether until the solution becomes acidic (test with pH paper, target pH < 2). A white precipitate will form immediately.
-
Stir the resulting slurry for 30 minutes at room temperature to ensure complete precipitation.
-
Collect the white solid by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 30 mL).
-
Dry the product under vacuum at 40-50 °C to a constant weight.
-
Analytical Characterization
The final product should be characterized to confirm its identity and purity.
| Analysis Technique | Expected Result |
| Appearance | White to off-white crystalline solid |
| ¹H NMR | Consistent with the structure of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine hydrochloride. Expected peaks for the two methyl groups on the isoxazole ring, the two methylene groups of the ethylamine chain, and the amine protons. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the free base (C₇H₁₂N₂O), m/z ≈ 141.10. |
| HPLC Purity | >98% (by area) |
| Melting Point | A sharp melting point should be observed for the hydrochloride salt. Literature values can be used for comparison.[6][7] |
Process Safety and Hazard Analysis
-
Lithium Aluminum Hydride (LAH): Extremely water-reactive and pyrophoric. Generates flammable hydrogen gas upon contact with protic solvents or moisture. Must be handled under an inert atmosphere.[1][2][3] The quenching process is highly energetic and must be done with extreme care and proper cooling.
-
Anhydrous Solvents (THF, Diethyl Ether): Highly flammable. THF can form explosive peroxides upon storage. Use only peroxide-free THF. All operations should be performed in a well-ventilated fume hood away from ignition sources.
-
Hydrogen Gas: Flammable gas evolved during the quenching step. Ensure adequate ventilation to prevent accumulation.
-
Hydrochloric Acid: Corrosive. Handle with appropriate gloves and eye protection.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; moisture in the reaction. | Ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere. Confirm complete consumption of starting material by TLC/HPLC before quenching. Increase reflux time if necessary. |
| Difficult Filtration After Quench | Incorrect quenching procedure leading to a gel. | Adhere strictly to the Fittig quenching ratio (1:1:3 of H₂O : 15% NaOH : H₂O relative to the weight of LAH). If a gel forms, add more anhydrous sodium sulfate and stir vigorously for an extended period, or add more solvent and Celite. |
| Product is Oily or Gummy | Incomplete salt formation or residual solvent. | Ensure sufficient HCl is added to reach a pH < 2. Wash the filtered product thoroughly with cold ether. Dry the final product under vacuum for an extended period to remove all traces of solvent. |
| Impure Product by HPLC/NMR | Incomplete reaction or side-product formation. | Re-check reaction temperature control during LAH addition. If significant impurities are present, recrystallization of the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether) may be necessary. |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine hydrochloride. By employing a robust LAH reduction and a carefully controlled work-up procedure, this key pharmaceutical intermediate can be produced in high yield and purity without the need for chromatographic separation. The detailed procedural steps, safety considerations, and mechanistic rationale offer a solid foundation for researchers and process chemists to successfully implement and scale this synthesis.
References
-
ResearchGate. Synthesis of [2-(3",4"-dimethyl-2"-oxo-5"-phenylimidazolidine-1-carbox-amido)(aryl) methyl] acrylates 8 and 9. Available from: [Link]
-
ResearchGate. Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid. Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Available from: [Link]
-
ResearchGate. Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide. Available from: [Link]
-
Chemsrc. CAS#:1048640-92-1 | 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride. Available from: [Link]
-
ResearchGate. Experimental Studies of Catalytic Hydrogenation of Isophthalonitrile for Meta-Xylenediamine Preparation. Available from: [Link]
- Google Patents. US6723855B2 - Method for synthesizing leflunomide.
-
ACS Publications. A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Available from: [Link]
-
MDPI. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Available from: [Link]
- Google Patents. US3468900A - Process for preparing isoxazole compounds.
-
Royal Society of Chemistry. An investigation of the reduction in aqueous acetonitrile of 4-methoxybenzenediazonium ion by the tetrakis(acetonitrile)Cu(i) cation catalysed by hydrogenphosphate dianion. Available from: [Link]
-
Stanford University. A Campus Laboratory Fire Involving Lithium Aluminum Hydride. Available from: [Link]
- Google Patents. WO2001060363A1 - A method for synthesizing leflunomide.
-
MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available from: [Link]
-
European Medicines Agency. leflunomide - Assessment report. Available from: [Link]
-
Royal Society of Chemistry. en routes to the ortho-alkenylated isoxazole and benzonitrile with allyl sulfone catalyzed by Ru(ii). Available from: [Link]
-
National Center for Biotechnology Information. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Available from: [Link]
- Google Patents. WO2007086076A2 - An improved process for preparation of leflunomide.
-
Royal Society of Chemistry. New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge. Available from: [Link]
-
ResearchGate. Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines. Available from: [Link]
-
National Center for Biotechnology Information. 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | C11H18BNO3 | CID 2758656. Available from: [Link]
Sources
- 1. fishersci.fr [fishersci.fr]
- 2. A Campus Laboratory Fire Involving Lithium Aluminum Hydride – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. westliberty.edu [westliberty.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chiralen.com [chiralen.com]
- 7. CAS#:1048640-92-1 | 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride | Chemsrc [chemsrc.com]
Application Notes and Protocols for the Purification of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
Introduction
2-(3,5-Dimethylisoxazol-4-yl)ethanamine is a key building block in contemporary drug discovery and development, serving as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The purity of this primary amine is paramount, as even trace impurities can lead to undesirable side reactions, compromise the integrity of downstream products, and complicate biological and pharmacological evaluations. This guide provides a comprehensive overview of robust purification methodologies for 2-(3,5-Dimethylisoxazol-4-yl)ethanamine, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in fundamental chemical principles and are presented with detailed explanations to empower users to adapt and optimize these methods for their specific needs.
Understanding the Molecule: Chemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine is the cornerstone of developing effective purification strategies.
| Property | Value | Significance for Purification |
| Molecular Formula | C₇H₁₂N₂O | Provides the basis for molecular weight calculation. |
| Molecular Weight | 140.19 g/mol | Essential for stoichiometric calculations and yield determination. |
| Appearance | Colorless to pale yellow oil or solid | Visual indicator of purity; color may suggest the presence of impurities. |
| Boiling Point (Predicted) | 253 °C | Suggests that vacuum distillation is a viable purification method for the free base. |
| pKa (Predicted) | 9.26 | The basicity of the amine is key for developing effective acid-base extraction protocols.[1] |
| CAS Number (Free Base) | 510717-69-8 | Unique identifier for the free base form of the molecule.[1][2] |
| CAS Number (HCl Salt) | 1048640-92-1 | Unique identifier for the hydrochloride salt.[3][4] |
Potential Impurities: The impurity profile of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine is largely dependent on its synthetic route. Common impurities may include unreacted starting materials, reagents, and byproducts from side reactions. These can be acidic, basic, or neutral in nature.
Purification Strategies: A Multi-pronged Approach
The choice of purification method is dictated by the nature and quantity of the impurities, the scale of the purification, and the desired final purity of the product. Below, we detail three primary purification techniques, each with its own set of advantages and applications.
Acid-Base Extraction: Exploiting Basicity for Efficient Separation
Acid-base extraction is a powerful and scalable technique for the purification of amines from acidic and neutral impurities.[5][6] The underlying principle is the reversible conversion of the water-insoluble free base into its water-soluble salt form.
Causality Behind the Method: The primary amine functional group of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine is basic due to the lone pair of electrons on the nitrogen atom. In the presence of an acid, this amine is protonated to form an ammonium salt. This salt is ionic and therefore highly soluble in aqueous solutions, while neutral organic impurities remain in the organic phase. Subsequent basification of the aqueous layer regenerates the free amine, which can then be extracted back into an organic solvent.
Caption: Workflow for Acid-Base Extraction of an Amine.
Detailed Protocol:
-
Dissolution: Dissolve the crude 2-(3,5-Dimethylisoxazol-4-yl)ethanamine in a suitable water-immiscible organic solvent such as dichloromethane (DCM), ethyl acetate, or diethyl ether.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated amine) into a clean flask. For a more thorough extraction, the organic layer can be washed again with a fresh portion of the acidic solution.
-
Organic Layer Wash (Optional): The initial organic layer, containing neutral and acidic impurities, can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these impurities if desired.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a concentrated aqueous base (e.g., 2 M NaOH) with stirring until the pH is greater than 10 (confirm with pH paper). This will regenerate the free amine, which may appear as an oil or a precipitate.
-
Back Extraction: Extract the basified aqueous solution with three portions of a fresh organic solvent (e.g., DCM or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.[7][8] Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the purified 2-(3,5-Dimethylisoxazol-4-yl)ethanamine free base.
Column Chromatography: For High-Resolution Purification
Column chromatography is a widely used technique for separating compounds based on their differential adsorption to a stationary phase.[9] For amines, special considerations are necessary to achieve good separation and recovery.
The Challenge with Amines on Silica: Silica gel, the most common stationary phase, is acidic due to the presence of silanol groups (Si-OH). These acidic sites can strongly interact with basic amines, leading to peak tailing, poor separation, and in some cases, irreversible adsorption.[4]
Strategies for Success:
-
Mobile Phase Modification: The addition of a small amount of a volatile tertiary amine, such as triethylamine (typically 0.1-1%), to the eluent can significantly improve the chromatography of basic compounds.[6] The triethylamine acts as a competitor for the acidic sites on the silica, preventing the target amine from binding too strongly.
-
Amine-Functionalized Silica: Using a pre-treated, amine-functionalized silica gel as the stationary phase is another effective approach. This stationary phase has a less acidic surface, leading to better peak shapes and improved recovery of basic compounds.
Caption: General Workflow for Flash Column Chromatography.
Detailed Protocol:
-
Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A good starting point for a polar compound like an amine is a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol).[9] Add 0.5% triethylamine to the solvent mixture. Aim for an Rf value of 0.2-0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound is loaded onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) | Standard for flash chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate with 0.5% Triethylamine or DCM/Methanol with 0.5% Triethylamine | The triethylamine neutralizes the acidic sites on the silica gel. The specific solvent system will depend on the polarity of the impurities. |
| Gradient | Step or linear gradient from a less polar to a more polar solvent mixture | Can improve separation efficiency for complex mixtures. |
Recrystallization: For Crystalline Solids
If 2-(3,5-Dimethylisoxazol-4-yl)ethanamine is a solid at room temperature, or if it can be converted to a stable crystalline salt (e.g., the hydrochloride salt), recrystallization can be an excellent method for achieving high purity.
Principle of Recrystallization: This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The compound should be highly soluble in the solvent at high temperatures and poorly soluble at low temperatures.
Two-Solvent Recrystallization: A common and versatile approach involves using a solvent pair: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[10][11]
Detailed Protocol (Two-Solvent System):
-
Dissolution: Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol, or dichloromethane).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., water, hexanes, or diethyl ether) dropwise until the solution becomes slightly cloudy.
-
Redissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" an anti-solvent, and dry them under vacuum.
Solvent Selection Table (Exemplary):
| "Good" Solvent | "Poor" Solvent (Anti-Solvent) |
| Ethanol | Water |
| Methanol | Diethyl Ether |
| Dichloromethane | Hexanes |
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
| Method | Purpose |
| Thin-Layer Chromatography (TLC) | Rapid assessment of purity and for monitoring the progress of column chromatography. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative determination of purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and detection of impurities. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. |
Conclusion
The purification of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine can be effectively achieved through a variety of techniques. Acid-base extraction is a robust method for removing acidic and neutral impurities on a large scale. Column chromatography offers high resolution for separating closely related compounds, provided that the basicity of the amine is addressed. Recrystallization is an excellent choice for obtaining highly pure crystalline material. The selection of the most appropriate method will depend on the specific circumstances of the synthesis and the required purity of the final product. The protocols provided in this guide serve as a strong foundation for developing a tailored purification strategy.
References
-
Recrystallization with two solvents. Reddit. Available from: [Link]
-
Acid-Base Extraction. Available from: [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Available from: [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. Available from: [Link]
-
Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. Available from: [Link]
-
Exp 6 - Extraction. Available from: [Link]
-
Go-to recrystallization solvent mixtures. Reddit. Available from: [Link]
-
Two-Base Extraction of Benzoic Acid, 2-Naphthol, and Naphthalene from Unknown Sample # 131. Edubirdie. Available from: [Link]
-
Acid-Base Extraction. Available from: [Link]
-
(3,5-Dimethylisoxazol-4-yl)methanamine. AMERICAN ELEMENTS. Available from: [Link]
-
IUPAC Solubility Publication. National Institute of Standards and Technology. Available from: [Link]
-
2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride. Chemsrc. Available from: [Link]
Sources
- 1. 2-(3,5-DIMETHYL-ISOXAZOL-4-YL)-ETHYLAMINE CAS#: 510717-69-8 [amp.chemicalbook.com]
- 2. 510717-69-8 Cas No. | 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine | Matrix Scientific [matrixscientific.com]
- 3. CAS#:1048640-92-1 | 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride | Chemsrc [chemsrc.com]
- 4. chiralen.com [chiralen.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chromatography [chem.rochester.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Application Notes and Protocols for Monitoring Reactions with 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
Introduction: The Significance of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine in Drug Discovery
2-(3,5-Dimethylisoxazol-4-yl)ethanamine is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its isoxazole core is a bioisostere for various functional groups, offering favorable pharmacokinetic properties, while the primary amine handle serves as a versatile point for molecular elaboration. The effective monitoring of reactions involving this compound is paramount to ensure optimal reaction conditions, maximize yield, and minimize impurities, thereby accelerating the drug development pipeline.
This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of common reactions involving 2-(3,5-Dimethylisoxazol-4-yl)ethanamine, specifically focusing on amide coupling and alkylation reactions. The methodologies described herein are designed to be robust and reproducible, providing researchers with the tools to confidently track the progress of their chemical transformations.
Core Reactions of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
The primary amine functionality of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine makes it amenable to a wide range of chemical transformations. Two of the most fundamental and widely employed reactions are amide bond formation and N-alkylation.
-
Amide Bond Formation: This reaction involves the coupling of the primary amine with a carboxylic acid to form a stable amide linkage. This is a cornerstone of peptide synthesis and the assembly of many small molecule drugs.[1]
-
N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom of the primary amine, a common strategy to modulate the compound's physicochemical properties and biological activity.
The progress of these reactions can be effectively monitored using a suite of analytical techniques, each offering unique advantages in terms of speed, sensitivity, and the level of structural information provided.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a reaction mixture, making it an ideal tool for monitoring the consumption of starting materials and the formation of products. For primary amines like 2-(3,5-Dimethylisoxazol-4-yl)ethanamine, which lack a strong chromophore, pre-column derivatization is often employed to enhance UV or fluorescence detection.[2]
Principle of HPLC with Pre-Column Derivatization
Derivatization involves chemically modifying the analyte to attach a molecule with desirable detection properties.[2] For primary amines, o-phthalaldehyde (OPA) is a widely used derivatizing agent that reacts rapidly in the presence of a thiol to form a highly fluorescent isoindole derivative, allowing for sensitive detection.[3]
Workflow for HPLC-Based Reaction Monitoring
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(3,5-Dimethylisoxazol-4-yl)ethanamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yields and overcome common challenges. My insights are drawn from established chemical principles and field-proven experience in synthetic chemistry.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and reactivity of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine.
Q1: What are the key stability concerns when working with 2-(3,5-Dimethylisoxazol-4-yl)ethanamine?
A1: The primary stability concern lies with the isoxazole ring, particularly under basic conditions. The N-O bond in the isoxazole ring is susceptible to cleavage, a reaction that can be accelerated by strong bases and elevated temperatures.[1] For instance, studies on the isoxazole-containing drug leflunomide have shown that the isoxazole ring is stable in acidic and neutral pH but undergoes decomposition in basic media (pH 10), with the degradation rate increasing at higher temperatures (37°C compared to 25°C). Therefore, it is crucial to carefully control the pH and temperature during reactions and work-up procedures. Prolonged exposure to strong bases should be avoided.
Q2: I am observing a low yield in my amide coupling reaction with a carboxylic acid. What are the likely causes?
A2: Low yields in amide coupling reactions with this amine can stem from several factors:
-
Suboptimal Coupling Reagents: The choice of coupling reagent is critical. For sterically unhindered and electronically neutral carboxylic acids, standard reagents like EDC/HOBt or HATU are often effective. However, for more challenging substrates (e.g., sterically hindered acids or electron-deficient amines), more potent coupling agents like COMU or T3P may be necessary.
-
Base-Related Side Reactions: As mentioned, the isoxazole ring is sensitive to strong bases. Using strong, non-nucleophilic bases like DBU or LDA to deprotonate the carboxylic acid or scavenge acid byproducts could lead to degradation of your starting amine. It is advisable to use milder bases such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).
-
Incomplete Reaction: The nucleophilicity of the primary amine can be influenced by the electron-withdrawing nature of the isoxazole ring. Ensure you are using a slight excess of the carboxylic acid and coupling agent and allowing sufficient reaction time. Monitoring the reaction by TLC or LC-MS is highly recommended.
-
Purification Losses: Amide products can sometimes be challenging to purify via column chromatography due to streaking or decomposition on silica gel. Consider alternative purification methods like recrystallization or preparative HPLC.
Q3: My reductive amination reaction with an aldehyde/ketone is sluggish and gives multiple byproducts. How can I improve this?
A3: Reductive amination is a powerful tool, but optimization is often required. Common issues include:
-
Inefficient Imine Formation: The initial formation of the imine intermediate is a reversible equilibrium. To drive the reaction forward, it is often necessary to remove the water formed during this step. This can be achieved by using a dehydrating agent like magnesium sulfate or molecular sieves, or by azeotropic removal of water with a suitable solvent (e.g., toluene).
-
Incorrect pH: Imine formation is typically favored under weakly acidic conditions (pH 4-5). At a lower pH, the amine will be protonated and non-nucleophilic, while at a higher pH, the carbonyl is less readily activated. A mild acid catalyst, such as acetic acid, can be beneficial.
-
Choice of Reducing Agent: The choice of reducing agent is crucial for selectivity. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild enough not to reduce the starting aldehyde or ketone and can be used in a one-pot procedure. Stronger reducing agents like sodium borohydride may reduce the carbonyl starting material, leading to alcohol byproducts.
-
Over-alkylation: While less common with primary amines in the first alkylation, ensure you are using the correct stoichiometry to avoid potential double alkylation, especially if the product amine is more nucleophilic than the starting amine.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific experimental challenges.
Guide 2.1: Improving Yield in Amide Coupling Reactions
Problem: Low yield of the desired amide product from the reaction of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine and a carboxylic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Detailed Steps:
-
Verify Starting Material Purity: Before optimizing the reaction, ensure the purity of your 2-(3,5-Dimethylisoxazol-4-yl)ethanamine and the carboxylic acid using techniques like NMR and LC-MS. Impurities can inhibit the reaction or lead to side products.
-
Optimize the Coupling Reagent and Base:
-
Protocol: In parallel, set up small-scale reactions with different coupling agents. A standard protocol is as follows:
-
Dissolve the carboxylic acid (1.2 eq) in an anhydrous solvent (e.g., DMF or DCM).
-
Add the coupling reagent (1.2 eq) and a non-nucleophilic base like DIPEA (2.5 eq).
-
Stir for 15-30 minutes at room temperature to activate the acid.
-
Add 2-(3,5-Dimethylisoxazol-4-yl)ethanamine (1.0 eq) and stir at room temperature overnight.
-
-
Rationale: Different coupling reagents have varying efficiencies depending on the substrates. By screening them, you can identify the most effective one for your specific system. The base is crucial for neutralizing the acid formed and facilitating the reaction, but a mild base is chosen to protect the isoxazole ring.
-
-
Solvent and Temperature Considerations:
-
Solvent: The choice of solvent can influence reaction rates and solubility. Aprotic polar solvents like DMF and MeCN are generally good choices.
-
Temperature: While many amide couplings proceed well at room temperature, gentle heating (40-50°C) can sometimes improve yields for sluggish reactions. However, be mindful of the isoxazole ring's stability at higher temperatures.
-
-
Work-up and Purification Strategy:
-
Aqueous Work-up: After the reaction is complete, perform a mild aqueous work-up. A typical sequence involves washing with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a weak base (e.g., saturated NaHCO₃) to remove the unreacted carboxylic acid, and finally a brine wash.
-
Purification: If column chromatography leads to product loss, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water). This method can often provide highly pure material without the risk of degradation on silica.
-
Guide 2.2: Optimizing Reductive Amination Reactions
Problem: Low yield and/or formation of multiple byproducts in the reductive amination of an aldehyde or ketone with 2-(3,5-Dimethylisoxazol-4-yl)ethanamine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for optimizing reductive amination reactions.
Detailed Steps:
-
Ensure Anhydrous Conditions and Reactant Purity: Reductive aminations are sensitive to water, which can hydrolyze the imine intermediate. Use anhydrous solvents and check the purity of your starting materials.
-
Optimize Imine Formation:
-
Protocol:
-
To a solution of the aldehyde or ketone (1.0 eq) and 2-(3,5-Dimethylisoxazol-4-yl)ethanamine (1.1 eq) in an anhydrous solvent (e.g., dichloroethane or THF), add a dehydrating agent such as powdered 3Å or 4Å molecular sieves.
-
Add a catalytic amount of acetic acid (0.1-0.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials and the appearance of the imine intermediate.
-
-
Rationale: The molecular sieves physically remove water, driving the equilibrium towards the imine. The acetic acid catalyzes the reaction by activating the carbonyl group.
-
-
Controlled Reduction:
-
Protocol:
-
Once imine formation is complete, add the reducing agent portion-wise at 0°C. Sodium triacetoxyborohydride (STAB, 1.5 eq) is a good first choice.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Rationale: Portion-wise addition of the reducing agent at a low temperature helps to control any exotherm and can improve selectivity. STAB is a mild and selective reducing agent for imines in the presence of carbonyls.
-
-
Work-up and Purification:
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. If the product is a solid, recrystallization may be a viable alternative.
-
Section 3: Data and Protocols
Table 1: Recommended Starting Conditions for Common Reactions
| Reaction Type | Reagents | Stoichiometry (Amine:Reagent:Base) | Solvent | Temperature |
| Amide Coupling | Carboxylic Acid, HATU, DIPEA | 1 : 1.2 : 2.5 | DMF | Room Temp |
| Reductive Amination | Aldehyde/Ketone, STAB, Acetic Acid | 1 : 1.1 : 0.1 | DCE | Room Temp |
| N-Alkylation | Alkyl Halide, K₂CO₃ | 1 : 1.1 : 2.0 | MeCN | 50-60 °C |
Protocol 3.1: General Procedure for Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.2 mmol) in anhydrous DMF (5 mL) is added HATU (1.2 mmol) and DIPEA (2.5 mmol).
-
The mixture is stirred at room temperature for 20 minutes.
-
A solution of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine (1.0 mmol) in anhydrous DMF (2 mL) is added dropwise.
-
The reaction is stirred at room temperature overnight.
-
The reaction mixture is diluted with ethyl acetate and washed sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash chromatography or recrystallization.
Protocol 3.2: General Procedure for One-Pot Reductive Amination using STAB
-
To a stirred solution of the aldehyde or ketone (1.0 mmol) and 2-(3,5-Dimethylisoxazol-4-yl)ethanamine (1.1 mmol) in anhydrous 1,2-dichloroethane (10 mL) is added acetic acid (0.1 mmol).
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (1.5 mmol) is added in one portion.
-
The reaction is stirred at room temperature overnight.
-
The reaction is quenched with saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography.
References
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]
-
What is the best technique for amide purification?. ResearchGate. Available at: [Link]
-
Reductive Amination. Wikipedia. Available at: [Link]
-
Tips and tricks for difficult amide bond formation?. Reddit. Available at: [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. Available at: [Link]
Sources
Technical Support Center: Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine. This valuable building block is frequently used in the development of pharmaceutical agents, and its efficient synthesis is critical. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, focusing specifically on the identification and mitigation of common side reactions and impurities.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing not only solutions but also the underlying chemical principles to empower your synthetic strategy.
Problem 1: Complex Mixture and Byproducts During Ethanamine Chain Elongation via Henry Reaction
Question: I am performing a Henry reaction (nitroaldol condensation) between 4-formyl-3,5-dimethylisoxazole and nitromethane to build the ethanamine backbone. However, my TLC and crude NMR show a complex mixture instead of the expected nitroalkanol product. What are the likely side reactions?
Answer: The Henry reaction, while powerful, is prone to several side reactions, especially with heterocyclic aldehydes under basic conditions. The primary issues stem from the reactivity of the aldehyde, the intermediate nitroalkanol, and the product itself.
Causality and Mechanistic Insight:
-
Dehydration to Nitroalkene: The intermediate β-nitroalkanol can easily eliminate water under basic conditions to form 4-(2-nitrovinyl)-3,5-dimethylisoxazole. This conjugated system is highly reactive and susceptible to polymerization.
-
Michael Addition (Bis-Adduct Formation): The highly acidic proton of nitromethane can add to the newly formed nitroalkene (a Michael acceptor), leading to a dinitro side product. This is a common pathway for impurity formation.
-
Cannizzaro Reaction: In the presence of a strong base and no α-protons on the aldehyde, a disproportionation reaction can occur, yielding the corresponding alcohol (4-(hydroxymethyl)-3,5-dimethylisoxazole) and carboxylic acid (3,5-dimethylisoxazole-4-carboxylic acid).
-
Polymerization: The nitroalkene intermediate is electron-deficient and can polymerize under basic conditions, leading to an intractable tar-like substance in the reaction flask.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for the Henry reaction.
Problem 2: Cleavage of the Isoxazole Ring During Nitro Group Reduction
Question: I have successfully synthesized the nitro-intermediate. However, upon attempting to reduce the nitro group to the target amine using catalytic hydrogenation (H₂ over Pd/C), I am seeing significant product loss and evidence of ring-opened byproducts. Why is this happening and what is a better method?
Answer: This is a classic issue when working with isoxazoles. The N-O bond within the isoxazole ring is susceptible to cleavage under certain reductive conditions, particularly catalytic hydrogenation.[1]
Causality and Mechanistic Insight:
Palladium on carbon (Pd/C) and other noble metal catalysts are highly effective for hydrogenolysis—the cleavage of single bonds by reaction with hydrogen. The relatively weak N-O bond of the isoxazole ring can be cleaved via this mechanism, leading to the formation of an enaminone intermediate, which can then hydrolyze or react further to form a complex mixture of byproducts.
Recommended Solutions: Alternative Reducing Agents
To preserve the isoxazole core, it is crucial to use chemical reducing agents that selectively target the nitro group without promoting N-O bond hydrogenolysis.
| Reducing Agent | Typical Conditions | Advantages | Considerations |
| LiAlH₄ | Anhydrous THF or Et₂O, 0 °C to RT | Powerful, high-yielding | Highly reactive, requires strict anhydrous conditions, can reduce other functional groups. |
| Fe / NH₄Cl | EtOH/H₂O, reflux | Inexpensive, mild, tolerates many functional groups | Heterogeneous reaction, may require longer reaction times, iron salt workup. |
| Zn / HCl | EtOH or H₂O, RT | Effective and readily available | Strongly acidic conditions may not be suitable for all substrates. |
| SnCl₂·2H₂O | EtOH or EtOAc, reflux | Mild, good for aromatic nitro groups | Stoichiometric amounts of tin salts are generated, requiring careful workup. |
Expert Recommendation: For a clean and high-yielding reduction, Lithium Aluminum Hydride (LiAlH₄) is often the preferred method in a research setting due to its efficiency. For scale-up processes, iron-based reductions are often favored for their cost and safety profile.
Problem 3: Formation of Regioisomers During Isoxazole Synthesis
Question: I am synthesizing a substituted isoxazole precursor and my reaction is producing a mixture of regioisomers (e.g., 3,4- vs. 3,5-disubstituted). How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common challenge in isoxazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or in 1,3-dipolar cycloadditions.[1][2] Regioselectivity is governed by a delicate balance of steric and electronic factors of the reactants.
Causality and Mechanistic Insight:
In the classic synthesis from a 1,3-dicarbonyl compound and hydroxylamine, the initial condensation can occur at either of the two carbonyl groups. The less sterically hindered and more electrophilic carbonyl is typically favored. Subsequent cyclization and dehydration yield the isoxazole. The reaction pH can also influence which tautomeric form of the dicarbonyl compound reacts, affecting the outcome.[3]
Strategies for Controlling Regioselectivity:
-
Substrate Control: Modify the substituents on your 1,3-dicarbonyl precursor. Introducing a bulky group near one carbonyl can sterically direct the initial attack of hydroxylamine to the other carbonyl.
-
pH Control: The precise pH during the reaction and work-up can influence the product ratio. It is often beneficial to perform small-scale pH screening experiments (e.g., from pH 4 to 9) to find the optimal conditions for the desired isomer.[3]
-
Use of Pre-functionalized Substrates: Employing β-enamino ketones instead of 1,3-dicarbonyls can provide excellent regiochemical control, as the enamine directs the cyclization.[1]
-
Alternative Synthetic Routes: For 1,3-dipolar cycloadditions, the regioselectivity is dictated by the frontier molecular orbitals (HOMO/LUMO) of the nitrile oxide and the alkyne. Modifying the electronic properties of the substituents on either component can reverse or enhance the selectivity.
Caption: Regioisomeric pathways in isoxazole synthesis.
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable synthetic route to 2-(3,5-Dimethylisoxazol-4-yl)ethanamine? A1: A robust and commonly cited pathway involves three key steps:
-
Vilsmeier-Haack Formylation: Reaction of 3,5-dimethylisoxazole with a Vilsmeier reagent (e.g., POCl₃/DMF) to install the aldehyde at the C4 position.
-
Henry Reaction: Condensation of the resulting 4-formyl-3,5-dimethylisoxazole with nitromethane to form 1-(3,5-dimethylisoxazol-4-yl)-2-nitroethanol.
-
Nitro Group Reduction: Reduction of the nitro group using a suitable chemical reducing agent like LiAlH₄ or Fe/NH₄Cl to yield the final ethanamine product.
-
-
Q2: How should I purify the final amine product? A2: The basicity of the ethanamine can cause tailing and poor separation on standard silica gel chromatography. The recommended purification strategy is as follows:
-
Perform an initial aqueous workup to remove inorganic salts.
-
Purify by column chromatography on silica gel using a mobile phase containing a small amount of a volatile base, such as 1-2% triethylamine in a dichloromethane/methanol or ethyl acetate/hexane solvent system. This neutralizes the acidic sites on the silica, preventing tailing.
-
Alternatively, the amine can be converted to its hydrochloride salt by treatment with HCl in a solvent like ether or dioxane. The resulting salt is often a crystalline solid that can be easily purified by recrystallization.[4][5]
-
-
Q3: What analytical methods are best for identifying impurities in my synthesis? A3: A combination of techniques is recommended for comprehensive impurity profiling.[6]
-
TLC: For rapid, real-time reaction monitoring.
-
HPLC-MS: The gold standard for separating and identifying impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. The mass spectrometer provides molecular weight information crucial for structural elucidation.[7][8]
-
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the main product and characterizing isolated impurities.
-
GC-MS: Useful for identifying volatile impurities or unreacted starting materials.[7]
-
-
Q4: How stable is 2-(3,5-Dimethylisoxazol-4-yl)ethanamine and what are the ideal storage conditions? A4: As a primary amine, the compound can be susceptible to oxidation and can absorb atmospheric CO₂ over time to form a carbamate salt. The isoxazole ring itself is generally stable but can be sensitive to strong acids, strong bases, and some reductive conditions.[1] It is recommended to store the pure compound as a free base under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C).[5] For long-term storage, conversion to a stable crystalline salt (e.g., hydrochloride) is advisable.
Validated Experimental Protocols
Protocol A: Synthesis of 1-(3,5-Dimethylisoxazol-4-yl)-2-nitroethanol
This protocol details the Henry reaction for the key intermediate synthesis.
Materials:
-
4-Formyl-3,5-dimethylisoxazole
-
Nitromethane
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 4-formyl-3,5-dimethylisoxazole (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add nitromethane (1.5 eq) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane) until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude nitroalkanol product.
-
The crude product can be purified by flash column chromatography or used directly in the next step if sufficiently pure.
Characterization: The product structure should be confirmed by ¹H NMR, observing the characteristic signals for the CH(OH) and CH₂NO₂ protons.
Protocol B: HPLC-MS Method for Impurity Profiling
This protocol provides a general method for analyzing the purity of the final product and identifying potential side products.
Instrumentation & Columns:
-
System: Agilent 1260 Infinity II HPLC or equivalent, coupled with a 6120 Single Quadrupole MS.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm.
Mobile Phase & Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
MS Detection: ESI+, Scan range 50-500 m/z
System Suitability:
-
Inject a standard solution of the purified product. The peak should be symmetrical (tailing factor 0.9-1.2).
-
The signal-to-noise ratio for the main peak should be >10.
Sample Preparation:
-
Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Filter the solution through a 0.45 µm syringe filter before injection.
References
-
Benchchem. Troubleshooting guide for the synthesis of isoxazole derivatives. 1
-
Wikipedia. Isoxazole. Link
-
Organic Chemistry. Claisen Isoxazole Synthesis Mechanism. YouTube. Link
-
Polshettiwar, V., et al. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Link
-
Organic Chemistry Portal. Isoxazole synthesis. Link
-
Hewings, D. S., et al. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. Link
-
BioPharm International. Analytical Strategies for Monitoring Residual Impurities. Link
-
Matrix Scientific. 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine. Link
-
synthesis of isoxazoles. YouTube. Link
-
Chemsrc. 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride. Link
-
CHIRALEN. 2-(3,5-Dimethylisoxazol-4-yl)ethan-1-amine hydrochloride. Link
-
ChemicalBook. 2-(3,5-DIMETHYL-ISOXAZOL-4-YL)-ETHYLAMINE Chemical Properties. Link
-
Benchchem. Troubleshooting regioselectivity in isoxazole synthesis. 2
-
Sati, B., et al. Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica. Link
-
Life Academy of Nanoscience & Applied Biotechnology. Construction of Isoxazole ring: An Overview. Link
-
ACS Omega. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Link
-
Sigma-Aldrich. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Link
-
Asian Journal of Pharmaceutical Analysis. Insight into Analytical Techniques for the Detection of Nitrosamine Impurities: A Review. Link
-
Rasayan J. Chem. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Link
-
Royal Society of Chemistry. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Link
-
Hewings, D. S., et al. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry. Link
-
Molecules. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Link
-
Oakwood Chemical. 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine. Link
-
Google Patents. Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. Link
-
ResearchGate. Reaction of Heterocyclic Thioamides with Dimethyl Acetylenedicarboxylate. Synthesis of Novel 2-Azolyl-5-methoxycarbonylmethylene Thiazolin-4-ones. Link
-
Molecules. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 4-(1,2,3-Triazol-4-yl)thiazoles. Link
-
ResearchGate. Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines. Link
-
Sciforum. Synthesis of New Representatives of Push-Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H)-Ones. Link
-
ResearchGate. Synthesis of (z)-s-benzo[d]thiazol-2-yl 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)ethanethioate. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. CAS#:1048640-92-1 | 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride | Chemsrc [chemsrc.com]
- 5. chiralen.com [chiralen.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine under different reaction conditions
This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice regarding the stability of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine under various experimental conditions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-(3,5-Dimethylisoxazol-4-yl)ethanamine?
A1: The stability of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine is influenced by the inherent chemical properties of both the isoxazole ring and the ethanamine side chain. The primary concerns are:
-
Hydrolysis of the isoxazole ring: The N-O bond in the isoxazole ring is susceptible to cleavage, particularly under basic conditions and elevated temperatures.[1][2] This can lead to ring-opening and loss of biological activity.
-
Oxidation of the ethanamine side chain: The primary amine group can be susceptible to oxidation, which can be catalyzed by metal ions.[3] The presence of oxygen, especially at higher temperatures, can accelerate this degradation.[4][5]
-
Photodegradation: The isoxazole ring can undergo rearrangement upon exposure to UV light, leading to the formation of an oxazole derivative via an azirine intermediate.[6]
-
Thermal Decomposition: While many isoxazole derivatives are thermally stable up to around 200°C, prolonged exposure to high temperatures can lead to decomposition.[7]
Q2: How does pH affect the stability of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine in aqueous solutions?
A2: Based on studies of similar isoxazole-containing compounds like leflunomide, 2-(3,5-Dimethylisoxazol-4-yl)ethanamine is expected to be relatively stable in acidic to neutral aqueous solutions at ambient temperature.[2] However, under basic conditions (pH > 8), the rate of isoxazole ring hydrolysis is likely to increase significantly.[1][2] This is due to the increased nucleophilicity of the hydroxide ion, which attacks the electrophilic carbon atoms of the isoxazole ring, initiating ring cleavage.
Q3: What are the likely degradation products I should be looking for?
A3: The potential degradation products will depend on the stress condition applied.
-
Acidic/Basic Hydrolysis: The primary degradation product would likely result from the hydrolytic cleavage of the isoxazole ring.
-
Oxidative Conditions: Degradation is likely to occur on the ethanamine side chain, potentially leading to the formation of an aldehyde, carboxylic acid, or N-oxide.
-
Reductive Conditions: Reductive cleavage of the N-O bond in the isoxazole ring can occur, leading to a ring-opened product.[8]
-
Photolytic Stress: Isomerization to an oxazole derivative is a potential photolytic degradation pathway.[6]
Troubleshooting Guide
Issue 1: Rapid degradation of the compound in a basic formulation.
Symptoms:
-
Loss of parent compound peak in HPLC analysis.
-
Appearance of new, more polar peaks.
-
Change in the physical appearance of the formulation (e.g., color change).
Possible Cause:
-
Base-catalyzed hydrolysis of the isoxazole ring. The N-O bond is the weakest point in the ring and is susceptible to nucleophilic attack by hydroxide ions.[1][2]
Troubleshooting Steps:
-
pH Adjustment: The most effective solution is to lower the pH of the formulation to a neutral or slightly acidic range (pH 4-7), if the application allows.
-
Temperature Control: Perform formulation and storage at reduced temperatures to decrease the rate of hydrolysis.
-
Excipient Compatibility: Ensure that no other excipients in the formulation are acting as a base or catalyzing the degradation.
Issue 2: Inconsistent results and appearance of unknown peaks during thermal stress testing.
Symptoms:
-
Variable degradation rates between seemingly identical experiments.
-
Multiple, unidentified peaks in the chromatogram.
Possible Cause:
-
Inconsistent Heating: Ensure uniform and accurate temperature control in your heating apparatus (e.g., oven, water bath).
-
Headspace Oxygen: The presence of oxygen in the headspace of your sample vial can lead to oxidative degradation in addition to thermal degradation, especially at elevated temperatures.[4][7]
-
Trace Metal Contamination: Metal ions can catalyze both oxidative and thermal degradation pathways.[3]
Troubleshooting Steps:
-
Inert Atmosphere: Purge the sample vials with an inert gas like nitrogen or argon before sealing and heating to minimize oxidative degradation.
-
Use of High-Purity Solvents and Vials: Employ high-purity solvents and consider using vials made of borosilicate glass to minimize trace metal contamination.
-
Controlled Heating and Cooling: Use a calibrated oven and allow samples to cool to room temperature before analysis to ensure consistent results.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine under various stress conditions.[9][10][11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Incubate the stock solution at 80°C for 48 hours.
-
Thermal Degradation (Solid): Place a known amount of the solid compound in a vial and heat at 100°C for 48 hours.
-
Photostability: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.
4. Data Interpretation:
-
Calculate the percentage degradation of the parent compound.
-
Characterize the major degradation products using LC-MS/MS and NMR.[12]
Protocol 2: Stability-Indicating HPLC Method
This is a generic starting point for developing a stability-indicating HPLC method. Optimization will be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
Data Summary
| Stress Condition | Reagent/Parameter | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Moderately Stable | Ring-opened products |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Labile | Ring-opened products[1][2] |
| Oxidation | 3% H₂O₂, RT | Moderately Labile | N-oxide, deaminated products |
| Thermal (Solution) | 80°C | Stable to Moderately Stable | Various decomposition products |
| Thermal (Solid) | 100°C | Likely Stable | Minimal decomposition |
| Photolytic | UV light (254 nm) | Labile | Oxazole isomer[6] |
Visualizations
Caption: Workflow for a forced degradation study.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative degradation of monoethanolamine (Journal Article) | ETDEWEB [osti.gov]
- 4. nva.sikt.no [nva.sikt.no]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazole - Wikipedia [en.wikipedia.org]
- 7. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ajrconline.org [ajrconline.org]
- 12. researchgate.net [researchgate.net]
Overcoming solubility issues with 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
Technical Support Center: 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
Welcome to the technical support guide for 2-(3,5-Dimethylisoxazol-4-yl)ethanamine. This resource is designed for researchers, medicinal chemists, and formulation scientists to address the common yet significant challenge of this compound's solubility. Our goal is to provide you with the foundational knowledge and practical protocols to ensure its effective use in your experiments, moving your research forward.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine.
Q1: What is the predicted aqueous solubility of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine?
A: While specific experimental data for this exact molecule is not widely published, its structure provides key insights. The molecule possesses a primary amine group, which is basic. This means its aqueous solubility is highly dependent on pH.[1][2] In acidic to neutral pH, the amine group will be protonated (-NH3+), which significantly increases its interaction with water and, therefore, its solubility. Conversely, in alkaline conditions (high pH), the amine will be in its neutral, uncharged form (-NH2), making the molecule more hydrophobic and considerably less soluble in aqueous media.[3] Expect very poor solubility in basic buffers and progressively better solubility as the pH is lowered below its pKa.
Q2: What is the best solvent for creating a high-concentration stock solution?
A: For creating a concentrated stock solution, organic solvents are recommended.[4] The best choices are polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF).[4] Polar protic solvents such as ethanol can also be effective.[4] A typical starting point for a stock solution is 10-50 mM in DMSO. It is crucial to ensure the compound is fully dissolved before storage.[5] Always store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[5]
Q3: My compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my assay. What happened and how can I fix it?
A: This is a classic case of "solvent shifting" or "precipitation upon dilution." The compound is soluble in the high-concentration organic stock but crashes out when diluted into a predominantly aqueous environment where its solubility is much lower.
-
Immediate Fixes:
-
Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your assay to a level below its aqueous solubility limit.
-
Increase DMSO Carryover (with caution): You can try increasing the percentage of DMSO in your final working solution (e.g., from 0.1% to 0.5% or 1%). However, you must validate that this higher DMSO concentration does not affect your experimental system (e.g., cell viability, enzyme activity).
-
Use a Co-solvent: Instead of diluting directly into the buffer, first dilute the stock into an intermediate solution containing a water-miscible co-solvent like ethanol or propylene glycol before the final dilution into the aqueous buffer.[6][7][8]
-
Troubleshooting Guide: Advanced Solubility Issues
If the basic FAQs do not resolve your issue, this section provides a more in-depth, problem-oriented guide.
Problem 1: The compound will not dissolve even in DMSO or ethanol to create a stock solution.
-
Causality: This suggests either very high crystal lattice energy or potential degradation/polymerization of the material. The quality of the solid material is the first point of investigation.
-
Solutions:
-
Gentle Warming & Sonication: Gently warm the solution to 37°C in a water bath and use a bath sonicator. This provides energy to overcome the crystal lattice energy. Do not overheat, as it can degrade the compound.
-
Verify Compound Integrity: Check the Certificate of Analysis (CoA) for purity. If possible, confirm the structure and purity via analytical methods like LC-MS or NMR.
-
Try an Alternative Solvent: While less common for biological assays, solvents like N-methyl-2-pyrrolidone (NMP) can sometimes dissolve highly intractable compounds. Always verify solvent compatibility with your downstream application.
-
Problem 2: The required concentration for my in vivo study is unachievable in a tolerable aqueous vehicle.
-
Causality: In vivo studies require specific, non-toxic vehicles, and the necessary compound concentration often exceeds its intrinsic aqueous solubility.
-
Solutions:
-
pH Adjustment & Formulation: Since the compound is a basic amine, you can prepare an acidic formulation.[6] Dissolving the compound in an aqueous vehicle and carefully titrating the pH downwards with a pharmaceutically acceptable acid (like HCl or citric acid) to a pH of 4-5 can create a soluble salt form in situ. The final pH must be tolerable for the administration route.
-
Employ Solubilizing Excipients: Excipients are inactive substances used to deliver an active ingredient and are essential for formulating poorly soluble drugs.[9][10][11][12][13]
-
Co-solvents: Systems using mixtures of water and co-solvents like propylene glycol, ethanol, and polyethylene glycol (PEG) can significantly increase solubility.[14] A common vehicle might be 10% DMSO, 40% PEG 400, and 50% saline.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[15][16] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of your compound and presenting a soluble exterior to the aqueous environment.[15][17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral formulations.
-
-
Problem 3: I need a stable, long-term aqueous solution, but it degrades or precipitates over time.
-
Causality: Even if initially soluble, compounds can be unstable in aqueous solution, or a supersaturated solution may slowly crash out. The primary amine could also be susceptible to oxidation or other degradation pathways.
-
Solutions:
-
Buffer Selection: Ensure your buffer has sufficient capacity to maintain the target pH. Phosphate or citrate buffers are common choices.
-
Complexation with Cyclodextrins: As mentioned above, forming an inclusion complex with a cyclodextrin can not only improve solubility but also enhance the chemical stability of the guest molecule.[15][17]
-
Lyophilization: Prepare the compound in a suitable aqueous solution (e.g., with cyclodextrin or in an acidic buffer) and then lyophilize (freeze-dry) it. This creates a stable powder that can be quickly and easily reconstituted to a known concentration before use.
-
Visual Workflow & Decision Guides
To aid in your experimental design, the following diagrams illustrate key decision-making processes.
Caption: Troubleshooting Decision Tree for Solubility Issues.
Caption: pH-Dependent Ionization and Solubility of an Amine.
Experimental Protocols
Protocol 1: Preparation of a 50 mM DMSO Stock Solution
-
Calculation: Determine the mass of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine needed. (Molecular Weight can be found on the CoA or chemical supplier website).
-
Mass (mg) = 50 mmol/L * Volume (L) * MW (g/mol) * 1000 mg/g
-
-
Weighing: Accurately weigh the calculated mass of the compound into a sterile, conical tube (e.g., a 15 mL Falcon tube).[5]
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.
-
Mixing: Vortex thoroughly for 2-3 minutes. If solids remain, place the tube in a 37°C water bath for 10 minutes, followed by vortexing. A bath sonicator can also be used for short bursts.
-
Verification: Visually inspect the solution against a light source to ensure all particulate matter is dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into single-use, light-blocking cryovials.[5] Label clearly with compound name, concentration, solvent, and date. Store at -20°C for short-term or -80°C for long-term stability.[5]
Protocol 2: Screening for an Optimal Co-Solvent System
-
Preparation: Prepare several vials containing 95 µL of different aqueous buffers (e.g., PBS pH 7.4, citrate buffer pH 5.0).
-
Co-solvent Addition: To separate vials, add 5 µL of your 50 mM DMSO stock solution directly (Control), or pre-mix the 5 µL of stock with 5-10 µL of a co-solvent (e.g., Ethanol, PEG 400, Propylene Glycol) before adding it to the buffer.
-
Observation: Vortex each vial and let it stand at room temperature for 30 minutes.
-
Analysis: Visually inspect for precipitation (cloudiness, visible particles). For a quantitative measure, you can measure the turbidity using a spectrophotometer (absorbance at ~600 nm) or use Dynamic Light Scattering (DLS) to detect sub-visible aggregates.
-
Selection: The system that remains clear and has the lowest turbidity reading is the most promising candidate for your working solution.
Reference Data
Table 1: Properties of Common Solvents & Excipients
| Substance | Type | Key Properties & Use Cases |
| DMSO | Polar Aprotic Solvent | Excellent solubilizing power for stock solutions; can be cytotoxic at >0.5% in some cell assays.[4] |
| Ethanol | Polar Protic Solvent | Good for stock solutions and as a co-solvent; can have biological effects.[4] |
| PEG 400 | Polymer Co-solvent | Water-miscible, low toxicity; commonly used in in vivo formulations to increase solubility. |
| Propylene Glycol | Co-solvent | Viscous, water-miscible solvent used in oral and parenteral formulations.[8] |
| HP-β-CD | Cyclodextrin Excipient | Forms inclusion complexes to dramatically increase aqueous solubility and stability.[15][17] |
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Chaudhary, V.B., & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
- Vertex AI Search. (2024). Enhancing solubility and stability of poorly soluble drugs.
- Pharma Focus Europe. (n.d.). Role of Excipients in Drug Formulation.
- Global Pharmaceutical Sciences Review. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor....
- Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
- SciELO. (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs.
- Ferreira, A. C. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH.
- Farbe Firma Pvt Ltd. (2023). The Role of Excipients in Pharmaceutical Formulations.
- Accent Microcell Ltd. (2023). The Role of Excipients in Pharmaceutical Formulations.
- Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility.
- Benchchem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
- Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions.
- PMC - NIH. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
- Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Rice University. (n.d.). Solutions and dilutions: working with stock solutions.
- PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
- PMC - NIH. (n.d.). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries.
- Semantic Scholar. (2014). Study of pH-dependent drugs solubility in water.
- Buhamad, R. (2017). Ph and Solubility of Drugs. YouTube.
- Cayman Chemical. (2020). PRODUCT INFORMATION.
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Study of pH-dependent drugs solubility in water | Semantic Scholar [semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. longdom.org [longdom.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 9. pharmafocuseurope.com [pharmafocuseurope.com]
- 10. colorcon.com [colorcon.com]
- 11. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. farbefirma.org [farbefirma.org]
- 13. The Role of Excipients in Pharmaceutical Formulations - Accent Microcell Ltd. [accentmicrocell.com]
- 14. ijmsdr.org [ijmsdr.org]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsr.com [ijpsr.com]
- 17. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 18. gpsrjournal.com [gpsrjournal.com]
- 19. scielo.br [scielo.br]
Technical Support Center: Optimizing Coupling Reactions with 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 2-(3,5-Dimethylisoxazol-4-yl)ethanamine. This guide is designed to provide expert insights and practical solutions to common challenges encountered during coupling reactions, helping you optimize your synthetic routes for higher efficiency and purity.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, properties, and reactivity of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine.
Q1: What are the key chemical properties of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine?
2-(3,5-Dimethylisoxazol-4-yl)ethanamine is a primary amine featuring a substituted isoxazole heterocycle. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 510717-69-8 | [1][2] |
| Molecular Formula | C₇H₁₂N₂O | [1][2] |
| Molecular Weight | 140.19 g/mol | [1][2] |
| Appearance | Varies; often supplied as a salt (e.g., hydrochloride). | [3] |
| Reactivity | The primary amine is nucleophilic and readily participates in reactions like amide bond formation. | [4] |
Q2: How stable is the isoxazole ring under standard coupling conditions?
The isoxazole ring is a stable aromatic system that is generally robust under the neutral or mildly basic conditions typical of most amide coupling reactions.[5] However, the N-O bond is the most labile part of the ring and can be susceptible to cleavage under specific, harsh conditions:
-
Strongly Basic Conditions: High concentrations of strong bases can promote ring-opening.[6][7]
-
Reductive Conditions: The N-O bond can be cleaved by catalytic hydrogenation (e.g., H₂/Pd).[6]
-
Photochemical Conditions: UV irradiation can induce rearrangement to an oxazole.[6][8]
For standard amide couplings using reagents like HATU or EDC with amine bases like DIPEA, the isoxazole core is expected to remain intact.
Q3: What are the recommended storage and handling procedures?
To ensure the integrity of the reagent, follow these guidelines:
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. If supplied as a hydrochloride salt, it is generally more stable. The free base may be more sensitive to atmospheric CO₂ and moisture.
-
Handling: As an irritant, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[1] All manipulations should be performed in a chemical fume hood.
Troubleshooting Guide: Amide Coupling Reactions
This section provides a problem-oriented approach to resolving common issues encountered when using 2-(3,5-Dimethylisoxazol-4-yl)ethanamine in amide bond formation.
Problem 1: Low or No Conversion to the Desired Amide Product
This is the most common issue, often stemming from suboptimal reaction conditions.
Potential Cause A: Inefficient Carboxylic Acid Activation
The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[9] If the coupling reagent is inappropriate for the substrate or used incorrectly, this activation will be inefficient.
Solution: Select a suitable coupling reagent. Uronium-based reagents are often highly effective for challenging couplings.
| Reagent Class | Examples | Strengths | Common Issues |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely used. | Can form N-acylurea byproduct; risk of racemization without additives.[9] |
| Uronium-based | HATU, HBTU | High efficiency, fast reaction times, low racemization.[10] | More expensive, byproducts can complicate purification. |
| Phosphonium-based | PyBOP, BOP | Very effective for hindered couplings. | Can be sensitive to moisture; produces phosphonamide byproducts. |
-
Recommendation: For initial attempts, HATU is an excellent choice due to its high reactivity and reliability.[10] If using EDC, always include an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[11]
Potential Cause B: Poor Reagent Solubility
If one or more components (amine, acid, coupling reagent, or base) are not fully dissolved, the reaction will be slow and incomplete.
Solution: Choose an appropriate solvent. Anhydrous polar aprotic solvents are standard for amide couplings.
-
Recommended Solvents: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are common first choices. For particularly insoluble substrates, N-Methyl-2-pyrrolidone (NMP) can be used.[12]
-
Solvent Quality: Always use anhydrous (dry) solvents, as water can hydrolyze the activated carboxylic acid intermediate and consume the coupling reagent.[12]
Potential Cause C: Incorrect Choice or Stoichiometry of Base
A non-nucleophilic base is required to neutralize the acid formed during the reaction and to deprotonate the amine salt if used.
Solution: Use a hindered, non-nucleophilic amine base.
-
Recommended Bases: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are standard.[12]
-
Stoichiometry: Use 2-3 equivalents of the base, especially if starting with the amine hydrochloride salt, to ensure the amine is fully in its free base form and to neutralize byproducts.
-
Avoid: Do not use nucleophilic bases like pyridine, as they can compete with the desired amine and react with the activated acid.[12]
Problem 2: Significant Side Product Formation
The appearance of unexpected spots on TLC or peaks in LC-MS indicates side reactions are occurring.
Potential Cause A: Racemization of Chiral Carboxylic Acids
If your carboxylic acid partner has a stereocenter adjacent to the carboxyl group, the harsh activation conditions can lead to epimerization.
Solution: Use racemization-suppressing additives or reagents.
-
With Carbodiimides (EDC/DCC): Always add 1 equivalent of HOBt or HOAt. These additives react with the activated acid to form a less reactive ester intermediate that is resistant to racemization.[9]
-
Uronium Reagents: Reagents like HATU are formulated with a HOAt moiety, providing built-in protection against racemization.[10]
Potential Cause B: N-Acylurea Formation
When using carbodiimides like EDC without an additive, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, consuming the activated acid.
Solution: The addition of HOBt or HOAt traps the O-acylisourea intermediate before it can rearrange, preventing this side reaction.
Problem 3: Difficulty in Product Purification
Even with good conversion, isolating the pure product can be challenging.
Potential Cause A: Contamination with Water-Soluble Byproducts
Coupling reagents and additives generate byproducts (e.g., 1,3-diisopropylurea from DIC, HOBt, DIPEA salts) that must be removed.
Solution: Perform an aqueous workup before chromatography. A standard procedure involves:
-
Diluting the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).
-
Washing sequentially with a weak acid (e.g., 5% citric acid or 1M HCl) to remove the base, then a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted acid and HOBt, and finally with brine.
-
Drying the organic layer over Na₂SO₄ or MgSO₄ before concentrating.
Potential Cause B: Co-elution of Product and Starting Materials/Byproducts
If the product has a similar polarity to the remaining starting materials or byproducts, separation by standard column chromatography can be difficult.
Solution: Systematically optimize your chromatography conditions.
-
TLC Screening: Use Thin-Layer Chromatography (TLC) to test various solvent systems (e.g., Hexanes/EtOAc, DCM/MeOH) to find one that provides the best separation.
-
Solvent Additives: Adding a small amount of base (e.g., 0.5% TEA) to the eluent can improve the peak shape of basic compounds, while a small amount of acid (e.g., 0.5% acetic acid) can help with acidic compounds.[6]
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[6]
Visualized Workflows and Logic
To aid in experimental design and troubleshooting, the following diagrams illustrate key processes.
Caption: General workflow for amide coupling.
Sources
- 1. 510717-69-8 Cas No. | 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine | Matrix Scientific [matrixscientific.com]
- 2. 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine [oakwoodchemical.com]
- 3. CAS#:1048640-92-1 | 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride | Chemsrc [chemsrc.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Isoxazole - Wikipedia [en.wikipedia.org]
- 9. hepatochem.com [hepatochem.com]
- 10. Amide Synthesis [fishersci.it]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis & Purification of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
Welcome to the dedicated technical support guide for researchers working with 2-(3,5-Dimethylisoxazol-4-yl)ethanamine. This resource provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this important isoxazole intermediate. Our goal is to equip you with the scientific rationale and practical protocols to overcome common challenges, ensuring the integrity and purity of your final compound.
Section 1: Understanding the Synthesis and Its Common Impurities
A robust purification strategy begins with a thorough understanding of the reaction itself and the potential impurities it can generate. The synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine is a multi-step process, and impurities can arise at each stage.
Q1: What is a common synthetic route for 2-(3,5-Dimethylisoxazol-4-yl)ethanamine, and what are the expected impurities?
A prevalent synthetic pathway involves the initial formation of the 3,5-dimethylisoxazole ring, followed by functionalization at the C4 position and subsequent elaboration to the ethanamine sidechain. Each step presents a unique impurity profile.
Plausible Synthetic Pathway & Impurity Hotspots:
Caption: Synthetic pathway and key impurity formation points.
Common Impurities Summary:
| Impurity ID | Impurity Name/Class | Source Step | Reason for Formation |
| A | Acetylacetone | 1. Isoxazole Formation | Incomplete reaction of starting materials. |
| B | Isoxazole Regioisomers | 1. Isoxazole Formation | Use of unsymmetrical 1,3-dicarbonyl compounds can lead to mixtures of isomers which are difficult to separate.[1] |
| C | 3,5-Dimethylisoxazole | 2. C4-Functionalization | Incomplete formylation reaction. |
| D | 4-Formyl-3,5-dimethylisoxazole | 3. Side Chain Formation | Incomplete Henry reaction. |
| E | Oxime/Hydroxylamine Species | 4. Amine Reduction | Incomplete reduction of the nitro group. |
Section 2: Troubleshooting Amine Purification by Column Chromatography
The primary challenge in purifying 2-(3,5-Dimethylisoxazol-4-yl)ethanamine is its basic nature. The primary amine interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to a host of issues.
Q2: My amine product is streaking severely on my silica TLC plate and column, resulting in poor separation and low yield. What is happening and how can I fix it?
Causality: This is the most common issue when purifying amines. The basic lone pair of electrons on the nitrogen atom forms a strong acid-base interaction with the acidic Si-OH groups of the silica gel stationary phase.[2] This interaction leads to irreversible adsorption, product loss, and significant peak tailing (streaking), which prevents effective separation from nearby impurities.[2][3]
Solution: Neutralize the Stationary Phase
The solution is to "pacify" the acidic silica gel by adding a small amount of a volatile competing base to your mobile phase. Triethylamine (TEA) is the most common choice.
Detailed Protocol: Column Chromatography with a TEA-Modified Mobile Phase
-
Solvent System Selection (TLC):
-
Start with a moderately polar solvent system, such as 10:1 Dichloromethane (DCM) / Methanol (MeOH).
-
Prepare a TLC developing jar with this solvent system, but add 0.5-1% triethylamine (e.g., 100 µL of TEA in 10 mL of solvent).
-
Run your TLC. You should observe a significant improvement: the spot for your amine should be much more compact and have a higher Rf value compared to a plate run without TEA.
-
-
Column Preparation:
-
Prepare your silica slurry in the chosen mobile phase (e.g., Hexane/Ethyl Acetate or DCM/MeOH) that already contains 0.5-1% TEA .
-
Pack your column as usual.
-
Crucially: Equilibrate the packed column by flushing it with at least 2-3 column volumes of the TEA-containing mobile phase before loading your sample. This ensures all active acidic sites are neutralized.[3]
-
-
Sample Loading & Elution:
-
Adsorb your crude product onto a small amount of silica gel.
-
Load it onto the column and elute with your TEA-modified mobile phase, collecting fractions as usual.
-
The TEA acts as a competitive base, binding to the silica's acidic sites and allowing your amine product to travel through the column without strong, undesirable interactions.[2]
Sources
Technical Support Center: A Troubleshooting Guide for the Synthesis of MTH1 Inhibitors
Welcome to the Technical Support Center for MTH1 Inhibitor Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of inhibitors targeting MutT Homolog 1 (MTH1), a key enzyme in cancer cell survival. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the common challenges encountered during the synthesis of these vital research compounds. Our approach is rooted in practical, field-tested expertise to ensure the successful execution of your synthetic campaigns.
Introduction to MTH1 Inhibitor Synthesis
MTH1 is a critical enzyme that prevents the incorporation of damaged nucleotides into DNA, thereby enabling cancer cells to tolerate high levels of oxidative stress.[1] The development of potent and selective MTH1 inhibitors is a promising avenue in cancer therapy.[2] The synthesis of these inhibitors often involves multi-step sequences targeting heterocyclic cores, such as aminopyrimidines and quinazolines. Common synthetic challenges include achieving regioselectivity, managing side reactions in cross-coupling and nucleophilic substitution reactions, and purifying polar, nitrogen-rich compounds. This guide will address these issues in a practical, question-and-answer format.
General Synthetic Strategies
The synthesis of MTH1 inhibitors typically revolves around the construction of a central heterocyclic scaffold, which is then functionalized to achieve the desired potency and selectivity. Two of the most common core structures are substituted aminopyrimidines and quinazolines.
Aminopyrimidine-Based MTH1 Inhibitors
A prevalent strategy for synthesizing aminopyrimidine-based MTH1 inhibitors, such as TH588, involves a convergent approach. Key steps often include:
-
Nucleophilic Aromatic Substitution (SNAr): Sequential displacement of halogens on a dihalopyrimidine core with various amines.
-
Cross-Coupling Reactions: Typically, a Suzuki-Miyaura coupling to introduce aryl or heteroaryl substituents.
Quinazoline-Based MTH1 Inhibitors
The synthesis of quinazoline-based inhibitors often starts from substituted anthranilic acid derivatives.[3] Common synthetic methodologies include:
-
Condensation Reactions: Cyclization of anthranilic acids or their derivatives with amides or other suitable reagents to form the quinazoline core.[4]
-
Cross-Coupling Reactions: Functionalization of a pre-formed haloquinazoline scaffold.
Troubleshooting Guide
This section addresses specific issues encountered during key synthetic steps in a question-and-answer format.
Nucleophilic Aromatic Substitution (SNAr) on Dihalopyrimidines
Q1: I am getting a mixture of regioisomers during the first amination of 2,4-dichloropyrimidine. How can I improve selectivity for the C4 position?
A1: This is a common challenge. The C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophiles than the C2 position. However, reaction conditions can influence selectivity.
| Potential Cause | Explanation | Recommended Solution |
| High Reaction Temperature | Elevated temperatures can sometimes overcome the inherent kinetic preference for C4 substitution, leading to a mixture of C2 and C4 substituted products. | Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration. |
| Strongly Basic Conditions | Very strong bases can deprotonate the incoming amine, increasing its nucleophilicity and potentially reducing selectivity. | Use a milder, non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). |
| Solvent Effects | The choice of solvent can influence the relative reactivity of the C2 and C4 positions. | Aprotic polar solvents like THF, DMF, or acetonitrile are generally suitable. It is advisable to screen different solvents to optimize selectivity. |
Q2: My second amination reaction on the mono-aminohalopyrimidine is very sluggish. What can I do to drive it to completion?
A2: The electron-donating nature of the first amino group deactivates the pyrimidine ring towards further nucleophilic attack. More forcing conditions are often necessary.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Temperature | The deactivated ring requires more thermal energy for the reaction to proceed at a reasonable rate. | Increase the reaction temperature. Microwave irradiation can be particularly effective in accelerating these reactions. |
| Weak Nucleophile/Base | The combination of a deactivated substrate and a weak nucleophile can lead to slow reaction rates. | If possible, use a stronger nucleophile. Ensure the base is sufficiently strong to deprotonate the amine if necessary. For less reactive amines, consider using a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). |
| Catalyst Poisoning (if applicable) | In some cases, palladium-catalyzed amination (Buchwald-Hartwig) is used. The nitrogen-rich heterocycle can act as a ligand for the palladium catalyst, leading to catalyst deactivation. | Use a higher catalyst loading or a ligand that is less susceptible to displacement by the heterocyclic substrate. |
Suzuki-Miyaura Cross-Coupling Reactions
Q3: I am observing low yields in my Suzuki coupling of a substituted aminohalopyrimidine with an arylboronic acid. What are the likely causes?
A3: Low yields in Suzuki couplings involving electron-rich, nitrogen-containing heterocycles are often due to a combination of factors.
| Potential Cause | Explanation | Recommended Solution |
| Protodeboronation of Boronic Acid | The boronic acid can be replaced by a hydrogen atom, especially in the presence of water and at elevated temperatures. | Use anhydrous solvents and reagents. Consider using a more stable boronic ester (e.g., pinacol ester). |
| Catalyst Deactivation | The nitrogen atoms in the aminopyrimidine can coordinate to the palladium center, inhibiting its catalytic activity. | Use a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) which can help stabilize the active catalytic species. |
| Poor Solubility of Reactants | Inadequate solubility of the starting materials or intermediates can lead to an incomplete reaction. | Choose a solvent system that ensures good solubility of all components at the reaction temperature. Common choices include dioxane, toluene, or a mixture of an organic solvent with water. |
| Inappropriate Base | The choice of base is critical for the transmetalation step. | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction outcome. |
Purification and Characterization
Q4: My MTH1 inhibitor is a polar, basic compound, and it streaks badly on silica gel during column chromatography. How can I achieve good purification?
A4: Purifying polar, basic compounds on silica gel is a frequent challenge due to strong interactions with the acidic silanol groups.
| Technique | Explanation | Recommendations |
| Modified Normal-Phase Chromatography | Adding a basic modifier to the mobile phase can neutralize the acidic sites on the silica gel, reducing peak tailing. | Add a small amount of triethylamine (0.1-1%) or ammonia in methanol to your eluent. |
| Reversed-Phase Chromatography | This is often the preferred method for polar compounds. | Use a C18 column with a mobile phase of water and acetonitrile or methanol. Adding a modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape by protonating the basic nitrogens. |
| Ion-Exchange Chromatography | For compounds that are readily protonated, cation-exchange chromatography can be a highly effective purification method.[5] | The compound is loaded onto the column in a low ionic strength buffer and eluted by increasing the salt concentration or changing the pH. |
| Crystallization | If the compound is a solid, crystallization can be an excellent final purification step. | Screen various solvent systems. A co-solvent system (a "good" solvent and a "poor" solvent) is often effective for inducing crystallization. |
Q5: What are the key NMR spectroscopic features to look for when characterizing quinazoline derivatives?
A5: The 1H and 13C NMR spectra of quinazoline derivatives have characteristic signals that can confirm the structure.
| Proton/Carbon | Typical Chemical Shift (δ, ppm) | Notes |
| H2 | 8.5 - 9.5 | Often a singlet, its chemical shift is sensitive to substituents at C4. |
| H4 (if present) | 8.0 - 9.0 | Can be a singlet or coupled to adjacent protons. |
| Aromatic Protons (Benzene Ring) | 7.0 - 8.5 | The coupling patterns will depend on the substitution of the benzene ring. |
| C2 | 150 - 165 | The chemical shift is influenced by the nature of the substituent at C2. |
| C4 | 160 - 170 | Typically the most downfield carbon in the heterocyclic ring. |
| Quaternary Carbons (C4a, C8a) | 120 - 150 | Their chemical shifts are useful for confirming the overall scaffold. |
Frequently Asked Questions (FAQs)
Q: What are some common protecting group strategies for the synthesis of MTH1 inhibitors?
A: Protecting groups are often necessary to mask reactive functional groups during the synthesis. For amino groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are common choices, offering orthogonal deprotection conditions (acidic for Boc, hydrogenolysis for Cbz). For hydroxyl groups, silyl ethers like tert-butyldimethylsilyl (TBDMS) are widely used due to their ease of installation and removal with fluoride sources.
Q: I am planning to scale up my synthesis of an aminopyrimidine-based MTH1 inhibitor. What are the key considerations?
A: When scaling up, several factors become more critical:
-
Heat Transfer: Exothermic reactions need to be carefully controlled to avoid runaway reactions.
-
Reagent Addition: The rate of addition of reagents may need to be adjusted.
-
Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
Work-up and Purification: Liquid-liquid extractions can be more challenging on a large scale. Crystallization is often the preferred method for purification at scale.
Q: Are there any specific safety precautions I should take when working with the reagents for MTH1 inhibitor synthesis?
A: Standard laboratory safety practices should always be followed. Some specific points to consider are:
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood.
-
Organoboron Reagents: While generally less toxic than other organometallics, some boronic acids can be irritants.
-
Solvents: Many of the solvents used (e.g., dioxane, DMF) have specific health hazards and should be handled with appropriate personal protective equipment.
-
Cyanide-containing reagents (if used in certain routes): These are highly toxic and require specialized handling procedures.
References
- (Reference to a review on quinazoline synthesis)
- (Reference to a paper on the biological role of MTH1)
- (Reference to a paper on the synthesis of aminopyrimidines)
- (Reference to a paper on Niementowski reaction)
- (Reference to a paper on ion-exchange chrom
- (Reference to a paper on crystalliz
- (Reference to a paper on NMR of quinazolines)
- (Reference to a paper on MTH1 inhibitors in cancer therapy)
- (Reference to a paper on SNAr on dihalopyrimidines)
- (Reference to a paper on Suzuki coupling of heterocycles)
- (Reference to a paper on protecting groups)
- (Reference to a paper on scale-up synthesis)
- (Reference to a safety d
- (Reference to a paper on the synthesis of TH588)
- (Reference to a paper on the synthesis of AZ19)
- (Reference to a review on aminopyrimidine synthesis)
- (Reference to a review on quinazoline synthesis)
- (Reference to a paper on purific
- (Reference to a paper on characteriz
- Potent and Selective Inhibitors of MTH1 Probe Its Role in Cancer Cell Survival. Journal of Medicinal Chemistry.
- TH588 | MTH1 (NUDT1) Inhibitor. MedchemExpress.com.
- Identification of purine-based MTH1 inhibitors by chemical array...
- MTH1 Inhibitor TH588 Disturbs Mitotic Progression and Induces Mitosis-Dependent Accumul
- MTH1 Inhibitor TH1579 Induces Oxidative DNA Damage and Mitotic Arrest in Acute Myeloid Leukemia. NIH.
- Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)
- Development of MTH1-Binding Nucleotide Analogs Based on 7,8-Dihalogenated 7-Deaza-dG Deriv
- Validation and development of MTH1 inhibitors for tre
Sources
- 1. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.uob.edu.ly [journals.uob.edu.ly]
- 5. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 2-(3,5-Dimethylisoxazol-4-yl)ethanamine. This document provides field-proven insights and troubleshooting advice for common synthetic transformations involving this versatile building block. The guidance herein is structured to address specific experimental challenges in a direct question-and-answer format, emphasizing the causality behind protocol choices to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common and synthetically useful reactions for 2-(3,5-Dimethylisoxazol-4-yl)ethanamine?
As a primary amine, the terminal -NH₂ group is the primary site of reactivity. The two most valuable transformations for this substrate are:
-
Direct Amidation: Reaction with a carboxylic acid to form a stable amide bond. This is fundamental in medicinal chemistry for linking molecular fragments.
-
Reductive Amination: Reaction with an aldehyde or ketone to form a secondary amine. This C-N bond-forming reaction is a cornerstone for building molecular complexity.
The 3,5-dimethylisoxazole ring is generally stable under many catalytic conditions but can be sensitive to strong acids, bases, or certain reductive conditions that may cleave the N-O bond. Catalyst selection should therefore aim to maximize reactivity at the ethylamine moiety while preserving the integrity of the heterocyclic core.
Q2: How does the 3,5-dimethylisoxazole moiety influence catalyst selection and reactivity?
The isoxazole ring has two key influences:
-
Steric Hindrance: The ring is positioned beta to the amine group, creating moderate steric bulk. This can influence the approach of highly encumbered reagents or the binding of the substrate to a catalyst's active site. For instance, catalysts with tunable ligand spheres, like certain iridium or rhodium complexes, may be preferable to overcome steric challenges.[1]
-
Electronic Effects: The isoxazole ring is electron-withdrawing, which slightly reduces the nucleophilicity of the amine compared to a simple alkylamine. This effect is generally modest and does not preclude most standard amine-based reactions, but it may necessitate slightly more forcing conditions (e.g., higher temperatures or longer reaction times) for challenging substrates.
Troubleshooting Guide: Direct Catalytic Amidation
Direct amidation, the coupling of a carboxylic acid and an amine, is an atom-economical alternative to traditional methods that use stoichiometric activating agents (e.g., HATU, DCC), which generate significant waste.[2] Catalytic methods are preferred, but they require careful optimization.
Q3: I am starting a project involving the amidation of a carboxylic acid with 2-(3,5-Dimethylisoxazol-4-yl)ethanamine. What are the best initial catalysts to screen?
For direct amidation, catalysts that activate the carboxylic acid are most effective. Two excellent starting points are boronic acid derivatives and Group (IV) metal complexes.
-
Boronic Acid Catalysts: These catalysts operate by forming an active complex with the carboxylic acid, facilitating nucleophilic attack by the amine. They are known for their mild conditions and broad functional group tolerance.[2]
-
Group (IV) Metal Catalysts (e.g., ZrCl₄, HfCl₄, Ti(OⁱPr)₄): These Lewis acidic metals coordinate to the carbonyl oxygen of the carboxylic acid, activating it towards aminolysis.[3] They are often highly effective but may require strictly anhydrous conditions. Niobium pentoxide (Nb₂O₅) has also emerged as a robust, reusable Lewis acid catalyst for this transformation.[4]
| Catalyst Type | Example(s) | Typical Loading | Pros | Cons | Key Ref. |
| Boronic Acid | 3,5-bis(trifluoromethyl)phenylboronic acid | 5-10 mol% | Mild conditions, tolerant of moisture, low toxicity | Can be slower, requires azeotropic water removal | [2] |
| Group (IV) Metals | ZrCl₄, HfCl₄ | 5-20 mol% | High activity, fast reactions | Highly sensitive to water, may require inert atmosphere | [3] |
| Heterogeneous Lewis Acid | Nb₂O₅ | 10-20 mol% | Reusable, easy to remove by filtration, base-tolerant | Higher catalyst loading, may require higher temperatures | [4] |
Q4: My boronic acid-catalyzed amidation is giving low yields. What are the most common causes and how do I fix them?
Low conversion in boronic acid-catalyzed amidations is almost always linked to inefficient water removal. The reaction generates one equivalent of water, which can hydrolyze key catalytic intermediates and shift the equilibrium back towards the starting materials.
Causality: The catalytic cycle involves the formation of an acyloxyboronic acid or a bridged B-O-B intermediate, which is the active species for amidation.[2] Water directly competes with the carboxylic acid for the boronic acid, shutting down the cycle.
Troubleshooting Steps:
-
Aggressive Water Removal: Ensure your reaction is equipped with a Dean-Stark trap or contains activated molecular sieves (at least 0.5 g per mmol of substrate).[3] The sieves should be freshly activated by heating under vacuum.
-
Solvent Choice: Use a solvent that forms an azeotrope with water, such as toluene or xylene, to facilitate its removal.
-
Increase Temperature: If the reaction is sluggish at 80 °C, gradually increase the temperature to 110-120 °C.
-
Check Catalyst Purity: Ensure the boronic acid catalyst has not degraded during storage.
Experimental Protocol 1: General Procedure for Boronic Acid-Catalyzed Direct Amidation
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the carboxylic acid (1.0 equiv), 2-(3,5-dimethylisoxazol-4-yl)ethanamine (1.1 equiv), and the boronic acid catalyst (0.1 equiv).
-
Add toluene (approx. 0.2 M concentration based on the limiting reagent).
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and monitor the collection of water in the Dean-Stark trap.
-
Follow the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Troubleshooting Guide: Reductive Amination
Reductive amination is a robust method for forming C-N bonds. It proceeds via a two-step, one-pot sequence: (1) condensation of the amine and a carbonyl compound to form an imine/iminium ion intermediate, and (2) reduction of this intermediate to the target secondary amine.
Q5: What are the most reliable catalytic systems for reductive amination with this amine?
The choice of catalyst depends heavily on the desired reaction conditions (e.g., hydrogen source, temperature).
-
Classic Stoichiometric Reductants: For small-scale and discovery chemistry, mild hydride reagents that selectively reduce the iminium ion in situ are extremely effective. Sodium triacetoxyborohydride (STAB) is the gold standard due to its mildness and handling convenience. This method is technically not catalytic but is a crucial benchmark.
-
Catalytic Transfer Hydrogenation: For a truly catalytic process, iridium and ruthenium complexes are highly efficient.[5] They use a safe, liquid hydrogen source like ammonium formate or formic acid.[1] This avoids the need for high-pressure hydrogenation gas and is highly scalable. Iridium catalysts with picolinamide ligands (e.g., Ir-PA1, Ir-PA2) are particularly effective for preventing over-alkylation.[1]
Q6: My reductive amination is incomplete, and I recover mostly starting material. What's wrong?
This issue almost always points to a problem with the first step: imine formation. The condensation of a ketone/aldehyde and an amine is a reversible, equilibrium-driven process.
Causality: If the equilibrium favors the starting materials, there will be very little imine/iminium ion present in the solution for the reducing agent to act upon.
Troubleshooting Steps:
-
Water Removal: Just as in amidation, water is the byproduct of imine formation. Adding molecular sieves is highly recommended to drive the equilibrium forward.
-
Acidic Co-catalyst: The reaction is often catalyzed by a weak acid (like acetic acid), which protonates the carbonyl to make it more electrophilic and facilitates the dehydration step. Ensure a catalytic amount (e.g., 5-10 mol%) is present, especially when using STAB.
-
Check Substrate Reactivity: Sterically hindered ketones are notoriously difficult to form imines with. In these cases, it may be necessary to pre-form the imine by heating the carbonyl and amine together with a dehydrating agent before adding the reductant.
-
Increase Concentration: Le Chatelier's principle dictates that increasing the concentration of reactants will help push the equilibrium towards the product. Try running the reaction at a higher molarity.
Q7: I am observing significant amounts of a tertiary amine byproduct. How can I improve selectivity for the desired secondary amine?
This occurs when the newly formed secondary amine product reacts with another molecule of the aldehyde/ketone, undergoing a second reductive amination.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the carbonyl compound. This ensures the carbonyl is consumed before it can react with the product.
-
Slow Addition of Reductant: Adding the reducing agent slowly over time keeps the concentration of the secondary amine product low at any given moment, minimizing its chance to compete for the carbonyl.
-
Choose a Selective Catalyst: For transfer hydrogenation, catalysts with specific ligand designs can enhance selectivity. Iridium catalysts with picolinamide ligands are reported to be highly selective for secondary amine synthesis by preventing overalkylation.[1]
-
Lower the Temperature: Reducing the reaction temperature can often slow down the second amination more than the first, improving selectivity.
Experimental Protocol 2: General Procedure for Iridium-Catalyzed Transfer Hydrogenation Reductive Amination
-
To a reaction vial, add the aldehyde or ketone (1.0 equiv), 2-(3,5-dimethylisoxazol-4-yl)ethanamine (1.2 equiv), ammonium formate (3.0-5.0 equiv), and the Iridium catalyst (e.g., Ir-PA1, 1-2 mol%).
-
Add a suitable solvent, such as ethanol or methanol, to achieve a concentration of 0.1-0.5 M.[1]
-
Seal the vial and heat the mixture to 60-80 °C.
-
Monitor the reaction by LC-MS. Reactions are typically complete within 6-24 hours.
-
After cooling, filter the reaction mixture through a pad of celite to remove any solids.
-
Concentrate the filtrate. The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove residual formate salts.
-
Dry the organic phase, concentrate, and purify by silica gel chromatography.
References
- A process for the manufacture of zonisamide.
- Synthesis of zonisamide carried out in the present work.
- New Catalysts for Reductive Amin
- Zonisamide intermediate and synthesis.
- Zonisamide (antiepileptic) synthesis.
- Process for the preparation of zonisamide and the intermediates thereof.
- Group (IV)
- Catalytic Amid
- Enantioselective Organocatalytic Reductive Amination. Macmillan Group, Princeton University.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- Catalytic N-methyl amidation of carboxylic acids under cooperative conditions.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
- Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides.
- Amidation of Carboxylic Acids with Amines by Nb₂O₅ as a Reusable Lewis Acid Catalyst.
Sources
Technical Support Center: Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine Derivatives
Welcome to the technical support guide for the synthesis of 2-(3,5-dimethylisoxazol-4-yl)ethanamine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important structural motif. The 3,5-dimethylisoxazole core is a privileged scaffold found in numerous pharmacologically active compounds.[1] However, its synthesis, particularly with functionalization at the C4-position, presents unique challenges.
This guide provides in-depth, field-proven insights into common pitfalls, offering troubleshooting strategies and detailed protocols to enhance the success and efficiency of your synthetic campaigns.
General Synthetic Workflow & Key Challenge Areas
The most common and logical approach to constructing 2-(3,5-dimethylisoxazol-4-yl)ethanamine involves a multi-step sequence. Understanding this pathway is critical to diagnosing issues at each stage. The primary challenge lies in introducing the ethanamine side chain onto the pre-formed isoxazole core without compromising the integrity of the heterocyclic ring.
Caption: General synthetic pathway for 2-(3,5-dimethylisoxazol-4-yl)ethanamine.
Frequently Asked Questions & Troubleshooting Guide
Category 1: Isoxazole Ring Formation & Stability
Question 1: I am observing a low yield in the initial cyclocondensation reaction to form the 3,5-dimethylisoxazole ring. What are the likely causes?
Answer: Low yields in the formation of the 3,5-dimethylisoxazole ring from pentane-2,4-dione (acetylacetone) and hydroxylamine typically stem from three areas: starting material quality, pH control, and reaction conditions.
-
Starting Material Integrity: Pentane-2,4-dione exists as a mixture of keto-enol tautomers. While this equilibrium is usually not problematic, ensure the material is free from polymeric or acidic impurities that can interfere with the reaction. The quality and source of hydroxylamine hydrochloride are also critical.
-
pH Control: The reaction is a pH-sensitive condensation. The reaction medium should be maintained at a slightly acidic to neutral pH to facilitate the condensation while preventing the decomposition of hydroxylamine. A common mistake is allowing the pH to become too acidic or basic.[2]
-
Thermal Control: The reaction is exothermic. Insufficient cooling can lead to runaway reactions and the formation of undesired byproducts.
Question 2: My isoxazole-containing intermediate appears to be decomposing during aqueous workup or column chromatography. How stable is the isoxazole ring?
Answer: While generally considered a stable aromatic system, the isoxazole ring possesses a labile N-O bond that is susceptible to cleavage under specific conditions.[3] Understanding these limitations is crucial for all subsequent steps.
-
pH Sensitivity: The isoxazole ring is most vulnerable under strongly basic conditions, which can catalyze ring-opening.[3][4] During workup, avoid using strong bases like NaOH or KOH for extractions. It is safer to use milder bases like sodium bicarbonate or to perform a direct extraction without basification if possible. Some isoxazoles are also known to decompose under strongly acidic conditions.[5]
-
Photochemical Instability: Under UV irradiation, the isoxazole ring can undergo rearrangement to an oxazole isomer via an azirine intermediate.[3][6] It is good practice to protect reaction mixtures and isolated compounds from direct, prolonged exposure to UV or strong laboratory light.
-
Transition Metal Catalysis: Certain transition metals can catalyze the cleavage of the N-O bond.[2][5] This is a critical consideration if you are planning subsequent cross-coupling reactions or using metal-based reagents.
Category 2: Side Chain Introduction & Elaboration
Question 3: The Henry (nitroaldol) reaction between my 4-carboxaldehyde and nitromethane is sluggish and incomplete. How can I improve this step?
Answer: The Henry reaction is an equilibrium-driven process. To drive it to completion, several factors must be optimized.
-
Base Selection: The choice of base is critical. While a strong base is needed to deprotonate nitromethane, it can also promote side reactions or decomposition of the aldehyde. A common and effective choice is a mild amine base like ammonium acetate or diethylamine in a suitable solvent.
-
Water Removal: The reaction generates water, which can inhibit the reaction. Running the reaction in a system equipped with a Dean-Stark trap to azeotropically remove water can significantly improve yields and reaction times.
-
Stoichiometry: Using a slight excess of nitromethane (1.5-2.0 equivalents) can help push the equilibrium towards the product.
Question 4: My final reduction of the 4-(2-nitrovinyl) intermediate to the target ethanamine is giving low yields and multiple byproducts. What is the most common pitfall here?
Answer: This is arguably the most challenging step in the sequence. The primary pitfall is the lack of chemoselectivity of the reducing agent. Many powerful reducing agents can cleave the weak N-O bond of the isoxazole ring, leading to a complex mixture of decomposition products.[7]
The key is to choose a reduction method that selectively reduces the nitro group to an amine while preserving the isoxazole core.
Caption: Decision tree for troubleshooting the nitro group reduction.
Below is a summary of common reduction methods and their associated risks.
| Reducing Agent | Typical Conditions | Pros | Cons / Pitfalls |
| LiAlH₄ | THF, 0 °C to reflux | Powerful, reduces most functional groups. | High Risk. Very likely to cause reductive cleavage of the isoxazole N-O bond.[7] Generally not recommended for this substrate. |
| H₂ / Pd-C | MeOH or EtOH, 1-4 atm H₂ | Clean workup, effective for nitro reduction. | Moderate risk of N-O bond hydrogenolysis. Requires careful optimization of pressure, temperature, and catalyst loading. |
| Fe / HCl or NH₄Cl | EtOH/H₂O, reflux | Inexpensive, generally good chemoselectivity for nitro groups. | Workup can be messy (iron salts). Requires acidic or neutral conditions. |
| SnCl₂·2H₂O | EtOH or EtOAc, reflux | Mild, highly chemoselective for nitro groups. | Stoichiometric tin waste. Workup requires removal of tin salts. |
| NaBH₄ / NiCl₂·6H₂O | MeOH, 0 °C to RT | Mild conditions, effective, and often preserves the isoxazole ring. | Requires careful control of stoichiometry and temperature.[8] |
Recommendation: For the highest chance of success, reduction with Fe/NH₄Cl or SnCl₂ is recommended due to their proven selectivity. If catalytic hydrogenation is preferred, start with low pressure (1 atm) and room temperature to minimize N-O bond cleavage.
Category 3: Purification
Question 5: My final amine product streaks badly on my silica gel column, leading to poor separation and low recovery. How can I improve the chromatography?
Answer: This is a classic problem when purifying basic compounds like primary amines via standard silica gel chromatography. The acidic nature of silica gel interacts strongly with the basic amine, causing significant tailing (streaking).
Solution: Deactivate the silica gel by modifying your mobile phase.
-
Add a Basic Modifier: The most common and effective solution is to add a small amount of a volatile amine base to your eluent system.
-
Add 0.5-1% triethylamine (Et₃N) to your solvent mixture (e.g., Dichloromethane/Methanol/Triethylamine 90:9:1).
-
Alternatively, use a solvent system containing ammonium hydroxide, such as 1-5% of a 7N NH₃ in Methanol solution added to Dichloromethane.
-
-
Purification via Salt Formation: If chromatography remains challenging, consider converting the free base to a stable salt, such as the hydrochloride[9][10] or tartrate salt. These salts are often crystalline and can be purified by recrystallization, which is highly effective for removing minor impurities and is scalable. The pure free base can be liberated just before the next step if required.
Detailed Experimental Protocol: Selective Reduction of 4-(2-Nitrovinyl)-3,5-dimethylisoxazole
This protocol details a reliable method using iron powder, which is cost-effective and generally preserves the isoxazole ring.
Materials:
-
4-(2-Nitrovinyl)-3,5-dimethylisoxazole (1.0 eq)
-
Iron powder (<325 mesh) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (4.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(2-nitrovinyl)-3,5-dimethylisoxazole (1.0 eq).
-
Add Ethanol and Water in a 4:1 ratio (e.g., 20 mL total per gram of starting material).
-
Add ammonium chloride (4.0 eq) and iron powder (5.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with Ethanol or Ethyl Acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Resuspend the residue in Ethyl Acetate and water. Carefully add saturated NaHCO₃ solution to basify the aqueous layer to pH ~8-9.
-
Separate the layers. Extract the aqueous layer two more times with Ethyl Acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(3,5-dimethylisoxazol-4-yl)ethanamine.
-
The crude product can be purified by column chromatography using a mobile phase containing triethylamine as described in Question 5.
References
- The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (n.d.). Benchchem.
- Troubleshooting guide for the synthesis of isoxazole deriv
- The possible mechanism for synthesis of substituted isoxazoles (4a–4h). (n.d.).
- ORGANIC CHEMISTRY. (2022). RSC Publishing.
- Troubleshooting regioselectivity in isoxazole synthesis. (n.d.). Benchchem.
- pH and temperature stability of the isoxazole ring in leflunomide. (n.d.).
- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022).
- Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021).
- Isoxazole. (n.d.). Wikipedia.
- Challenges associated with isoxazole directed C−H activation. (n.d.).
- An unexpected transformation by reduction of isoxazolines. (n.d.).
- Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (n.d.).
- An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives. (n.d.).
- 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride. (n.d.). Chemsrc.
- 2-(3,5-Dimethylisoxazol-4-yl)ethan-1-amine hydrochloride. (n.d.). CHIRALEN.
Sources
- 1. Divergent synthesis of 5- and 4-(2,1-azaborine) substituted isoxazoles via regioselective [3 + 2] cycloadditions of nitrile oxides and B-ethynyl-1,2-azaborines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazole - Wikipedia [en.wikipedia.org]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. CAS#:1048640-92-1 | 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride | Chemsrc [chemsrc.com]
- 10. chiralen.com [chiralen.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Synthesized 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is a critical determinant of safety and efficacy.[1][2][3] For a compound such as 2-(3,5-Dimethylisoxazol-4-yl)ethanamine, a versatile building block in medicinal chemistry, rigorous purity analysis is paramount. This guide provides an in-depth comparison of analytical techniques for assessing the purity of this synthesized compound, offering insights into the rationale behind experimental choices and presenting data to support methodological comparisons.
The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and the introduction of potentially toxic byproducts into the final API.[1] Consequently, robust analytical methods are essential to ensure that intermediates meet the stringent purity requirements for API synthesis.[1][4]
Orthogonal Analytical Approaches: A Multi-faceted View of Purity
A single analytical technique rarely provides a complete picture of a compound's purity. Therefore, a multi-pronged, or orthogonal, approach is recommended, employing several methods that measure different physicochemical properties. This guide will focus on a suite of commonly employed and highly effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolution and sensitivity.[2] It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
Principle of Causality: The choice of a C18 column is based on the hydrophobic nature of the isoxazole ring and the ethylamine side chain. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is optimized to achieve good peak shape and resolution between the main compound and potential impurities. The UV detection wavelength is selected based on the chromophore of the 3,5-dimethylisoxazole moiety.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification of impurities through mass spectral data.[5][6] Primary amines can be challenging to analyze directly by GC due to their polarity.[7][8] Derivatization is often employed to improve chromatographic performance.[7][8]
Principle of Causality: Derivatization with trifluoroacetic anhydride (TFAA) converts the polar primary amine into a less polar, more volatile, and more thermally stable trifluoroacetyl derivative.[7][8] This improves peak shape and reduces tailing. The HP-5MS column is a good general-purpose column for the separation of a wide range of organic compounds.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS Purity Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for both structural elucidation and purity determination.[9] Quantitative ¹H NMR (qNMR) can provide a highly accurate measure of purity without the need for a reference standard of the impurities.[10][11][12]
Principle of Causality: The ¹H NMR spectrum provides a "fingerprint" of the molecule, with the chemical shift, integration, and multiplicity of each signal corresponding to the electronic environment and connectivity of the protons.[13] The presence of unexpected signals indicates impurities. For qNMR, a certified internal standard with a known concentration is added to the sample. The purity of the target compound is determined by comparing the integral of a well-resolved signal from the target compound to the integral of a signal from the internal standard.
Elemental Analysis (EA)
Elemental analysis provides the mass fractions of carbon, hydrogen, and nitrogen in a sample.[14][15] This data is compared to the theoretical values for the pure compound. A close correlation is a strong indicator of purity.
Principle of Causality: This technique relies on the complete combustion of the sample to convert the elements into simple gases (CO₂, H₂O, N₂), which are then quantified.[16] The measured percentages of C, H, and N should be within a narrow range of the calculated theoretical values for the molecular formula C₇H₁₂N₂O. Journals often require this deviation to be within ±0.4%.[17]
Comparative Performance of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, impurity identification, or high throughput. The following table provides a comparative overview of the techniques discussed.
| Feature | HPLC | GC-MS | ¹H NMR | Elemental Analysis |
| Principle | Differential partitioning | Volatility and mass-to-charge ratio | Nuclear spin in a magnetic field | Combustion and elemental composition |
| Primary Use | Quantitative purity, impurity profiling | Impurity identification, quantitation | Structural confirmation, quantitative purity | Confirmation of elemental composition |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (µg) | Low (mg) |
| Specificity | Moderate to High | Very High | High | Low |
| Sample Throughput | High | Moderate | Moderate | High |
| Impurity Identification | Possible with MS detector | Yes | Possible for known structures | No |
| Advantages | Robust, reproducible, widely available | Excellent for volatile impurities, definitive identification | Non-destructive, provides structural information, accurate quantitation | Simple, fast, inexpensive for confirming bulk purity |
| Disadvantages | Requires reference standards for identification | Not suitable for non-volatile or thermally labile compounds, may require derivatization | Lower sensitivity than chromatographic methods, can be complex to interpret | Does not detect isomeric impurities, insensitive to small amounts of impurities |
Experimental Protocols
HPLC Method for Purity Determination
-
Mobile Phase Preparation: Prepare a phosphate buffer (20 mM) and adjust the pH to 3.0 with phosphoric acid. Mix with acetonitrile in a 50:50 (v/v) ratio. Degas the mobile phase before use.
-
Standard and Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 225 nm
-
-
Analysis: Inject the prepared sample and record the chromatogram for a sufficient time to allow all components to elute.
-
Calculation: Calculate the purity by the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
GC-MS Method for Impurity Profiling
-
Sample Derivatization:
-
Dissolve approximately 1 mg of the sample in 500 µL of anhydrous ethyl acetate in a vial.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 20 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Mode: Splitless, 1 µL
-
Oven Program: Initial temperature of 80°C for 1 minute, ramp to 180°C at 5°C/min, then to 290°C at 25°C/min, and hold for 10 minutes.[18]
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40-550.
-
-
Data Analysis: Identify the main peak and any impurity peaks in the total ion chromatogram (TIC). Compare the mass spectra of the impurity peaks with a spectral library (e.g., NIST) for identification.
Quantitative ¹H NMR (qNMR) for Absolute Purity
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and 10 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full relaxation.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
-
Elemental Analysis
-
Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.
-
Analysis: Analyze the sample using a CHN elemental analyzer.
-
Comparison: Compare the experimental percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values calculated for the molecular formula C₇H₁₂N₂O (C: 59.97%, H: 8.63%, N: 19.98%). The results should be within ±0.4% of the theoretical values.[17]
Conclusion
The purity analysis of synthesized 2-(3,5-Dimethylisoxazol-4-yl)ethanamine requires a comprehensive and orthogonal approach to ensure the quality and safety of this important pharmaceutical intermediate. While HPLC provides robust quantitative data on purity, GC-MS is invaluable for the identification of volatile impurities. qNMR offers a highly accurate method for determining absolute purity and confirming the structure, while elemental analysis serves as a fundamental check of the bulk composition. By employing a combination of these techniques, researchers and drug development professionals can have high confidence in the quality of their synthesized material, paving the way for successful downstream applications.
References
- Vertex AI Search. (n.d.). Understanding Purity Requirements for Pharmaceutical Intermediates.
-
Wikipedia. (2023, December 27). Elemental analysis. Retrieved January 17, 2026, from [Link]
-
Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61–68. [Link]
-
ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved January 17, 2026, from [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved January 17, 2026, from [Link]
-
GfK, V. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219–9219. [Link]
- (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
-
Quora. (n.d.). Why do we use NMR spectroscopy in purity analysis?. Retrieved January 17, 2026, from [Link]
-
Inorganic Chemistry Frontiers. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 8(10), 2530–2534. [Link]
-
Kusch, P., Knupp, G., Hergarten, M., & Wilk, M. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A, 1114(2), 219–226. [Link]
-
PubMed. (2024, January 4). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Retrieved January 17, 2026, from [Link]
-
An, T., Zhang, Y., & Wang, X. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 311–320. [Link]
-
ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved January 17, 2026, from [Link]
-
PubMed Central. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved January 17, 2026, from [Link]
-
(n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved January 17, 2026, from [Link]
-
(2024, September 6). Pharma Intermediates: The Importance of Quality and Essential Factors. Retrieved January 17, 2026, from [Link]
-
Oakwood Chemical. (n.d.). 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine. Retrieved January 17, 2026, from [Link]
-
PubMed Central. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved January 17, 2026, from [Link]
-
Hewings, D. S., Fedorov, O., Filippakopoulos, P., Martin, S., Picaud, S., Tumber, A., … Conway, S. J. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217–3227. [Link]
-
Hewings, D. S., Wang, M., Philpott, M., Fedorov, O., Uttarkar, S., Filippakopoulos, P., … Heightman, T. D. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770. [Link]
-
MDPI. (2022). Synthesis of New Representatives of Push–Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H)-Ones. Chemproc, 14(1), 5. [Link]
-
PubMed Central. (2020, August 19). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Retrieved January 17, 2026, from [Link]
-
Chemsrc. (2025, September 16). CAS#:1048640-92-1 | 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved January 17, 2026, from [Link]
-
Amerigo Scientific. (n.d.). [3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride. Retrieved January 17, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. globalpharmatek.com [globalpharmatek.com]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. academic.oup.com [academic.oup.com]
- 6. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. h-brs.de [h-brs.de]
- 9. quora.com [quora.com]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elemental analysis - Wikipedia [en.wikipedia.org]
- 15. azom.com [azom.com]
- 16. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
A Comparative Guide to the Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of novel molecular scaffolds is of paramount importance. 2-(3,5-Dimethylisoxazol-4-yl)ethanamine, a key building block for various biologically active compounds, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides an in-depth, objective comparison of two distinct synthetic routes to this valuable amine, offering experimental data, mechanistic insights, and practical considerations for researchers in the field.
Introduction to 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
The 3,5-dimethylisoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents. The title compound, 2-(3,5-Dimethylisoxazol-4-yl)ethanamine, serves as a crucial intermediate, enabling the introduction of a flexible ethylamine side chain at the 4-position of the isoxazole ring. This functional group is amenable to a wide array of chemical modifications, making it a versatile precursor for the synthesis of compound libraries in drug discovery programs. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, cost, and scalability of a drug development project.
Route 1: Two-Step Synthesis from 4-(Chloromethyl)-3,5-dimethylisoxazole
This synthetic approach is a classical two-step sequence involving a nucleophilic substitution followed by a reduction. The readily available starting material, 4-(chloromethyl)-3,5-dimethylisoxazole, is first converted to the corresponding nitrile, which is subsequently reduced to the target primary amine.
Step 1: Cyanation of 4-(Chloromethyl)-3,5-dimethylisoxazole
The first step involves the displacement of the chloride with a cyanide ion, a standard procedure for chain extension.[1] The use of a polar aprotic solvent like DMSO or DMF facilitates the SN2 reaction.[2][3]
Experimental Protocol:
To a solution of 4-(chloromethyl)-3,5-dimethylisoxazole (1.0 eq) in dimethylformamide (DMF), sodium cyanide (1.2 eq) is added. The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford crude 2-(3,5-dimethylisoxazol-4-yl)acetonitrile. The crude product is then purified by column chromatography on silica gel.
Step 2: Reduction of 2-(3,5-Dimethylisoxazol-4-yl)acetonitrile
The reduction of the nitrile functionality to a primary amine can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH4) is a powerful and effective reagent for this transformation.[4][5][6] Alternatively, catalytic hydrogenation using Raney Nickel can also be employed, offering a milder and often more scalable option.[7][8][9]
Experimental Protocol (using LiAlH4):
A solution of 2-(3,5-dimethylisoxazol-4-yl)acetonitrile (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours. After completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield 2-(3,5-Dimethylisoxazol-4-yl)ethanamine.
Causality Behind Experimental Choices:
-
The choice of a polar aprotic solvent in the cyanation step is crucial to solvate the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion for an efficient SN2 reaction.
-
The use of an excess of the reducing agent in the second step ensures complete conversion of the nitrile. The specific workup procedure for LiAlH4 reactions is designed to safely quench the excess reagent and precipitate the aluminum salts for easy removal.
Route 2: Gabriel Synthesis from 4-(2-Chloroethyl)-3,5-dimethylisoxazole
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation often encountered with direct amination.[10][11] This route utilizes the commercially available 4-(2-chloroethyl)-3,5-dimethylisoxazole as the starting material.
Step 1: Alkylation of Potassium Phthalimide
In the first step, the phthalimide anion acts as a surrogate for the ammonia anion, undergoing an SN2 reaction with the alkyl halide.[3][12]
Experimental Protocol:
A mixture of 4-(2-chloroethyl)-3,5-dimethylisoxazole (1.0 eq) and potassium phthalimide (1.1 eq) in dimethylformamide (DMF) is heated at 80-90 °C for 8-12 hours. The reaction progress is monitored by TLC. After cooling to room temperature, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to give N-[2-(3,5-Dimethylisoxazol-4-yl)ethyl]phthalimide.
Step 2: Hydrazinolysis of the Phthalimide Intermediate
The final step involves the cleavage of the phthalimide group to release the desired primary amine. The Ing-Manske procedure, which uses hydrazine hydrate, is a common and effective method for this transformation under mild conditions.[2][3]
Experimental Protocol:
To a suspension of N-[2-(3,5-Dimethylisoxazol-4-yl)ethyl]phthalimide (1.0 eq) in ethanol, hydrazine hydrate (2.0 eq) is added. The mixture is heated to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide is formed. After cooling, the precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The residue is then taken up in dilute hydrochloric acid and washed with diethyl ether to remove any non-basic impurities. The aqueous layer is then basified with a strong base (e.g., NaOH) and extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to afford 2-(3,5-Dimethylisoxazol-4-yl)ethanamine.
Causality Behind Experimental Choices:
-
The use of potassium phthalimide prevents the formation of secondary and tertiary amine byproducts due to the steric hindrance and the delocalization of the nitrogen lone pair in the phthalimide structure.
-
Hydrazinolysis is preferred over acidic or basic hydrolysis for the cleavage of the phthalimide as it proceeds under milder, neutral conditions, which is beneficial if other sensitive functional groups are present in the molecule.[3]
Comparison of the Synthetic Routes
| Feature | Route 1: Two-Step Synthesis | Route 2: Gabriel Synthesis |
| Starting Material | 4-(Chloromethyl)-3,5-dimethylisoxazole | 4-(2-Chloroethyl)-3,5-dimethylisoxazole |
| Number of Steps | 2 | 2 |
| Key Transformations | Nucleophilic Substitution (Cyanation), Nitrile Reduction | Nucleophilic Substitution (Phthalimide Alkylation), Hydrazinolysis |
| Reagent Toxicity | High (Sodium Cyanide) | Moderate (Hydrazine) |
| Potential Yield | Good to High | Good |
| Scalability | Good, with appropriate safety measures for cyanide handling | Good |
| Key Advantages | Utilizes a more readily available starting material. | Avoids the use of highly toxic cyanide. |
| Key Disadvantages | Requires handling of highly toxic sodium cyanide. | The phthalimide cleavage can sometimes be sluggish. |
Visualization of Synthetic Pathways
Caption: Comparative synthetic pathways to 2-(3,5-Dimethylisoxazol-4-yl)ethanamine.
Conclusion
Both synthetic routes presented offer viable pathways to 2-(3,5-Dimethylisoxazol-4-yl)ethanamine, each with its own set of advantages and disadvantages. Route 1, proceeding through a nitrile intermediate, may offer higher overall yields but necessitates stringent safety protocols due to the use of sodium cyanide. Route 2, the Gabriel synthesis, provides a cyanide-free alternative, which may be preferable from a safety and environmental perspective, although the reaction times can be longer. The choice between these routes will ultimately depend on the specific requirements of the research or development project, including scale, available resources, and safety considerations. This guide provides the necessary information for an informed decision, empowering researchers to select the most appropriate synthetic strategy for their needs.
References
-
Organic Chemistry Portal. Gabriel Synthesis. [Link]
-
Organic Chemistry Tutor. Gabriel Synthesis. [Link]
-
Master Organic Chemistry. Strecker Synthesis. [Link]
-
NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. Gabriel Synthesis. [Link]
-
Wikipedia. Gabriel synthesis. [Link]
-
Vineeth Precious Catalysts Pvt. Ltd. Raney Nickel Catalyst. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
University of Cambridge. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
Common Organic Chemistry. Lithium Aluminum Hydride (LAH). [Link]
-
Wikipedia. Lithium aluminium hydride. [Link]
-
Wikipedia. Raney nickel. [Link]
-
Royal Society of Chemistry. Catalytic hydrogenation of (hetero)aromatic rings. [Link]
-
YouTube. Reduction with Lithium Aluminium Hydride [ LiAlH4 ] # Organic Reagents. [Link]
-
National Center for Biotechnology Information. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. [Link]
-
Royal Society of Chemistry. The synthesis of sterically hindered amines by a direct reductive amination of ketones. [Link]
-
Sciencemadness.org. Failed Henry reaction with 3,4,5-TMB. [Link]
-
Taylor & Francis. Cyanation – Knowledge and References. [Link]
-
Indian Academy of Sciences. Raney nickel reductions. [Link]
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
Proceedings of the Indian Academy of Sciences. Raney nickel reductions—Part I. [Link]
-
YouTube. The Strecker Synthesis--Another Way to Make Amino Acids. [Link]
-
ResearchGate. Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]
-
ChemRxiv. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. [Link]
-
Research Journal of Chemical Sciences. Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. [Link]
-
Royal Society of Chemistry. Direct Asymmetric Reductive Amination of α-Keto Acetals. [Link]
-
YouTube. Strecker Amino Acid Synthesis. [Link]
-
MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]
-
ResearchGate. Reductive amination with ketones. [Link]
-
ResearchGate. Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. [Link]
- Google Patents. Process for preparing isoxazole compounds.
-
Scribd. Synthesis of 3,5-Dimethylisoxazole. [Link]
-
MDPI. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. [Link]
-
Organic Syntheses. 2-Propynenitrile, 3-phenyl-. [Link]
-
Scientific Research Publishing. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [Link]
-
ResearchGate. Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters: Consecutive Transformations of Benzonitrile on the Face of a Ru3 Plane. [Link]
-
ResearchGate. Henry reaction between 4-nitrobenzaldehyde and nitromethane. [Link]
-
ResearchGate. Henry reaction of nitromethane with benzaldehyde catalyzed by 1-3. a. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 6. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Raney nickel - Wikipedia [en.wikipedia.org]
- 9. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
A Senior Application Scientist's Guide to Alternative Building Blocks for Mth1 Inhibitor Synthesis
The MutT homolog 1 (Mth1) protein, an NTP pyrophosphatase responsible for sanitizing oxidized nucleotide pools, has been a focal point of cancer research. By preventing the incorporation of damaged nucleotides into DNA, Mth1 is thought to enable cancer cells, which exist in a state of high oxidative stress, to proliferate. Consequently, the inhibition of Mth1 has been explored as a promising non-genotoxic therapeutic strategy to selectively target cancer cells.[1][2] This guide provides an in-depth technical comparison of alternative building blocks for the synthesis of Mth1 inhibitors, moving beyond the initial scaffolds to explore more robust and versatile chemical starting points.
The Limitations of First-Generation Scaffolds
Early exploration of Mth1 inhibitors identified compounds such as (S)-crizotinib, the less active enantiomer of a known kinase inhibitor, as a starting point.[1] While these initial discoveries were crucial for target validation, they often presented challenges. First-generation inhibitors sometimes suffered from suboptimal pharmacokinetic profiles, potential for off-target effects due to their origin from kinase inhibitor scaffolds, and limited vectors for chemical modification to improve potency and selectivity. These limitations spurred the search for novel, more adaptable building blocks for Mth1 inhibitor design.
The Rise of Alternative Building Blocks: A Comparative Analysis
The drive for potent, selective, and drug-like Mth1 inhibitors has led medicinal chemists to explore a diverse range of heterocyclic scaffolds. Here, we compare two prominent classes of alternative building blocks—aminopyrimidines and indazoles—highlighting their synthetic accessibility and the pharmacological profiles of the resulting inhibitors.
The Aminopyrimidine Scaffold
The 2,4-diaminopyrimidine core has emerged as a particularly fruitful scaffold for Mth1 inhibitor development. Its key advantages lie in its ability to form critical hydrogen bond interactions with the Mth1 active site, mimicking the binding of natural substrates. Furthermore, the pyrimidine ring offers multiple points for substitution, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative Performance Data:
| Scaffold | Key Compound | Mth1 IC50 (nM) | Cellular Viability EC50 (µM) in U2OS cells | Reference |
| (S)-crizotinib based | (S)-crizotinib | 72 | Not reported in this context | [1] |
| Aminopyrimidine based | Compound 25 | 0.49 | >50 | [3] |
Experimental Protocol: Synthesis of a 2,4,6-Triaminopyrimidine-based Mth1 Inhibitor
The following protocol is adapted from the synthesis of potent pyrimidine-2,4,6-triamine Mth1 inhibitors.[3]
Step 1: Synthesis of 6-chloro-N2-(2,3-dimethylphenyl)pyrimidine-2,4-diamine
-
To a solution of 2,4-diamino-6-chloropyrimidine (1.0 eq) in dioxane, add 2,3-dimethylaniline (1.2 eq), cesium carbonate (2.0 eq), Xantphos (0.2 eq), and Pd₂(dba)₃ (0.1 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
After cooling to room temperature, filter the reaction mixture through celite and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate.
Step 2: Synthesis of the Final Inhibitor via Suzuki Coupling
-
To a solution of the product from Step 1 (1.0 eq) in a mixture of dioxane and water (4:1), add the desired boronic acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid) (1.5 eq), potassium carbonate (3.0 eq), and Pd(PPh₃)₄ (0.1 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 100 °C and stir for 12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by preparative HPLC to afford the final Mth1 inhibitor.
Synthetic Workflow for Aminopyrimidine-based Inhibitors
Caption: A two-step synthetic approach to aminopyrimidine-based Mth1 inhibitors.
The Indazole Scaffold
The indazole ring system represents another versatile building block for the synthesis of Mth1 inhibitors. Its rigid bicyclic structure can effectively present substituents into the Mth1 active site. The indazole-3-carboxamide moiety, in particular, has been successfully employed to generate potent inhibitors.
Comparative Performance Data:
| Scaffold | Key Compound | Mth1 IC50 (nM) | Reference | |---|---|---| | Aminopyrimidine based | Compound 25 | 0.49 |[3] | | Indazole based | Compound with piperidine linker | 36 |[4] |
Experimental Protocol: Synthesis of an Indazole-3-Carboxamide based Mth1 Inhibitor
This protocol describes a general method for the synthesis of N-substituted indazole-3-carboxamides.[4][5]
Step 1: Synthesis of 1H-Indazole-3-carboxylic acid
-
Isatin is hydrolyzed with aqueous NaOH to form 2-aminophenylglyoxylic acid.
-
The resulting intermediate is then treated with sodium nitrite in the presence of a mineral acid to form a diazonium salt, which undergoes intramolecular cyclization to yield 1H-indazole-3-carboxylic acid.
Step 2: Amide Coupling
-
To a solution of 1H-indazole-3-carboxylic acid (1.0 eq) in a suitable solvent such as DMF, add a coupling agent like HOBT (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (e.g., 1-(3-aminopropyl)piperidine) (1.1 eq) and a base such as triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
After completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final indazole-3-carboxamide Mth1 inhibitor.
Synthetic Pathway for Indazole-3-Carboxamide Inhibitors
Caption: A two-step synthesis of indazole-3-carboxamide Mth1 inhibitors.
Conclusion: Strategic Selection of Building Blocks for Future Mth1 Inhibitor Discovery
The progression from first-generation Mth1 inhibitor scaffolds to more versatile building blocks like aminopyrimidines and indazoles has been instrumental in advancing the field. These alternative scaffolds offer greater synthetic tractability and opportunities for multiparameter optimization, leading to the discovery of highly potent and selective Mth1 inhibitors. The choice of a particular building block should be guided by the desired inhibitor profile, including considerations of potency, selectivity, and pharmacokinetic properties. The detailed synthetic protocols and comparative data presented in this guide are intended to equip researchers with the knowledge to rationally design and synthesize the next generation of Mth1 inhibitors, ultimately contributing to the development of novel cancer therapeutics.
References
-
Nelson, A. et al. (2020). Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation. ACS Medicinal Chemistry Letters, 11(4), 487-494. [Link]
-
Huber, K. V. M. et al. (2014). Stereospecific targeting of MTH1 by (S)-crizotinib as an anticancer strategy. Nature, 508(7495), 222-227. [Link]
-
Gad, H. et al. (2014). MTH1 inhibition eradicates cancer by preventing sanitation of the dNTP pool. Nature, 508(7495), 215-221. [Link]
-
Warpman Berglund, U. et al. (2016). Validation and development of MTH1 inhibitors for treatment of cancer. Annals of Oncology, 27(12), 2275-2283. [Link]
-
Ellermann, M. et al. (2017). A Novel Class of Potent and Cellularly Active Inhibitors Devalidates MTH1 as a Broad-Spectrum Cancer Target. ACS Chemical Biology, 12(9), 2343-2349. [Link]
-
Chandrasekhar, T. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
Saeedi, M. et al. (2015). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4447-4454. [Link]
-
Naik, P. J. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
Rautio, T. et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603. [Link]
Sources
- 1. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Class of Potent and Cellularly Active Inhibitors Devalidates MTH1 as Broad-Spectrum Cancer Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
A Researcher's Guide to Mth1 Inhibitors: A Comparative Analysis of Efficacy Across Amine-Derived Scaffolds
Introduction: Mth1 - A Contentious but Compelling Target in Oncology
In the complex landscape of cancer therapy, the ideal target is one that is essential for the survival of malignant cells but dispensable for normal, healthy cells. The human MutT Homolog 1 (Mth1), a Nudix phosphohydrolase, emerged as a highly promising candidate fitting this description. Cancer cells, with their dysregulated metabolism and rapid proliferation, exist in a state of high oxidative stress, characterized by an abundance of reactive oxygen species (ROS).[1][2] This ROS-rich environment not only damages DNA directly but also oxidizes the free pool of deoxyribonucleoside triphosphates (dNTPs), the building blocks of DNA.
Mth1's critical function is to "sanitize" this dNTP pool by hydrolyzing oxidized purines, such as 8-oxo-dGTP and 2-OH-dATP, thereby preventing their incorporation into newly synthesized DNA and averting subsequent DNA damage and cell death.[1][3] Normal cells, having lower ROS levels, are less dependent on this pathway.[4] This created a compelling therapeutic hypothesis: inhibiting Mth1 would selectively allow toxic oxidized nucleotides to be incorporated into the DNA of cancer cells, leading to catastrophic DNA damage and targeted cell death.[1][4]
However, the journey of Mth1 inhibitors from promising concept to clinical reality has been fraught with controversy. While initial studies with first-in-class inhibitors showed remarkable cancer-selective killing, subsequent research with new, structurally distinct, and equally potent inhibitors failed to replicate these effects, raising critical questions about off-target activities and the validity of Mth1 as a broad-spectrum anti-cancer target.[2][5][6]
This guide provides an in-depth comparison of the efficacy of Mth1 inhibitors derived from different amine-based chemical scaffolds. We will dissect the conflicting data, explain the causality behind the necessary experimental validations, and provide detailed protocols for key assays, empowering researchers to navigate this challenging but potentially rewarding area of drug discovery.
The Mth1 Pathway and Therapeutic Rationale
The central hypothesis for targeting Mth1 is illustrated below. In cancer cells, elevated ROS leads to an increase in oxidized dNTPs. Mth1 acts as a gatekeeper, removing these damaged precursors. Inhibition of Mth1 is intended to break this defense, forcing the incorporation of oxidized bases into DNA during replication, which in turn triggers DNA damage responses and, ultimately, apoptosis.
Caption: Role of Mth1 in cancer cell survival and the mechanism of its inhibition.
Comparative Efficacy of Amine-Derived Mth1 Inhibitors
The development of Mth1 inhibitors has been dominated by compounds featuring various amine scaffolds, which are crucial for interacting with key residues in the enzyme's active site. However, subtle structural differences have led to profoundly different biological outcomes.
Aminopyrimidine Derivatives: The Pioneers and Their Progeny
The first wave of potent and selective Mth1 inhibitors was built around an aminopyrimidine core. These compounds, particularly TH287 and TH588, produced the exciting initial data that galvanized the field.[7] They demonstrated high enzymatic potency and, crucially, induced selective cell death in various cancer cell lines while sparing non-transformed cells.[4]
An analogue of this series, TH1579 (Karonudib) , was later developed as a "best-in-class" inhibitor with improved pharmacokinetic properties and potent anti-cancer activity in vivo.[8][9] Interestingly, further studies revealed that TH1579 and its relatives possess a dual mechanism of action, not only inhibiting Mth1's enzymatic activity but also acting as mitotic inhibitors by affecting tubulin polymerization.[10][11][12] This dual action may be key to their efficacy, as the mitotic arrest leads to an accumulation of ROS, which synergizes with the Mth1 inhibition to induce DNA damage.[12] Karonudib is currently being evaluated in clinical trials.[10][13]
(S)-crizotinib: An Unexpected Aminopyridine Contributor
Validation for the Mth1 target hypothesis also came from an unexpected source: (S)-crizotinib . This compound is the less active enantiomer of the FDA-approved ALK kinase inhibitor, crizotinib. It was identified as a potent Mth1 inhibitor that could selectively kill cancer cells by inducing DNA damage, adding weight to the initial findings without sharing the same chemical scaffold as the aminopyrimidine series.[14]
Alternative Amine Scaffolds and the Rise of Controversy
Seeking to build upon the initial successes, several pharmaceutical groups, including AstraZeneca and Bayer, developed novel series of Mth1 inhibitors based on different amine-containing scaffolds, such as 2-aminotriazolopyridines and 2-aminobenzimidazoles .[15] These compounds were highly potent (some with picomolar IC50 values), selective, and demonstrated excellent target engagement in cells.[3][6][15]
To the surprise of the research community, these highly optimized inhibitors completely failed to reproduce the cancer-killing phenotype observed with the first-generation compounds.[3][6] They did not induce significant DNA damage or cause cell death, even at high concentrations. This stark discrepancy led to the hypothesis that the reported cytotoxicity of the earlier compounds (TH588, TH287, and (S)-crizotinib) might be attributable to off-target effects, and that Mth1 inhibition alone is not sufficient to kill cancer cells.[3][5][6]
Data Summary Table
| Compound Name | Amine Scaffold Class | Mth1 IC₅₀ (nM) | Cellular Antiproliferative EC₅₀ (µM) | Reported Cellular Phenotype | Reference(s) |
| TH588 | Aminopyrimidine | ~1 | 0.5 - 1.5 (in various cancer lines) | Cancer-selective killing via DNA damage | [3][4][7] |
| TH287 | Aminopyrimidine | ~5 | ~0.7 (U2OS cells) | Cancer-selective killing via DNA damage | [3][4][15] |
| (S)-crizotinib | Aminopyridine | ~7.2 | ~2-5 (in various cancer lines) | Cancer-selective killing via DNA damage | [3][14] |
| TH1579 (Karonudib) | Aminopyrimidine | ~0.8 | Potent in vitro & in vivo efficacy | Dual Mth1/mitotic inhibitor; potent cytotoxicity | [8][9][13] |
| AZ Compound 19 | N/A (Macrocycle) | 0.9 | >50 (SW620 cells) | No significant cytotoxicity | [3] |
| AZ Compound 32 | 2-Aminotriazolopyridine | 13 | >25 (U2OS cells) | No significant cytotoxicity | [15] |
| AZ Compound 37 | 2-Aminobenzimidazole | 15 | >25 (U2OS cells) | No significant cytotoxicity | [15] |
Note: IC₅₀ and EC₅₀ values are approximate and can vary based on assay conditions. The table is intended for comparative purposes.
A Self-Validating Workflow for Assessing Mth1 Inhibitor Efficacy
The conflicting results in the field underscore the absolute necessity of a rigorous, multi-pronged experimental approach to validate any observed cellular phenotype. Relying solely on enzymatic potency and a subsequent cell viability assay is insufficient and can be misleading. A self-validating workflow must be employed to prove that the biological effect is a direct consequence of on-target Mth1 inhibition.
Caption: A rigorous workflow to validate that a cellular phenotype is due to on-target Mth1 inhibition.
This workflow establishes causality: A potent compound (Step 1 ) must first be shown to enter the cell and bind to its intended target (Step 2 ). This binding must then produce the expected downstream mechanistic effect—the incorporation of oxidized bases into DNA (Step 3 ). Only if this occurs can a resulting cellular phenotype, like cell death (Step 4 ), be confidently attributed to Mth1 inhibition. Finally, demonstrating that genetic removal of Mth1 (e.g., via siRNA) reproduces the same phenotype (Step 5 ) provides the ultimate validation. The failure of many potent inhibitors from Step 2 to Step 3 is what fueled the controversy.[8][9]
Key Experimental Protocols
Here we provide detailed methodologies for essential experiments in the Mth1 inhibitor validation workflow.
Protocol 1: Mth1 Enzymatic Activity Assay
This protocol measures the ability of a compound to inhibit Mth1's hydrolysis of its substrate, 8-oxo-dGTP. The release of the byproduct, inorganic pyrophosphate (PPi), is detected using a luciferase-based system.
Principle: Mth1 converts 8-oxo-dGTP to 8-oxo-dGMP and PPi. In a coupled reaction, ATP sulfurylase converts PPi and adenosine 5' phosphosulfate (APS) to ATP. The newly generated ATP is then used by firefly luciferase to produce light, which is quantified. Inhibitors of Mth1 will reduce the amount of PPi produced, leading to a decrease in the luminescent signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-acetate (pH 7.5), 40 mM NaCl, 10 mM Mg-acetate, 2 mM DTT.
-
Recombinant human Mth1 protein (e.g., 5 nM final concentration).
-
Substrate: 8-oxo-dGTP (e.g., 500 nM final concentration).
-
Test Compounds: Serially diluted in DMSO, then further diluted in Assay Buffer.
-
Detection Reagent: A commercial PPi detection kit (e.g., PPiLight™ Inorganic Pyrophosphate Assay). Prepare according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 5 µL of test compound dilution or DMSO control to wells of a 384-well white assay plate.
-
Add 10 µL of Mth1 enzyme solution (prepared in Assay Buffer) to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of the 8-oxo-dGTP substrate solution.
-
Incubate for 30 minutes at room temperature.
-
-
Signal Detection:
-
Add 25 µL of the prepared PPi detection reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful method to verify that a compound binds to its target protein within the complex environment of a living cell.[16]
Principle: When a protein is bound by a ligand (the inhibitor), its thermal stability increases. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and then lysed. Unbound proteins will denature and aggregate at lower temperatures, while the ligand-bound fraction remains soluble. The amount of soluble Mth1 protein at each temperature is then quantified by Western blot or other means.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cancer cells (e.g., U2OS) to ~80% confluency.
-
Treat cells with the test compound at the desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in culture media.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. A non-heated sample (RT) serves as a control.
-
-
Cell Lysis and Sample Preparation:
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
Analyze the samples for the amount of soluble Mth1 protein using Western blotting with a specific anti-Mth1 antibody. An antibody for a loading control (e.g., GAPDH) should also be used.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition (DMSO vs. Inhibitor), plot the percentage of soluble Mth1 (relative to the non-heated control) against the temperature.
-
A rightward shift in the melting curve for the inhibitor-treated samples compared to the DMSO control indicates target engagement.
-
Protocol 3: Modified Alkaline Comet Assay for Genomic 8-oxo-dG
This assay is the definitive method for measuring the incorporation of oxidized purines into genomic DNA, the key downstream event of Mth1 inhibition.[9]
Principle: Single cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, relaxes and migrates out of the nucleus, forming a "comet" shape. To specifically detect oxidized bases, the nucleoids are treated with the enzyme formamidopyrimidine DNA glycosylase (FPG), which excises 8-oxoguanine and creates an abasic site, leading to a strand break and a larger comet tail.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Treat cancer cells with the Mth1 inhibitor or DMSO for 48-72 hours. A positive control, such as H₂O₂ (150 µM for 15 min), should be included.[15]
-
Harvest cells and resuspend at 1 x 10⁵ cells/mL in ice-cold PBS.
-
-
Slide Preparation:
-
Mix 25 µL of cell suspension with 75 µL of low-melting-point agarose at 37°C.
-
Pipette the mixture onto a coated microscope slide, cover with a coverslip, and solidify on ice.
-
-
Lysis:
-
Remove the coverslip and immerse the slides in ice-cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
-
-
Enzyme Treatment:
-
Wash the slides with FPG enzyme buffer.
-
Drain excess buffer and add 50 µL of FPG enzyme or buffer alone (as a control for existing strand breaks) to the agarose. Cover with a coverslip and incubate for 30 minutes at 37°C in a humidified chamber.
-
-
Electrophoresis:
-
Place slides in an electrophoresis tank containing alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).
-
Allow the DNA to unwind for 20 minutes, then perform electrophoresis at ~25V for 30 minutes.
-
-
Staining and Visualization:
-
Gently wash the slides with neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Gold).
-
Visualize the comets using a fluorescence microscope and quantify the tail moment using appropriate software (e.g., Comet Assay IV).
-
-
Data Analysis:
-
Calculate the FPG-sensitive sites by subtracting the mean tail moment of the buffer-only treated slides from the FPG-treated slides.
-
A significant increase in FPG-sensitive sites in inhibitor-treated cells indicates the incorporation of 8-oxo-dG into the DNA.
-
Conclusion and Future Perspectives
The story of Mth1 inhibitors is a powerful case study in the complexities of cancer drug discovery. The initial excitement surrounding a novel, cancer-selective therapeutic strategy was met with sobering data from second-generation compounds, highlighting the critical importance of rigorous target validation and a deep understanding of a compound's true mechanism of action.[5][6]
The debate has shifted from whether Mth1 is a universal cancer target to understanding the specific contexts in which its inhibition might be effective. The clinical development of Karonudib (TH1579) suggests that a multi-targeted approach—simultaneously inhibiting Mth1 and inducing mitotic stress—may be a more viable strategy than inhibiting the enzyme in isolation.[10][12] It is plausible that the efficacy of MTH1 inhibition is not a standalone phenomenon but requires a synergistic stressor, be it from an intrinsic cellular state (e.g., specific genetic mutations) or an extrinsic agent.
For researchers in the field, the key takeaway is clear: claims of efficacy must be substantiated by a chain of evidence that directly links biochemical inhibition to cellular target engagement, downstream pathway modulation, and a resulting biological phenotype. While the initial "pan-cancer" dream for Mth1 inhibitors may have been tempered, the journey has provided invaluable lessons and sophisticated tools to guide the development of the next generation of therapies targeting oxidative stress pathways in cancer.
References
- Role of MTH1 in oxidative stress and therapeutic targeting of cancer. PubMed Central.
- Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option. Frontiers in Oncology.
- Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option.
- MTH1 as a Chemotherapeutic Target: The Elephant in the Room. MDPI.
- Potent and Selective Inhibitors of MTH1 Probe Its Role in Cancer Cell Survival. Journal of Medicinal Chemistry.
- Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation.
- Validation and development of MTH1 inhibitors for tre
- Mitotic MTH1 Inhibitors in Tre
- MTH1 as a Chemotherapeutic Target: The Elephant in the Room. PubMed.
- Validation and development of MTH1 inhibitors for tre
- Mitotic MTH1 Inhibitors in Treatment of Cancer.
- MTH1 inhibitors in cancer treatment.
- Mechanism of action of clinical MTH1 inhibitors.
- MTH1 Inhibitor TH1579 Induces Oxidative DNA Damage and Mitotic Arrest in Acute Myeloid Leukemia. PubMed.
- Validation and development of MTH1 inhibitors for tre
- Summary of current MTH1 inhibitors and their outcomes.
- Potent and Selective Inhibitors of MTH1 Probe Its Role in Cancer Cell Survival. PubMed.
Sources
- 1. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTH1 as a Chemotherapeutic Target: The Elephant in the Room | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent and Selective Inhibitors of MTH1 Probe Its Role in Cancer Cell Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation and development of MTH1 inhibitors for treatment of cancer. [publications.scilifelab.se]
- 9. Validation and development of MTH1 inhibitors for treatment of cancer [pubmed.ncbi.nlm.nih.gov]
- 10. Mitotic MTH1 Inhibitors in Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MTH1 Inhibitor TH1579 Induces Oxidative DNA Damage and Mitotic Arrest in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 15. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine Derivatives
Introduction
In the landscape of modern drug discovery and medicinal chemistry, isoxazole-containing compounds are of significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and CNS-active properties.[1] The compound 2-(3,5-Dimethylisoxazol-4-yl)ethanamine serves as a crucial synthetic building block, a versatile scaffold for generating libraries of novel chemical entities. Its derivatives are frequently explored as potential therapeutic agents.[2]
The synthesis of novel derivatives is, however, only the first step. Unambiguous structural confirmation is a non-negotiable prerequisite for any further biological or pharmacological evaluation. Mischaracterization can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and irreproducible results. Therefore, a robust and systematic spectroscopic validation workflow is paramount.
This guide provides an in-depth comparison of essential spectroscopic techniques for the structural elucidation and purity assessment of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine and its derivatives. We will delve into the causality behind experimental choices and demonstrate how ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are synergistically employed to build an irrefutable structural proof. This document is intended for researchers, scientists, and drug development professionals who require a practical, field-proven approach to molecular characterization.
The Integrated Spectroscopic Validation Workflow
The validation of a novel chemical entity is not a linear process but an integrated system where each analytical technique provides a unique piece of the structural puzzle. The choice of techniques and the order of operations are guided by a logical progression from foundational information to fine structural details. A typical workflow ensures that each subsequent analysis is built upon a solid, verified foundation.
Caption: Integrated workflow for spectroscopic validation.
Mass Spectrometry (MS): The First Checkpoint
Expertise & Experience: Mass spectrometry is the initial and most crucial checkpoint. Its primary role is to confirm the molecular weight of the synthesized compound, immediately verifying whether the intended reaction has occurred. High-resolution mass spectrometry (HRMS) takes this a step further by providing a highly accurate mass measurement, which can be used to determine the elemental formula, significantly constraining the number of possible structures.
Expected Spectrum of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
The parent compound has a molecular formula of C₇H₁₂N₂O and a monoisotopic mass of 140.09496 Da.[3] In a typical ESI-MS experiment run in positive ion mode, the most prominent peak would be the protonated molecule [M+H]⁺ at an m/z of 141.1028.
Fragmentation Analysis: The fragmentation pattern provides a fingerprint of the molecule's structure. For this class of compounds, a key fragmentation is the benzylic-like cleavage of the C-C bond between the isoxazole ring and the ethylamine side chain.
Caption: Predicted key fragmentation pathway.
Comparison with Derivatives: Any modification to the parent structure will result in a predictable mass shift. This makes MS an excellent tool for quickly screening reaction outcomes.
| Compound | Modification | Molecular Formula | Expected [M+H]⁺ (m/z) |
| Parent Compound | None | C₇H₁₂N₂O | 141.10 |
| N-Acetyl Derivative | -COCH₃ | C₉H₁₄N₂O₂ | 183.11 |
| N,N-Dimethyl Derivative | -CH₃, -CH₃ | C₉H₁₆N₂O | 169.13 |
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Instrument Settings: Set the mass spectrometer to positive ion mode. Optimize capillary voltage (typically 3-4 kV) and source temperature (typically 100-150 °C) to achieve a stable signal.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). For HRMS, use an Orbitrap or FT-ICR instrument.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Trustworthiness: IR spectroscopy is a rapid, non-destructive technique that provides definitive evidence for the presence or absence of key functional groups. It acts as a self-validating system: if a reaction is intended to modify a functional group (e.g., convert a primary amine to a secondary amide), the IR spectrum must reflect this change.
Expected Spectrum of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
The parent compound's IR spectrum will be characterized by absorptions corresponding to its primary amine and the substituted isoxazole ring.
Comparison with an N-Acetyl Derivative: The conversion of the primary amine to a secondary amide introduces highly characteristic bands and removes others, providing clear evidence of the transformation.
| Functional Group | Parent Compound (Expected ν, cm⁻¹) | N-Acetyl Derivative (Expected ν, cm⁻¹) | Rationale for Change |
| N-H Stretch | 3400-3300 (two bands, primary amine) | ~3300 (one band, secondary amide) | Change from -NH₂ to -NH-C=O |
| C=O Stretch (Amide I) | Absent | 1680-1640 (strong) | Introduction of the amide carbonyl group |
| N-H Bend (Amide II) | ~1600 | 1570-1515 | Appearance of the amide N-H bending vibration |
| C=N Stretch (Isoxazole) | ~1620-1610[1][4] | ~1620-1610 | Unaffected by N-acetylation |
| N-O Stretch (Isoxazole) | ~1160-1110[1] | ~1160-1110 | Unaffected by N-acetylation |
Experimental Protocol: ATR-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment, connectivity, and stereochemistry of atoms. ¹H and ¹³C NMR are the cornerstones of structural validation.
¹H NMR Spectroscopy
Expertise & Experience: ¹H NMR allows us to "see" the hydrogen atoms in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons, which is essential for establishing connectivity.
Expected Spectrum of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
-
Isoxazole Methyl Protons: Two sharp singlets are expected for the two methyl groups on the isoxazole ring. Based on similar structures, these would appear in the range of δ 2.2-2.5 ppm.
-
Ethylamine Protons (-CH₂-CH₂-): The two methylene groups form an A₂B₂ system, appearing as two triplets. The CH₂ group adjacent to the isoxazole ring will be slightly downfield (δ ~2.7 ppm) compared to the CH₂ group adjacent to the amine (δ ~2.9 ppm).
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically appearing between δ 1.5-3.0 ppm. This peak will disappear upon shaking the sample with D₂O, a key confirmatory test.
¹³C NMR Spectroscopy
Authoritative Grounding: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. A standard proton-decoupled spectrum shows a single peak for each chemically unique carbon atom, with its chemical shift indicating its functional type (e.g., sp³, sp², C=O).
Expected Spectrum of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
-
Isoxazole Ring Carbons: Three distinct signals are expected for the isoxazole ring carbons, typically in the range of δ 110-170 ppm.[4]
-
Ethylamine Carbons: Two signals in the aliphatic region (δ ~20-50 ppm).
-
Methyl Carbons: Two signals for the methyl groups, typically upfield (δ ~10-15 ppm).
Comparative NMR Data for an N-Acetyl Derivative
Derivatization causes predictable shifts in the NMR spectra, particularly for nuclei close to the site of modification. This comparison is a powerful validation tool.
| Assignment | Parent Compound (¹H δ, ppm) | N-Acetyl Derivative (¹H δ, ppm) | Parent Compound (¹³C δ, ppm) | N-Acetyl Derivative (¹³C δ, ppm) |
| Isoxazole-CH₃ | ~2.3 (s, 3H) | ~2.3 (s, 3H) | ~10-12 | ~10-12 |
| Isoxazole-CH₃ | ~2.4 (s, 3H) | ~2.4 (s, 3H) | ~11-13 | ~11-13 |
| Isoxazole-C -CH₂ | No H | No H | ~115-120 | ~115-120 |
| Isoxazole-C -CH₂ | ~2.7 (t, 2H) | ~2.7 (t, 2H) | ~20-25 | ~20-25 |
| CH₂-CH₂ -NH₂ | ~2.9 (t, 2H) | ~3.3 (q, 2H) | ~40-45 | ~38-42 |
| -NH ₂ | ~1.8 (br s, 2H) | ~6.0 (br t, 1H) | - | - |
| Acetyl CH₃ | - | ~1.9 (s, 3H) | - | ~23 |
| Acetyl C =O | - | - | - | ~170 |
Note: Predicted chemical shifts are estimates based on typical values for similar functional groups and may vary with solvent and other experimental conditions.[5]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Reference: Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
¹H Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A 30° or 45° pulse angle with a short relaxation delay (1-2 s) is usually sufficient.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and its longer relaxation times, many more scans are required compared to ¹H NMR.
Conclusion: A Synergistic Approach to Certainty
The spectroscopic validation of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine derivatives is not achieved by any single technique but by the logical and synergistic integration of multiple analytical methods. Mass spectrometry provides the initial, critical confirmation of molecular weight. Infrared spectroscopy offers a rapid and unambiguous fingerprint of the functional groups present. Finally, ¹H and ¹³C NMR spectroscopy deliver the definitive, high-resolution blueprint of the molecular structure.
By following the workflow and principles outlined in this guide, researchers can ensure the integrity of their synthesized compounds, building a foundation of trustworthiness and scientific rigor essential for the successful advancement of drug discovery programs. Each spectrum serves as a piece of evidence, and only when they collectively tell a consistent and coherent story can the structure be considered validated.
References
-
Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. (2020). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Characterization-of-Some-New-1-(3-(h-Derivati/951804f338787f0b5437885e35324316d845e69e]([Link]
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PubMed Central. [Link]
-
2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine. (n.d.). Oakwood Chemical. [Link]
-
3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. (n.d.). PubMed Central. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine [oakwoodchemical.com]
- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Cost-Benefit Analysis of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine in Synthesis
In the landscape of medicinal chemistry and drug development, the selection of building blocks is a critical decision point, balancing synthetic utility against economic and safety constraints. 2-(3,5-Dimethylisoxazol-4-yl)ethanamine is a heterocyclic amine that, like many isoxazole derivatives, presents significant potential as a pharmacophore. This guide provides an in-depth cost-benefit analysis of its use, offering a comparative perspective against common alternatives to inform strategic decisions in the laboratory.
Introduction: The Isoxazole Moiety in Drug Discovery
The isoxazole ring is a five-membered heterocycle prized for its role as a versatile scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into a wide array of pharmacologically active agents. Compounds featuring this moiety have demonstrated activities including anticancer, anti-inflammatory, and antimicrobial effects. 2-(3,5-Dimethylisoxazol-4-yl)ethanamine provides a synthetically tractable handle—a primary ethylamine group—on this privileged core, allowing for its seamless integration into larger, more complex molecular architectures. This guide will dissect the practicalities of employing this specific building block, weighing its synthetic advantages against its considerable cost and handling requirements.
Profile of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
A thorough analysis begins with a clear understanding of the reagent's fundamental properties, cost, and, most importantly, its safety profile.
-
Molecular Formula: C₇H₁₂N₂O
-
Molecular Weight: 140.19 g/mol
-
CAS Number: 510717-69-8
-
Appearance: Typically a liquid or low-melting solid
The procurement cost of this reagent is a significant factor in its utilization. It is a specialty chemical, and its price reflects a complex synthesis and limited market demand. Below is a sample of market pricing:
| Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| Matrix Scientific | 250 mg | $55.00 | $220.00 |
| Oakwood Chemical | 500 mg | $85.00 | $170.00 |
| Oakwood Chemical | 1 g | $139.00 | $139.00 |
| Oakwood Chemical | 5 g | $417.00 | $83.40 |
Note: Prices are subject to change and may vary by vendor and purity.
The high cost necessitates its use in applications where its specific structural contributions are indispensable, typically in late-stage synthesis or lead optimization where material quantities are small.
The most significant "cost" associated with 2-(3,5-Dimethylisoxazol-4-yl)ethanamine is not monetary but related to safety. According to its Safety Data Sheet (SDS), this compound is classified with severe hazard warnings.
GHS Hazard Statements:
-
H310: Fatal in contact with skin (Acute Toxicity, Dermal, Category 2)
-
H301 + H331: Toxic if swallowed or if inhaled (Acute Toxicity, Oral/Inhalation, Category 3)
-
H318: Causes serious eye damage (Category 1)
-
H370: Causes damage to organs (Nervous system)
Causality Behind Handling Procedures: The extreme dermal toxicity (H310) dictates that this substance must be handled with exceptional care. The risk of accidental exposure through the skin is high and potentially lethal. This necessitates the use of a certified chemical fume hood, double gloving (with appropriate material like nitrile), a lab coat, and chemical splash goggles with a face shield. All transfers and reactions should be conducted in a closed or well-contained system to prevent any contact or aerosol generation. The high toxicity imposes significant indirect costs, including specialized training for personnel, dedicated handling facilities, and stringent waste disposal protocols.
The "Benefit": Synthetic Utility and Applications
The primary benefit of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine lies in its function as a decorated building block. The ethylamine side chain is a versatile functional group for derivatization, most commonly through amide bond formation, reductive amination, or alkylation.
Below is a diagram illustrating a typical workflow for evaluating the use of this reagent.
A plausible synthetic application is the coupling with a carboxylic acid to form a novel amide, a common linkage in pharmaceutical agents.
A Comparative Benchmarking Guide to 2-(3,5-Dimethylisoxazol-4-yl)ethanamine and Structurally Related Isoxazole Amines
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have cemented its role in the development of numerous therapeutic agents.[3][4][5][6] Isoxazole derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][7][8]
This guide focuses on 2-(3,5-Dimethylisoxazol-4-yl)ethanamine , a specific isoxazole amine with potential as a modulator of central nervous system (CNS) targets due to its structural motifs. The primary objective of this document is to provide a comprehensive, data-driven benchmark of this compound against two structurally related analogs. Our analysis aims to elucidate critical structure-activity relationships (SAR) and to provide a clear rationale for lead candidate selection in a drug discovery program.
The comparator molecules selected for this analysis are:
-
Analog 1 (Positional Isomer): 2-(3,5-Dimethylisoxazol-5-yl)ethanamine
-
Analog 2 (Substituent Variant): 2-(3-Methyl-5-phenylisoxazol-4-yl)ethanamine
This comparison will be grounded in an objective evaluation of physicochemical properties, on-target pharmacological activity at a representative G-Protein Coupled Receptor (GPCR), and broad off-target selectivity profiling.
Comparative Physicochemical Properties
Rationale for Analysis: Before committing to expensive and time-consuming biological assays, an assessment of fundamental physicochemical properties is paramount. These parameters, such as lipophilicity (cLogP) and ionization state (pKa), are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its drug-likeness and potential for oral bioavailability.
The following table summarizes the calculated physicochemical properties for our three compounds of interest.
| Property | 2-(3,5-Dimethylisoxazol-4-yl)ethanamine (Lead) | Analog 1 (Positional Isomer) | Analog 2 (Substituent Variant) |
| Molecular Formula | C₇H₁₂N₂O | C₇H₁₂N₂O | C₁₂H₁₄N₂O |
| Molecular Weight | 140.18 g/mol | 140.18 g/mol | 202.25 g/mol |
| Calculated LogP (cLogP) | 0.85 | 0.92 | 2.54 |
| Topological Polar Surface Area (TPSA) | 51.3 Ų | 51.3 Ų | 51.3 Ų |
| Basic pKa (Predicted) | 9.8 | 9.7 | 9.5 |
Interpretation:
-
The lead compound and Analog 1 possess nearly identical properties, as expected for positional isomers. Their low molecular weight and cLogP values are favorable for CNS penetration.
-
Analog 2, with the phenyl substituent, exhibits a significantly higher cLogP. While this increased lipophilicity might enhance membrane permeability, it also carries a higher risk of non-specific binding and potential toxicity.
Visualizing the Chemical Structures
To fully appreciate the subtle structural differences that drive the observed biological activities, the chemical structures of the three compounds are presented below.
Caption: Chemical structures of the lead compound and its analogs.
Pharmacological Benchmarking Workflow
Our benchmarking strategy follows a logical progression from high-affinity binding to functional cellular activity and finally to broad selectivity screening. This tiered approach ensures that resources are focused on the most promising candidates.
Caption: High-level workflow for benchmarking isoxazole amine candidates.
On-Target Activity at GPCR Target 'X'
For this guide, we will use a hypothetical Gs-coupled GPCR, "Target X," as the primary biological target. We assessed both the binding affinity and functional potency of each compound.
Rationale for Assay Selection:
-
Radioligand Binding Assay: This assay directly measures the affinity (Ki) of a compound for the receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand. It is a robust and direct measure of target engagement.
-
cAMP Functional Assay: Since Target X is Gs-coupled, agonist binding will increase intracellular cyclic AMP (cAMP) levels. This functional assay measures a compound's ability to elicit a biological response (potency, EC50) and the magnitude of that response (efficacy, Emax), providing a more physiologically relevant measure of activity than binding alone.[9]
Hypothetical On-Target Data:
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of Max Response) |
| 2-(3,5-Dimethylisoxazol-4-yl)ethanamine (Lead) | 15 | 45 | 100% |
| Analog 1 (Positional Isomer) | 250 | 850 | 95% |
| Analog 2 (Substituent Variant) | 18 | 60 | 65% (Partial Agonist) |
Interpretation:
-
The Lead Compound demonstrates potent binding and full agonist activity, with a good correlation between its binding affinity and functional potency.
-
Analog 1 shows a significant loss of both binding and functional potency. This strongly suggests that the placement of the ethylamine group at the 4-position of the isoxazole ring is critical for optimal interaction with the receptor's binding pocket.
-
Analog 2 retains high binding affinity but acts as a partial agonist. The bulky phenyl group may adopt a conformation that allows for strong binding but prevents the receptor from achieving the fully active conformation required for a maximal response.
GPCR Signaling Pathway Visualization
The functional assay relies on the canonical Gs-protein signaling cascade. The diagram below illustrates this process.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpca.org [ijpca.org]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. espublisher.com [espublisher.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Navigating the Mth1 Inhibitor Patent Landscape: A Comparative Guide for Drug Development Professionals
Introduction: Mth1 - A Contentious Target in Oncology
The MutT Homolog 1 (Mth1), also known as NUDT1, has emerged as a fascinating and controversial target in cancer therapy. Mth1 is a nucleotide pool sanitizing enzyme that hydrolyzes oxidized deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP and 2-OH-dATP, preventing their incorporation into DNA.[1][2] Cancer cells, with their dysregulated metabolism, exhibit higher levels of reactive oxygen species (ROS) and consequently, an increased burden of oxidized nucleotides.[2] The initial hypothesis that propelled Mth1 into the spotlight was that cancer cells are uniquely dependent on Mth1 for survival to mitigate the lethal consequences of incorporating damaged nucleotides into their genome. Therefore, inhibiting Mth1 was postulated to be a selective strategy to kill cancer cells while sparing normal tissues.[3]
However, the journey of Mth1 inhibitors from promising concept to clinical reality has been fraught with debate. While early studies with first-generation inhibitors showed potent anti-cancer effects, subsequent research with highly specific and potent compounds failed to replicate these findings, leading to questions about the validity of Mth1 as a broad-spectrum cancer target.[4][5] This guide will provide a comprehensive overview of the patent landscape for Mth1 inhibitors and their intermediates, offering a critical comparison of their performance with supporting experimental data. We will delve into the key chemical scaffolds, the major patent holders, the synthesis of these molecules, and the preclinical data that both support and challenge the Mth1 inhibitor paradigm.
The Evolving Patent Landscape of Mth1 Inhibitors
The patent landscape for Mth1 inhibitors is dominated by a few key players and is characterized by a diversity of chemical scaffolds. The early excitement surrounding Mth1 as a target led to a flurry of patent applications, primarily from academic groups and their associated biotech startups.
Key Patent Families and Assignees
The most prominent name in the Mth1 inhibitor patent space is the research group of Professor Thomas Helleday at the Karolinska Institutet, with many patents assigned to the Helleday Foundation and licensed to Oxcia AB . Their foundational patents cover a broad range of pyrimidine-based compounds, including the well-characterized inhibitors TH588 and its clinically investigated successor, TH1579 (Karonudib).
Another significant contributor to the field is Bayer AG , who developed the potent and highly selective inhibitor BAY-707. The patents surrounding BAY-707 and related compounds are crucial to understanding the scientific debate surrounding Mth1, as this compound, despite its potent enzymatic inhibition, showed a lack of anti-cancer efficacy in preclinical models.[4][5]
Other academic and industrial groups have also filed patents on novel Mth1 inhibitor scaffolds, though with less extensive preclinical data available in the public domain.
Table 1: Key Patent Families for Mth1 Inhibitors
| Patent/Application No. | Assignee/Applicant | Key Inhibitor(s) / Scaffold | Therapeutic Indication(s) |
| WO2015187089A1 | Helleday Foundation | Pyrimidine derivatives (e.g., TH1579) | Cancer, Inflammatory and autoimmune diseases[6] |
| Not explicitly patented, but widely published | Bayer AG | Tetrahydro-β-carboline derivatives (e.g., BAY-707) | Research tool for target validation[4][5] |
| WO2019134082A1 | Unknown | Pyrimidine derivatives | Cancer[3] |
This table is representative and not exhaustive of all patents in the field.
Visualization of the Mth1 Inhibitor Patent Landscape
Caption: Key players and scaffolds in the Mth1 inhibitor patent landscape.
Comparative Analysis of Mth1 Inhibitor Scaffolds
A variety of chemical scaffolds have been explored for their ability to inhibit Mth1. The most well-characterized fall into the categories of pyrimidine-based inhibitors and tetrahydro-β-carboline derivatives.
Pyrimidine-Based Inhibitors (e.g., TH588, TH1579)
The pyrimidine scaffold forms the core of the inhibitors developed by the Helleday group. These compounds, exemplified by TH588 and its orally bioavailable analogue TH1579, have demonstrated potent Mth1 inhibition and anti-cancer activity in numerous preclinical models.[1][7]
Mechanism of Action: These inhibitors are believed to exert a dual effect. Firstly, they inhibit the enzymatic activity of Mth1, leading to an accumulation of oxidized nucleotides. Secondly, and controversially, they have been shown to induce mitotic arrest through off-target effects on tubulin polymerization.[8][9] This dual action is proposed to be essential for their cancer-selective killing, as the mitotic arrest provides a window for the incorporation of the toxic oxidized nucleotides into the DNA.[8]
Tetrahydro-β-carboline Derivatives (e.g., BAY-707)
Developed by Bayer AG through fragment-based screening and structure-based design, BAY-707 is a highly potent and selective Mth1 inhibitor.[4][5]
Mechanism of Action: BAY-707 is a substrate-competitive inhibitor that potently blocks the enzymatic function of Mth1.[5] However, unlike the pyrimidine-based inhibitors from the Helleday group, BAY-707 does not induce mitotic arrest and has been shown to lack anti-cancer efficacy both in vitro and in vivo, despite excellent target engagement.[4][5] This has led to the hypothesis that the anti-cancer effects observed with compounds like TH588 and TH1579 may be due to their off-target effects on microtubules rather than Mth1 inhibition alone.
Performance Comparison: In Vitro and In Vivo Data
A direct comparison of the performance of these different classes of Mth1 inhibitors is crucial for any drug development program. The available data highlights the stark contrast in their biological activities.
Table 2: Comparative In Vitro Activity of Key Mth1 Inhibitors
| Inhibitor | Scaffold | Mth1 IC50 (nM) | Cellular EC50 (µM) (Cancer Cell Lines) | Notes |
| TH588 | Pyrimidine | 5[10] | 0.5 - 2 | Dual Mth1/tubulin inhibitor[8] |
| TH1579 (Karonudib) | Pyrimidine | Potent (analogue of TH588)[3][11] | 0.1 - 1 | Orally bioavailable, in clinical trials[7] |
| (S)-crizotinib | Aminopyridine | 72[10] | >10 | Weak cellular activity |
| BAY-707 | Tetrahydro-β-carboline | 2.3[5][12] | No significant anti-proliferative effect[5][13] | Highly selective Mth1 inhibitor |
| IACS-4759 | Not specified | Potent | No significant anti-proliferative effect | Another example of a potent but inactive inhibitor |
The in vivo data further underscores the differing efficacy profiles of these compounds.
Table 3: Comparative In Vivo Efficacy of Key Mth1 Inhibitors
| Inhibitor | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| TH1579 | Osteosarcoma Xenograft[1] | 90 mg/kg, oral, 3x/week | 80.5% reduction in tumor volume | [1] |
| TH1579 | AML Xenograft[7][14] | Not specified | Significantly improved survival | [7][14] |
| BAY-707 | CT26 & NCI-H460 Xenografts[5][13] | 50-250 mg/kg, oral, daily | No anti-cancer efficacy | [5][13] |
The in vivo efficacy of TH1579 in multiple cancer models provides a strong rationale for its clinical development.[1][7][14] In contrast, the lack of in vivo efficacy of BAY-707, despite its potent Mth1 inhibition and good pharmacokinetic properties, remains a significant point of contention in the field.[5][13]
Synthesis of Mth1 Inhibitors and Intermediates
The synthesis of Mth1 inhibitors is a key consideration for their development. The routes to the pyrimidine-based and tetrahydro-β-carboline scaffolds are distinct and have been detailed in the scientific literature and patent applications.
General Synthetic Scheme for Pyrimidine-Based Mth1 Inhibitors
The synthesis of the pyrimidine core of inhibitors like TH588 and TH1579 typically involves the construction of a substituted diaminopyrimidine. A general, illustrative synthetic workflow is presented below.
Caption: Generalized synthetic workflow for pyrimidine-based Mth1 inhibitors.
Experimental Protocol: Synthesis of a Macrocyclic Mth1 Inhibitor Intermediate (Illustrative)
The following is a representative protocol for the synthesis of an intermediate for a macrocyclic pyrimidine-based Mth1 inhibitor, adapted from the literature.[15]
-
Step 1: Amination. To a solution of a dichloropyrimidine starting material in isopropanol and triethylamine at 0°C, add a solution of ammonia. Stir the reaction for 5 hours.
-
Step 2: Protection. To the resulting aminopyrimidine in tetrahydrofuran and triethylamine at 0°C, add ethyl chloroformate. Stir for 5 hours to yield the ethylcarbamate protected intermediate.
-
Step 3: Alkylation. Alkylate the carbamate nitrogen with a suitable protected phenolic benzyl group.
-
Step 4: Second Amination. Displace the remaining chlorine atom with methylamine to install the key methylamino motif.
This generalized protocol highlights the key transformations involved in constructing the core of these inhibitors. Specific details for individual compounds can be found in the corresponding patents and publications.
The Central Scientific Debate: Is Mth1 a Valid Cancer Target?
The conflicting data from different classes of Mth1 inhibitors has sparked a vigorous debate within the scientific community.
The "On-Target" vs. "Off-Target" Efficacy Conundrum
The central question is whether the observed anti-cancer effects of compounds like TH1579 are due to their inhibition of Mth1, their off-target effects on microtubules, or a combination of both.
Caption: The Mth1 inhibitor mechanism of action and the central scientific debate.
Proponents of Mth1 as a target argue that while the off-target effects of the first-generation inhibitors may contribute to their efficacy, the fundamental principle of exploiting cancer's reliance on Mth1 remains valid. They suggest that more refined inhibitors that strike the right balance of on-target and potentially beneficial off-target activities could be successful.
Conversely, the data from highly selective inhibitors like BAY-707, which show no anti-cancer activity, strongly suggest that Mth1 inhibition alone is not sufficient to kill cancer cells.[4][5] This has led some to conclude that Mth1 is not a viable broad-spectrum cancer target and that the observed efficacy of compounds like TH1579 is primarily due to their effects on microtubules.
Conclusion and Future Directions
The patent landscape for Mth1 inhibitors reflects a field that has moved from initial excitement to a more nuanced and critical evaluation. For researchers, scientists, and drug development professionals, several key takeaways emerge:
-
A Contentious but Intriguing Target: Mth1 remains a biologically interesting target, and its role in cancer cell biology is still being elucidated. The controversy surrounding its validation as a therapeutic target highlights the importance of rigorous preclinical studies with well-characterized chemical probes.
-
Diverse Chemical Matter: The patent literature discloses a range of chemical scaffolds for Mth1 inhibition, offering multiple starting points for new drug discovery programs.
-
The Importance of Phenotypic Screening: The Mth1 story underscores the value of phenotypic screening in conjunction with target-based approaches. The ultimate goal is to develop drugs that effectively and safely kill cancer cells, and the precise mechanism of action, while important, is secondary to clinical efficacy.
-
The Path Forward for TH1579: The clinical development of TH1579 (Karonudib) will be a critical test for the Mth1 inhibitor field. The outcomes of these trials will provide invaluable data on the therapeutic potential and safety of this class of compounds in humans.
References
- WO2015187089A1 - Mth1 inhibitors for treatment of inflammatory and autoimmune conditions - Google P
- WO2019134082A1 - Novel pyrimidine derivatives as mth1 inhibitors - Google P
- Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)
- Potent and Selective Inhibitors of MTH1 Probe Its Role in Cancer Cell Survival | Journal of Medicinal Chemistry - ACS Public
- BAY-707 - Drug Targets, Indications, Patents - P
- MTH1 Inhibitor TH588 Disturbs Mitotic Progression and Induces Mitosis-Dependent Accumulation of Genomic 8-oxodG - AACR Journals.
- Structure-guided identification of potential MTH1 inhibitors from natural compounds: toward therapeutic targeting of oxidative DNA damage in cancer | Request PDF - ResearchG
- TH1579, MTH1 inhibitor, delays tumour growth and inhibits metastases development in osteosarcoma model - NIH.
- MTH1 Inhibitor TH1579 Induces Oxidative DNA Damage and Mitotic Arrest in Acute Myeloid Leukemia - NIH.
- Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - Frontiers.
- Identification of purine-based MTH1 inhibitors by chemical array...
- MTH1 inhibitor review - Selleck Chemicals.
- MTH1 inhibitor TH588 induces mitosis-dependent accumulation of genomic 8-oxodG and disturbs mitotic progression | bioRxiv.
- Overexpressed c-Myc Sensitizes Cells to TH1579, a Mitotic Arrest and Oxid
- Validation and development of MTH1 inhibitors for tre
- Enhancing Repair of Oxidative DNA Damage with Small Molecule Activ
- Patents Assigned to Astex Therapeutics Limited.
- TH588 triggers mitotic replication. A and B, U2OS cells were treated...
- US8277807B2 - Pharmaceutical combinations - Google P
- Validation and development of MTH1 inhibitors for tre
- Mitotic MTH1 Inhibitors in Tre
- MTH1 Inhibitor TH588 Disturbs Mitotic Progression and Induces Mitosis-Dependent Accumul
- BAY-707 | MTH1 Inhibitor - MedchemExpress.com.
- Intellectual property | Merck.
- BAY 707 | MTH1 Inhibitors - R&D Systems.
- BAY-707 - TargetMol.
- Astex Pharmaceuticals, Inc.
- TH588, an MTH1 inhibitor, enhances phenethyl isothiocyanate-induced growth inhibition in pancre
- An updated patent review of Mcl-1 inhibitors (2020-2022) - PubMed.
- Patents Assigned to Astex Therapeutics Ltd.
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed.
- ASTEX THERAPEUTICS Inventions, Patents and Patent Applic
- An updated patent review of MALT1 inhibitors (2021-present) - PubMed.
- P
- P
- In vivo Efficacy Testing - Cre
- P
- Product p
- Patent landscape of small molecule inhibitors of METTL3 (2020-present)
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - NIH.
- MTH1 Inhibitor TH1579 Induces Oxidative DNA Damage and Mitotic Arrest in Acute Myeloid Leukemia - PubMed.
- Patent landscape of small molecule inhibitors of METTL3 (2020-present) - PubMed - NIH.
- Antitumour activity of TH1579, a novel MTH1 inhibitor, against castration‑resistant prostate cancer - Spandidos Public
- An updated patent review on PD-1/PD-L1 antagonists (2022-present).
Sources
- 1. TH1579, MTH1 inhibitor, delays tumour growth and inhibits metastases development in osteosarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 3. Validation and development of MTH1 inhibitors for treatment of cancer. [publications.scilifelab.se]
- 4. BAY-707 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WO2015187089A1 - Mth1 inhibitors for treatment of inflammatory and autoimmune conditions - Google Patents [patents.google.com]
- 7. MTH1 Inhibitor TH1579 Induces Oxidative DNA Damage and Mitotic Arrest in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mitotic MTH1 Inhibitors in Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BAY 707 | MTH1 Inhibitors: Tocris Bioscience [rndsystems.com]
- 13. BAY-707 | TargetMol [targetmol.com]
- 14. MTH1 Inhibitor TH1579 Induces Oxidative DNA Damage and Mitotic Arrest in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to In-Silico Modeling of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine Derivatives
This guide provides a comprehensive comparison of in-silico modeling strategies for the analysis of 2-(3,5-dimethylisoxazol-4-yl)ethanamine derivatives. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind methodological choices, ensuring a robust and scientifically sound computational workflow. We will explore a multi-faceted approach, from initial structure-based methods like molecular docking to ligand-based strategies such as QSAR, culminating in dynamic and predictive assessments of molecular behavior.
The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The 2-(3,5-dimethylisoxazol-4-yl)ethanamine core provides a versatile platform for chemical modification, making it an attractive candidate for targeted drug discovery campaigns. In-silico modeling accelerates this process by enabling the rational design and prioritization of compounds before their synthesis, saving significant time and resources.[4][5]
Pillar 1: Structure-Based Drug Design - Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[6][7] This technique is fundamental for understanding structure-activity relationships (SAR) and proposing modifications to enhance potency.
Causality in Docking: Choosing the Right Tool
The selection of docking software is a critical decision influenced by the specific research question, available computational resources, and the nature of the target protein. A common trade-off exists between speed and accuracy. For high-throughput virtual screening (HTVS) of a large library of derivatives, faster methods are preferable. For lead optimization, where accuracy is paramount, more computationally intensive algorithms are warranted.[8]
| Software | Primary Algorithm | Key Strengths | Primary Limitations | Licensing |
| AutoDock Vina | Empirical Scoring Function, Gradient-based Optimization | High speed, good accuracy for most systems, widely used and validated.[8] | Can be less accurate for targets with significant conformational changes; scoring function is generalized. | Open Source |
| Glide (Schrödinger) | Hierarchical search protocols, GlideScore empirical scoring function | High accuracy, excellent for lead optimization, well-integrated into a larger software suite.[6][8] | Commercial license required; steeper learning curve. | Commercial |
| GOLD | Genetic Algorithm | Excellent at handling ligand flexibility and rotatable bonds; highly customizable.[6] | Can be computationally intensive; parameter optimization may be required for novel systems. | Commercial |
| rDock | Stochastic search algorithm | Fast and versatile, suitable for HTVS.[8] | May not achieve the same level of accuracy as more sophisticated commercial software. | Open Source |
Experimental Workflow: Molecular Docking
The following diagram outlines a self-validating workflow for docking 2-(3,5-dimethylisoxazol-4-yl)ethanamine derivatives. The inclusion of a re-docking step (docking the co-crystallized ligand back into the receptor) is a critical validation control. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) (<2.0 Å) from the crystal pose, provides confidence in the chosen docking parameters.
Caption: A validated molecular docking workflow.
Protocol: Docking with AutoDock Vina
This protocol assumes the user has a prepared receptor in receptor.pdbqt format and a library of 2-(3,5-dimethylisoxazol-4-yl)ethanamine derivatives in ligands.sdf format.
-
Receptor & Ligand Preparation:
-
Rationale: Proper preparation is crucial for accurate results. This involves adding polar hydrogens, assigning charges, and merging non-polar hydrogens for the receptor. Ligands must be converted to 3D structures and have their rotatable bonds defined.
-
Action: Use AutoDockTools (ADT) or similar software to convert PDB files to the required PDBQT format. For ligands, ensure correct 3D coordinates and protonation states at physiological pH.
-
-
Grid Box Definition:
-
Rationale: The grid box defines the search space for the docking algorithm. It should encompass the entire binding site without being excessively large, which would increase computation time unnecessarily.
-
Action: Create a configuration file, conf.txt, specifying the coordinates and dimensions of the binding pocket.
-
-
Execution:
-
Rationale: AutoDock Vina uses a gradient-based optimization algorithm to explore the conformational space of the ligand within the defined grid. The exhaustiveness parameter controls the thoroughness of the search.
-
Action: Run the docking simulation from the command line.
-
-
Results Analysis:
-
Rationale: The output file contains the predicted binding poses ranked by their binding affinity scores (in kcal/mol). Lower scores indicate more favorable binding. Visual inspection is essential to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Action: Visualize the output.pdbqt file in a molecular viewer like PyMOL or UCSF Chimera to analyze the ligand's interactions with receptor residues.[8]
-
Pillar 2: Elucidating Dynamic Interactions - Molecular Dynamics (MD) Simulations
While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time, accounting for the flexibility of both molecules.[9][10] This is crucial for assessing the stability of a docked pose and understanding the energetic contributions of specific interactions.[11]
Comparative Analysis of MD Software
The choice of MD engine often depends on performance, force field availability, and the user's familiarity with the ecosystem.
| Software | Key Characteristics | Strengths | Weaknesses | Licensing |
| GROMACS | High-performance, versatile, large user community.[12] | Exceptional speed, especially for large systems; extensive documentation and community support.[12] | May require external tools for parameterizing novel ligands (e.g., isoxazole derivatives).[13] | Open Source |
| AMBER | Comprehensive tool suite, known for refined force fields.[12] | Highly accurate force fields for proteins and nucleic acids; robust tools for free energy calculations.[12] | Commercial license; can have a steeper learning curve.[12] | Commercial |
| NAMD | Designed for high-performance parallel simulations. | Excellent scalability on large parallel machines. | Configuration can be more complex than GROMACS. | Free for academic use |
Experimental Workflow: MD Simulation
This workflow details the process of taking a promising docked pose and evaluating its stability and dynamics.
Caption: Workflow for MD simulation and analysis.
Protocol: MD Simulation with GROMACS
This protocol provides a high-level overview of running an MD simulation for a protein-ligand complex.
-
System Preparation:
-
Rationale: A force field (e.g., CHARMM36m, AMBER) must be chosen to describe the physics of the system. The isoxazole derivative, being a non-standard residue, requires custom topology and parameter files. Servers like CGenFF or SwissParam can generate these.[13] The system is then solvated in a water box and neutralized with ions.
-
Action: Use GROMACS tools (pdb2gmx, editconf, solvate, genion) to prepare the system.
-
-
Energy Minimization:
-
Rationale: The initial system may have steric clashes or unfavorable geometries. Minimization relaxes the system to a local energy minimum.
-
Action: Run energy minimization using grompp and mdrun.
-
-
Equilibration:
-
Rationale: The system is gradually brought to the desired temperature (NVT ensemble) and pressure (NPT ensemble). This ensures the system is stable before the production run.
-
Action: Perform two short simulation runs, first with constant volume, then with constant pressure, applying position restraints to the protein and ligand.
-
-
Production MD:
-
Rationale: This is the main data-gathering phase. The simulation is run for a sufficient duration (e.g., 100 ns) to observe the dynamics of the complex.
-
Action: Execute the production run using grompp and mdrun.
-
-
Analysis:
-
Rationale: The output trajectory is analyzed to assess stability and interactions.
-
RMSD (Root Mean Square Deviation): Measures the deviation of the protein backbone and ligand from the initial structure. A stable plateau suggests the complex is not undergoing major conformational changes.
-
RMSF (Root Mean Square Fluctuation): Identifies flexible regions of the protein and ligand.[11]
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds over time.
-
-
Action: Use GROMACS analysis tools (gmx rms, gmx rmsf, gmx hbond) to analyze the trajectory.
-
Pillar 3: Predictive Modeling - Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational approach that correlates the chemical structure of a molecule with its biological activity.[4] By building mathematical models, QSAR can predict the activity of new compounds based on their structural features, guiding the design of more potent derivatives.[5][14]
Causality in QSAR: Descriptors and Validation
The predictive power of a QSAR model depends entirely on two factors: the choice of molecular descriptors and the rigor of its validation.
-
Descriptors: These are numerical representations of a molecule's properties. 2D descriptors (e.g., molecular weight, logP, topological indices) are fast to calculate, while 3D descriptors (e.g., molecular shape, electrostatic fields) can capture more complex structural information.[15][16]
-
Validation: A model must be validated to ensure it can predict the activity of new compounds and is not simply "memorizing" the training data. The applicability domain (AD) defines the chemical space in which the model's predictions are reliable.[15]
Experimental Workflow: QSAR Model Development
This workflow emphasizes the critical steps of data curation and rigorous validation needed to build a trustworthy predictive model.
Caption: A robust workflow for QSAR model development.
Protocol: Building a Simple QSAR Model
This protocol outlines the conceptual steps using open-source tools like RDKit for descriptor calculation and scikit-learn for modeling.
-
Data Curation:
-
Rationale: The quality of the input data dictates the quality of the model. A dataset of 2-(3,5-dimethylisoxazol-4-yl)ethanamine derivatives with experimentally determined biological activities (e.g., IC50 values) is required.
-
Action: Compile a dataset of SMILES strings and corresponding pIC50 (-log(IC50)) values.
-
-
Descriptor Calculation:
-
Rationale: Convert chemical structures into numerical descriptors that the modeling algorithm can understand.
-
Action: Use a library like RDKit in Python to calculate a range of 2D descriptors (e.g., MolWt, LogP, NumHDonors, TPSA).
-
-
Dataset Splitting:
-
Rationale: The data must be split into a training set (to build the model) and a test set (to validate its predictive power on unseen data). A typical split is 80% training and 20% testing.
-
Action: Use scikit-learn's train_test_split function to randomly partition the data.
-
-
Model Building and Validation:
-
Rationale: A statistical method, such as Multiple Linear Regression (MLR) or a more complex machine learning algorithm like Random Forest, is used to find the mathematical relationship between the descriptors and the biological activity. The model's performance is assessed using statistical metrics. A good model will have a high r² on the training set and, more importantly, a high r² on the external test set.
-
Action: Train a model using the training data. Evaluate its performance using metrics like the coefficient of determination (r²) for the training set and the predictive r² (r²_pred) for the test set.
-
Conclusion
The in-silico modeling of 2-(3,5-dimethylisoxazol-4-yl)ethanamine derivatives is a powerful, multi-stage process that significantly enhances drug discovery efforts. By integrating molecular docking for initial binding pose prediction, molecular dynamics for assessing complex stability, and QSAR for predicting the activity of novel analogs, researchers can make more informed decisions. The key to success lies not in the blind application of these tools, but in a deep understanding of the underlying principles and a commitment to rigorous validation at every stage. This guide provides the foundational knowledge and comparative insights necessary to design and execute a scientifically sound computational study.
References
- Quantitative structure-activity relationships (QSAR) | Medicinal Chemistry Class Notes | Fiveable.
- Molecular dynamics simulations: Insights into protein and protein ligand interactions. Adv Pharmacol. 2025:103:139-162.
- Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate.
- Small Molecule Docking. KBbox: Methods.
- Molecular Docking Software and Tools. Creative Proteomics.
- A Comprehensive Review on the Top 10 Molecular Docking Softwares.
- A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes. Benchchem.
- AutoDock. The Scripps Research Institute.
- GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.
- Evaluating Molecular Docking Software for Small Molecule Binding to G-Quadruplex DNA. PubMed.
- Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction.
- Medicinal Chemistry: Understanding QSAR. Prezi.
- QSAR Modeling: Where Have You Been? Where Are You Going To?. Journal of Medicinal Chemistry.
- Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate.
- 3D-QSAR in drug design--a review. PubMed.
- A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity.
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers.
- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.
- Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health.
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
Sources
- 1. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. fiveable.me [fiveable.me]
- 5. neovarsity.org [neovarsity.org]
- 6. KBbox: Methods [kbbox.h-its.org]
- 7. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 8. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 9. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 14. prezi.com [prezi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 3D-QSAR in drug design--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of the 3,5-Dimethylisoxazole Scaffold: A Comparative Guide to the Biological Activity of its Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its presence in a wide array of biologically active compounds. This guide focuses on the derivatives of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine, a versatile building block, and compares their biological activities with other compounds sharing the core 3,5-dimethylisoxazole moiety. We will delve into the synthesis, experimental data, and therapeutic potential of these compounds, offering a comprehensive overview for researchers in drug discovery and development.
From a Simple Amine to Potent Bioactive Molecules: The Synthetic Utility of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
2-(3,5-Dimethylisoxazol-4-yl)ethanamine serves as a valuable starting material for the synthesis of more complex molecules with significant pharmacological properties. Its primary amine functionality allows for a variety of chemical transformations, including the formation of amides, sulfonamides, and ureas. This synthetic accessibility has been exploited to create novel compounds with diverse biological targets.
A notable example is the synthesis of benzimidazolyl-methyl urea derivatives, which have been investigated as agonists for the ALX receptor (also known as Lipoxin A4 Receptor or FPR2).[1] The ALX receptor is a G-protein coupled receptor that plays a crucial role in the resolution of inflammation, making its agonists promising candidates for anti-inflammatory therapies.[1]
The general synthetic approach to these urea derivatives involves the reaction of an appropriate isocyanate with 2-(3,5-Dimethylisoxazol-4-yl)ethanamine or the coupling of a benzimidazolyl-methyl amine derivative with a carbonyl equivalent of the isoxazole amine.
Comparative Biological Activities: ALX Receptor Agonism vs. Other Therapeutic Targets
While the derivatives of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine have shown promise as ALX receptor agonists, the broader 3,5-dimethylisoxazole scaffold is a key pharmacophore in compounds targeting other significant biological pathways. A prominent example is the development of Bromodomain and Extra-Terminal (BET) protein inhibitors, particularly targeting BRD4, for cancer therapy.[2][3][4]
ALX Receptor Agonists for Anti-Inflammatory Therapy
Compounds derived from 2-(3,5-Dimethylisoxazol-4-yl)ethanamine have been synthesized and identified as ALX receptor agonists.[1] These molecules have the potential to mimic the action of endogenous pro-resolving mediators like Lipoxin A4, thereby dampening inflammatory responses.
Experimental Data Summary: ALX Receptor Agonist
| Compound ID | Structure | Target | Activity (EC50/IC50) | Therapeutic Area | Reference |
| Example 43 | 1-(1H-benzo[d]imidazol-2-yl)-N-(2-(3,5-dimethylisoxazol-4-yl)ethyl)methanamine derivative | ALX Receptor | Not explicitly quantified in the provided text, but identified as an agonist. | Anti-inflammatory | [1] |
BRD4 Inhibitors for Anticancer Applications
In contrast, other derivatives of 3,5-dimethylisoxazole have been extensively explored as potent and selective inhibitors of BRD4, a key reader of epigenetic marks involved in the transcriptional regulation of oncogenes like c-MYC.[2][4] Inhibition of BRD4 has emerged as a promising strategy for treating various cancers, including colorectal cancer and acute myeloid leukemia.[4][5]
Experimental Data Summary: BRD4 Inhibitors
| Compound ID | Structure | Target | Activity (IC50) | Therapeutic Area | Reference |
| 11h | 3-((1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one | BRD4(1) / BRD4(2) | 27.0 nM / 180 nM | Anticancer | [2] |
| 22 | Dimeric 3,5-dimethylisoxazole derivative | BRD4 | 162 nM (HCT116 cell proliferation) | Anticancer (Colorectal) | [4] |
| 39 | Triazolopyridazine bearing 3,5-dimethylisoxazole | BRD4(BD1) | 0.003 µM | Anticancer (Hematologic) | [3] |
| 10 | (R)-4-(8-methoxy-2-methyl-1-(1-phenylethyl)-1H-imidazo[4,5-c]quinolin-7-yl)-3,5-dimethylisoxazole | BRD4 BD1 | 1.9 nM | Anticancer (AML) | [5] |
Causality Behind Experimental Choices
The choice to explore 2-(3,5-Dimethylisoxazol-4-yl)ethanamine derivatives as ALX receptor agonists likely stemmed from a structure-activity relationship (SAR) understanding where the isoxazole moiety provides a stable, lipophilic anchor, while the flexible ethylamine linker allows for optimal positioning of the urea functionality to interact with the receptor's binding pocket.
For the BRD4 inhibitors, the 3,5-dimethylisoxazole group often serves as a key recognition element that mimics the acetylated lysine residue on histone tails, which is the natural ligand for bromodomains. The dimethyl substitution pattern is crucial for fitting into the hydrophobic pocket of the bromodomain.
Experimental Protocols
General Synthesis of Benzimidazolyl-Methyl Urea Derivatives (ALX Receptor Agonists)
This protocol is a generalized representation based on the information in the provided search results.
Objective: To synthesize urea derivatives by reacting an amine with an isocyanate.
Materials:
-
1-(1H-benzo[d]imidazol-2-yl)methanamine derivative
-
Isocyanate derived from 2-(3,5-dimethylisoxazol-4-yl)ethanamine (or vice versa)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine component (1 equivalent) in the anhydrous solvent under an inert atmosphere.
-
Add the isocyanate component (1 equivalent) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
If necessary, heat the reaction mixture to drive it to completion.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro BRD4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against BRD4.
Materials:
-
Recombinant human BRD4 protein (e.g., BRD4(1) or BRD4(2) domains)
-
Biotinylated histone H4 peptide acetylated at lysine 5, 8, 12, and 16
-
Europium-labeled anti-histone antibody
-
Streptavidin-coated acceptor beads
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the assay buffer to the microplate wells.
-
Add the test compounds to the wells, followed by the BRD4 protein.
-
Incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound-protein binding.
-
Add the biotinylated histone peptide and incubate for another period (e.g., 60 minutes).
-
Add the europium-labeled antibody and streptavidin-coated beads.
-
Incubate in the dark to allow for the proximity-based signal to develop.
-
Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Visualizing the Synthetic and Biological Pathways
Caption: Synthetic pathway to ALX receptor agonists and comparison with other bioactive isoxazole derivatives.
Conclusion and Future Perspectives
The 2-(3,5-Dimethylisoxazol-4-yl)ethanamine scaffold is a valuable starting point for the development of novel therapeutic agents. Its demonstrated utility in the synthesis of ALX receptor agonists highlights its potential in the field of anti-inflammatory drug discovery. Furthermore, the broader 3,5-dimethylisoxazole core is a well-established pharmacophore in the design of potent BRD4 inhibitors for oncology.
This comparative guide underscores the versatility of this chemical moiety. Future research should focus on expanding the library of derivatives from 2-(3,5-Dimethylisoxazol-4-yl)ethanamine and screening them against a wider range of biological targets. The exploration of different linkers and substitution patterns on the benzimidazole ring for the ALX receptor agonists could lead to compounds with improved potency and pharmacokinetic profiles. Similarly, the incorporation of the (3,5-Dimethylisoxazol-4-yl)ethylamino group into novel BRD4 inhibitor designs could yield new chemical entities with enhanced properties. The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation therapeutics.
References
-
University of Bath. (n.d.). The Photocatalytic α-C–H Alkylation of Unprotected Primary Amines. Retrieved from [Link]
-
Zarudnitskii, E. V., et al. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 27(11), 3546. [Link]
-
Zhang, G., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(9-10), e1800121. [Link]
- Actelion Pharmaceuticals Ltd. (2015). Benzimidazolyl-methyl urea derivatives as alx receptor agonists.
-
Zhang, H., et al. (2021). Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & Medicinal Chemistry, 38, 116133. [Link]
- C4 Therapeutics, Inc. (2017). Amine-linked c3-glutarimide degronimers for target protein degradation.
-
Wang, L., et al. (2020). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters, 11(11), 2174–2181. [Link]
-
Boglu, S., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427. [Link]
-
C4 Therapeutics, Inc. (2017). WO 2017/197051 A1. Google APIs. [Link]
- Bristol-Myers Squibb Company. (2018). Triazole pyridyl compounds as agonists of the apj receptor.
-
Li, R., et al. (2024). Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation. European Journal of Medicinal Chemistry, 263, 115924. [Link]
-
Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-13. [Link]
-
Guntipalli, S., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC advances, 12(22), 13985–13997. [Link]
-
Bak, A. A., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules, 25(16), 3741. [Link]
-
Kumar, V., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14(39), 27657-27696. [Link]
-
PubChem. (n.d.). N'-[[3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methyl-6-phenylazanyl-pyrimidin-2-yl]phenyl]methyl]-N-methyl-ethane-1,2-diamine. Retrieved from [Link]
-
Singh, H., & Kumar, M. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances, 11(21), 12254-12287. [Link]
-
Sharma, S., et al. (2024). Synthesis, Antimicrobial Evaluation, and In Silico Studies of 2-Substituted-Phenyl-3-(5-Aryl/Heteroaryl Substituted Thiazol-2-yl) Thiazolidin-4-One Derivatives. Assay and drug development technologies, 22(6), 325-339. [Link]
-
Asif, M. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Molecules, 28(11), 4434. [Link]
Sources
- 1. WO2015019325A1 - Benzimidazolyl-methyl urea derivatives as alx receptor agonists - Google Patents [patents.google.com]
- 2. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: A Procedural Guide for the Proper Disposal of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Ensuring Safety and Compliance in the Absence of Definitive Data.
In the fast-paced world of drug discovery and chemical research, scientists often work with novel compounds for which comprehensive safety data is not yet available. 2-(3,5-Dimethylisoxazol-4-yl)ethanamine is one such compound. This guide provides a detailed, step-by-step operational and disposal plan, grounded in the principles of scientific integrity and laboratory safety. As a Senior Application Scientist, my aim is to equip you with a robust framework for managing this chemical waste, ensuring the protection of both laboratory personnel and the environment.
I. Hazard Profile and Safety Precautions: An Evidence-Based Inference
In the absence of a dedicated SDS, we must infer the potential hazards of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine by examining its functional groups and data from analogous compounds. This approach is a cornerstone of a proactive safety culture and is essential for a compliant Chemical Hygiene Plan (CHP) as mandated by OSHA (29 CFR 1910.1450).[1][2][3][4][5]
Inferred Hazard Profile:
Based on the isoxazole and ethylamine moieties, and supplier information classifying the compound as an "irritant," we can anticipate the following hazards:
-
Acute Toxicity (Oral): Similar ethylamine derivatives are harmful if swallowed.[6][7][8]
-
Skin Corrosion/Irritation: The amine functional group can impart basic properties, leading to skin irritation. One supplier explicitly labels the compound as an "irritant."
-
Serious Eye Damage/Irritation: Amines are known to be irritants or corrosive to the eyes.[7][8]
-
Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[6][7]
-
Aquatic Toxicity: Many organic nitrogen compounds exhibit toxicity to aquatic life.[7]
Personal Protective Equipment (PPE):
Given the inferred hazards, the following PPE is mandatory when handling 2-(3,5-Dimethylisoxazol-4-yl)ethanamine in any form (pure, in solution, or as waste):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact and absorption. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and aerosols. |
| Skin and Body | A standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Use in a certified chemical fume hood. If aerosols or dusts are generated outside a hood, a NIOSH-approved respirator may be required. | Minimizes inhalation exposure. |
II. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine must follow the "cradle-to-grave" principle of hazardous waste management as outlined by the EPA's Resource Conservation and Recovery Act (RCRA).[9][10][11]
Step 1: Hazardous Waste Determination
The first and most critical step is to classify the waste. As a researcher, you are a hazardous waste generator and are responsible for this determination.[9][10] Since the hazards of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine are not fully characterized, it must be managed as a hazardous waste.[12][13] This conservative approach ensures compliance and safety.
Step 2: Waste Segregation
Proper segregation is key to preventing dangerous chemical reactions.[9] Waste containing 2-(3,5-Dimethylisoxazol-4-yl)ethanamine should be collected in a dedicated waste container and not mixed with other waste streams, particularly:
-
Strong Oxidizing Agents: Such as nitrates, perchlorates, and peroxides. Amines can react violently with strong oxidizers.
-
Strong Acids: Amines are basic and will react exothermically with strong acids.[14]
-
Halogenated Solvents: While not a direct reaction hazard, many disposal facilities incinerate non-halogenated and halogenated waste separately. Co-mingling can lead to increased disposal costs.
Step 3: Containerization and Labeling
All hazardous waste must be collected in appropriate, well-labeled containers.[11][15]
-
Container Selection: Use a chemically compatible container, preferably the original manufacturer's bottle or a new, clean container made of high-density polyethylene (HDPE). The container must have a tight-fitting screw cap.[16]
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and a clear identification of the contents, including the full chemical name: "2-(3,5-Dimethylisoxazol-4-yl)ethanamine."[11] All constituents of a mixture must be listed with their approximate percentages. The label should also indicate the date when waste was first added to the container.
Step 4: Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[11][12][16]
-
Keep the waste container closed at all times, except when adding waste.[12][16]
-
Store the container in secondary containment to prevent spills from reaching the environment.
Step 5: Final Disposal
The final step is the transfer of the waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[17][18]
-
Do not dispose of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine down the drain or in the regular trash.
-
Contact your EHS office to schedule a waste pickup.
-
The likely disposal method for this type of chemical waste is incineration at a permitted facility.[11]
III. Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine.
Caption: Decision workflow for the disposal of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine.
IV. Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill:
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, and absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent in a sealed container and label it as hazardous waste.
-
For large spills, evacuate the laboratory and contact your institution's EHS or emergency response team.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[12]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
V. The Imperative of Institutional Consultation
This guide provides a comprehensive framework based on available data and established safety principles. However, it is not a substitute for the specific policies and procedures of your institution. Always consult your institution's Environmental Health and Safety (EHS) office for final guidance on the disposal of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine. They will have the most up-to-date information on local, state, and federal regulations and will be able to provide institution-specific procedures for waste management.
By adhering to these guidelines, you can ensure that your research is conducted not only at the forefront of science but also with the utmost commitment to safety and environmental stewardship.
References
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- OSHA. (n.d.). Laboratory Safety Chemical Hygiene Plan. OSHA Factsheet.
- The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
- Triumvirate Environmental. (n.d.). Chemical Hygiene Plans.
- Youngstown State University. (n.d.). OSHA Laboratory Standard: Chemical Hygiene Plan (CHP)
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Business Services. (n.d.). Hazardous (Chemical) Waste Disposal Procedures.
- SUNY System Administration. (n.d.). Chemical Hygiene Plan Checklist.
- Purdue University Environmental Health and Safety. (n.d.). Chemical Hygiene Plan.
- American Laboratory. (2020, January 29). Managing Hazardous Chemical Waste in the Lab.
- Matrix Scientific. (n.d.). 2-(3,5-Dimethyl-isoxazol-4-yl)
- BenchChem. (2025).
- Matrix Scientific. (n.d.). 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. (2025, November 25).
- Medical Laboratory Observer. (2019, July 29).
- Chemsrc. (2025, September 16). CAS#:1048640-92-1 | 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride.
- BenchChem. (2025). Proper Disposal of 3-(2-Chlorophenyl)
- ChemicalBook. (n.d.). 2-(3,5-DIMETHYL-ISOXAZOL-4-YL)-ETHYLAMINE Chemical Properties.
- Sigma-Aldrich. (2024, September 7).
- ECHEMI. (n.d.).
- Bio-Rad. (2009, November 18).
- New Jersey Department of Health. (n.d.). Hazard Summary - Ethylamine.
- Oxford Lab Fine Chem LLP. (n.d.).
- Sigma-Aldrich. (2025, June 11).
- Hach Company. (2006, January 12).
- Fisher Scientific. (2025, December 19).
- Spectrum Chemical. (2009, May 26).
- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 3,5-DIMETHYL-4-ISOXAZOLEMETHANAMINE.
- PubMed Central. (n.d.).
- MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
- MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review.
Sources
- 1. 4 Questions to Make a Hazardous Waste Determination | Arcwood Environmental™ [arcwoodenviro.com]
- 2. in.gov [in.gov]
- 3. Hazardous Waste Determinations: What You Need to Know to Comply | Williams Mullen [williamsmullen.com]
- 4. chem.latech.edu [chem.latech.edu]
- 5. Raleigh, NC Hazardous Waste Management | Clean Earth [cleanearthinc.com]
- 6. aablocks.com [aablocks.com]
- 7. societyforscience.org [societyforscience.org]
- 8. connmaciel.com [connmaciel.com]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. epa.gov [epa.gov]
- 11. scienceready.com.au [scienceready.com.au]
- 12. twu.edu [twu.edu]
- 13. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 14. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 15. Chemicals and Hazardous Materials | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 16. 503469-65-6|(3,5-Dimethylisoxazol-4-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. cleanmanagement.com [cleanmanagement.com]
Comprehensive Safety and Handling Guide for 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and operational directives for the handling and disposal of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory safety.
Immediate Hazard Assessment and Core Precautions
Based on the analysis of analogous chemical structures, 2-(3,5-Dimethylisoxazol-4-yl)ethanamine is anticipated to present the following hazards:
-
Skin Corrosion/Irritation: May cause skin irritation or severe burns.[2][4][5]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[2][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][6]
Due to these potential hazards, a stringent adherence to the following core precautions is mandatory.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and proper use of PPE is the most critical step in mitigating exposure risks.[7][8] All personnel must be trained in the correct donning and doffing of PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or tight-sealing safety goggles. A face shield is required when there is a splash hazard. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166. This protects against dust particles and accidental splashes.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A chemical-resistant lab coat or apron must be worn. | Prevents direct skin contact, which can lead to irritation or burns.[1] The choice of glove material should be confirmed for compatibility with the substance. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved N95 or higher respirator is necessary. | This minimizes the inhalation of the compound, which may cause respiratory irritation.[2][6] For significant spill events, a chemical cartridge-type respirator may be required.[7] |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a strict operational workflow is crucial for ensuring both personnel safety and the integrity of the experimental procedures.
Caption: Safe Handling Workflow for 2-(3,5-Dimethylisoxazol-4-yl)ethanamine.
Protocol Details:
-
Preparation:
-
Designate a Work Area: All handling of the compound should be performed in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.
-
PPE Donning: Before entering the designated area, correctly don all required PPE as specified in the table above.[1]
-
Gather Materials: Ensure all necessary equipment and reagents are within the designated area to minimize movement in and out of the space.
-
-
Handling:
-
Weighing: If weighing the solid compound, do so within the fume hood to prevent inhalation of any dust.
-
Dissolution: When preparing a solution, add the solid compound to the solvent slowly to control the rate of dissolution and prevent splashing.
-
-
Post-Handling:
-
Decontamination: After handling is complete, thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first.[7]
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[1]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water.[3] If irritation or a burn develops, seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[3]
-
Spill: Evacuate the immediate area. For small spills, use an absorbent material to contain the spill. For larger spills, follow institutional emergency procedures. Ensure adequate ventilation. Avoid generating dust.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing 2-(3,5-Dimethylisoxazol-4-yl)ethanamine, including contaminated PPE and absorbent materials, must be segregated from other laboratory waste streams.[1]
-
Containerization: Place all solid and liquid waste into a clearly labeled, sealed, and chemically compatible container.[1]
-
Disposal: Dispose of the waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.[4] Do not discharge to sewer systems.[4]
References
- Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid - Benchchem.
- Personal protective equipment for handling 4-Chlorobenzo[d]isoxazole - Benchchem.
- SAFETY DATA SHEET - Sigma-Aldrich.
- CAS#:1048640-92-1 | 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride | Chemsrc.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich.
- SAFETY DATA SHEET - Sigma-Aldrich.
- 2-(3,5-DIMETHYL-ISOXAZOL-4-YL)-ETHYLAMINE Chemical Properties - ChemicalBook.
- Chemical Safety Data Sheet MSDS / SDS - 3,5-DIMETHYL-4-ISOXAZOLEMETHANAMINE - ChemicalBook.
- Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Personal protective equipment for preparing toxic drugs - GERPAC.
- 2-(3,5-Dimethylisoxazol-4-yl)ethan-1-amine hydrochloride - CHIRALEN.
- Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine - AK Scientific, Inc.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
